molecular formula C9H13N3O5S B130141 4-Guanidinobenzoic Acid Methanesulfonate CAS No. 148720-07-4

4-Guanidinobenzoic Acid Methanesulfonate

Cat. No.: B130141
CAS No.: 148720-07-4
M. Wt: 275.28 g/mol
InChI Key: NGBBXMQQIAFCGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Guanidinobenzoic Acid Methanesulfonate (GAMSA) is a strategic research compound demonstrating significant value in advanced materials science, particularly in the development of next-generation perovskite-based devices. In perovskite solar cells, GAMSA serves as a molecular modifier on the buried interface of the SnO2 electron transport layer (ETL). It functions by passivating interface defects and enhancing the lattice oxygen ratio, which improves the ETL's electronic properties, facilitates better band alignment, and promotes efficient carrier transport. This results in devices with significantly enhanced power conversion efficiency and markedly reduced current-voltage hysteresis . Concurrently, in the field of optoelectronics, GAMSA is employed as a key additive within blue quasi-2D perovskite light-emitting diodes (PeLEDs). The guanidinobenzoic acid (GA) group acts as a spacer cation that promotes a homogeneous phase distribution, while the methanesulfonate (MS) group acts as a synergistic passivator to reduce trap states and accelerate energy transfer within the perovskite crystal lattice. This holistic modulation leads to highly efficient and spectrally stable blue electroluminescence . The dual-functionality of its molecular structure makes GAMSA a powerful tool for researchers aiming to overcome critical challenges in charge injection balance and defect-mediated non-radiative recombination in thin-film semiconductor devices. Its application paves the way for high-performance, durable energy-harvesting and light-emitting technologies .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(diaminomethylideneamino)benzoic acid;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2.CH4O3S/c9-8(10)11-6-3-1-5(2-4-6)7(12)13;1-5(2,3)4/h1-4H,(H,12,13)(H4,9,10,11);1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGBBXMQQIAFCGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.C1=CC(=CC=C1C(=O)O)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20659913
Record name 4-[(Diaminomethylidene)amino]benzoic acid--methanesulfonic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20659913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148720-07-4
Record name 4-[(Diaminomethylidene)amino]benzoic acid--methanesulfonic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20659913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Guanidinobenzoic Acid Methanesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Introduction: The Strategic Importance of 4-Guanidinobenzoic Acid Methanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Purification of 4-Guanidinobenzoic Acid Methanesulfonate

In the landscape of pharmaceutical development, the precision and purity of starting materials and intermediates are paramount. 4-Guanidinobenzoic acid is a critical building block, primarily utilized in the synthesis of protease inhibitors, such as Camostat Mesylate, which are investigated for conditions like chronic pancreatitis.[1][2] While it can be synthesized as a free base or a hydrochloride salt, the methanesulfonate (mesylate) salt often presents superior properties for pharmaceutical manufacturing, including enhanced solubility, stability, and crystallinity, which are crucial for formulation and bioavailability.[3][4]

This guide provides a comprehensive, field-proven methodology for the synthesis and purification of this compound. We will move beyond a simple recitation of steps to explore the underlying chemical principles, the rationale for procedural choices, and the self-validating systems required to ensure a final product that meets the stringent purity demands of the pharmaceutical industry.

Part 1: Synthesis Pathway—From PABA to 4-Guanidinobenzoic Acid

The most direct and industrially scalable synthesis of 4-guanidinobenzoic acid involves the guanidinylation of a readily available and cost-effective precursor: 4-aminobenzoic acid (PABA).[2][5][6] The core of this transformation is the nucleophilic addition of the aromatic amine of PABA to a guanidinylating agent, typically cyanamide.[1][7][8]

Reaction Causality: Acid-Catalyzed Guanidinylation

The reaction is performed under acidic conditions, most commonly with hydrochloric acid. This serves a dual purpose:

  • Activation of Cyanamide: The acid protonates the cyanamide, making its carbon atom more electrophilic and thus more susceptible to nucleophilic attack by the weakly basic amino group of PABA.

  • Product Isolation: The resulting 4-guanidinobenzoic acid is formed as its hydrochloride salt, which often has limited solubility in the reaction medium, facilitating its isolation via precipitation.[7][9]

The overall chemical transformation is depicted below.

Caption: Synthesis of 4-Guanidinobenzoic Acid Hydrochloride.

Experimental Protocol: Synthesis of 4-Guanidinobenzoic Acid Hydrochloride

This protocol synthesizes established methodologies for robust and high-yield production.[7][9]

  • Vessel Setup: To a suitable reaction vessel equipped with a mechanical stirrer, reflux condenser, and temperature probe, add 4-aminobenzoic acid (1.0 eq), concentrated hydrochloric acid, and water. A typical ratio is 50 g of PABA in a mixture of 46 mL of concentrated HCl and 283 mL of water.[9]

  • Reagent Addition: While stirring at room temperature, add cyanamide (approx. 2.3 eq) to the suspension.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 100°C) and maintain for 6-8 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or HPLC, to confirm the consumption of the starting material.[9]

  • Initial Isolation: After the reaction is complete, cool the mixture to room temperature and allow it to stand, without stirring, for at least 12 hours (e.g., overnight).[9] This allows for the slow crystallization of the product.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold water to remove unreacted cyanamide and other water-soluble impurities.[9]

  • Drying: Dry the resulting white solid under vacuum to yield crude 4-Guanidinobenzoic Acid Hydrochloride. Yields of approximately 85% can be expected.[7]

Part 2: Salt Conversion and Final Purification

For applications requiring the methanesulfonate salt, the isolated hydrochloride is converted. The subsequent purification is critical for removing process-related impurities and achieving the high-purity profile required for drug development.

Protocol: Conversion to Methanesulfonate Salt

This procedure is adapted from principles of acid-base chemistry and salt formation described in the literature.[4]

  • Neutralization (Optional but Recommended): To obtain the free base for cleaner salt formation, suspend the crude hydrochloride salt in water and neutralize with a base like potassium carbonate or sodium hydroxide until the pH is neutral.[1][7] Filter, wash with water, and dry the resulting 4-guanidinobenzoic acid free base.

  • Salt Formation: Suspend the 4-guanidinobenzoic acid (free base, 1.0 eq) in a suitable alcohol, such as methanol or ethanol.

  • Acid Addition: While stirring, add methanesulfonic acid (1.0 eq) to the suspension. The mixture may be gently warmed (e.g., to 50°C) to facilitate dissolution and salt formation.[4]

  • Crystallization: Cool the resulting solution to induce crystallization of the methanesulfonate salt. The addition of a co-solvent like diethyl ether can sometimes promote precipitation.[4]

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Purification via Recrystallization: The Key to High Purity

Recrystallization is the gold standard for purifying solid crystalline compounds. The choice of solvent is the most critical parameter. While alcohol-water mixtures can be effective, some patents note that 4-guanidinobenzoic acid derivatives can form stable solvates with common solvents like alcohols and acetone.[3] Pyridine has been identified as a superior solvent that circumvents this issue, leading to a purer, solvent-free final product.[3]

  • Dissolution: In a reaction vessel, suspend the crude this compound in pyridine (a mass-to-volume ratio of approximately 1 kg to 15 L is suggested).[3]

  • Decolorization: Add activated carbon (approx. 2-5% by weight) to the mixture to adsorb colored impurities.

  • Heating and Filtration: Heat the mixture with stirring under reflux until the solid is fully dissolved. Perform a hot filtration through a pre-heated filter to remove the activated carbon and any insoluble impurities.

  • Crystallization: Transfer the hot, clear filtrate to a clean vessel and cool slowly to induce crystallization. Cooling to a temperature as low as -5°C can maximize the yield.[3]

  • Final Isolation: Collect the pure white crystals by vacuum filtration. Wash the crystals sparingly with cold pyridine or another suitable solvent in which the product is poorly soluble.

  • Drying: Dry the final product thoroughly under high vacuum at an elevated temperature (e.g., 60-80°C) to remove all traces of the high-boiling pyridine solvent.

Part 3: Quality Control and Analytical Validation

A robust analytical framework is not optional; it is integral to the process, validating the success of the synthesis and purification. The final product must be characterized to confirm its identity, strength, and purity.

Analytical Workflow

The following diagram outlines the logical flow of analysis from crude intermediate to the final, released product.

cluster_synthesis Synthesis & Crude Isolation cluster_conversion Salt Formation & Purification cluster_analysis Analytical Validation Crude_HCl Crude 4-Guanidinobenzoic Acid Hydrochloride Crude_Mesylate Crude Mesylate Salt Crude_HCl->Crude_Mesylate Convert TLC_InProcess In-Process Control (TLC/HPLC) Crude_HCl->TLC_InProcess Check Completion Recrystallization Recrystallization (e.g., from Pyridine) Crude_Mesylate->Recrystallization Purify Final_Product Final Product: 4-Guanidinobenzoic Acid Methanesulfonate Recrystallization->Final_Product Purity_HPLC Purity Assay (HPLC) Final_Product->Purity_HPLC Identity_NMR Structural Identity (NMR) Final_Product->Identity_NMR Purity_MP Purity Check (Melting Point) Final_Product->Purity_MP Final_Spec Certificate of Analysis Purity_HPLC->Final_Spec Identity_NMR->Final_Spec Purity_MP->Final_Spec

Caption: Workflow for Purification and Analytical Validation.

Product Specification Table

The final product should be tested against a predefined set of specifications to ensure quality and consistency.

ParameterSpecificationMethodRationale
Appearance White to off-white crystalline powderVisual InspectionProvides a basic check for gross contamination or degradation.
Identity Conforms to reference structure¹H NMR SpectroscopyConfirms the molecular structure is correct.
Purity (Area %) ≥ 99.0%HPLCQuantifies the main component and detects process-related impurities.[3]
Melting Point Approx. 217-219 °CCapillary MethodA sharp melting range is indicative of high purity.[3]
Solubility Soluble in waterVisual InspectionConfirms a key physical property for downstream applications.

Safety Considerations

All chemical manipulations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.[10] Reagents such as concentrated hydrochloric acid, methanesulfonic acid, and pyridine are corrosive and/or toxic. The final product is known to cause skin and eye irritation.[11][12] Refer to the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

The synthesis and purification of this compound is a well-defined process that hinges on the classic guanidinylation of 4-aminobenzoic acid, followed by meticulous salt formation and purification. The key to success lies not just in following the steps, but in understanding the causality behind each choice—from the acid catalysis of the initial reaction to the selection of a specific recrystallization solvent to avoid solvate formation. By implementing a self-validating process that incorporates in-process controls and rigorous final product analysis, researchers and drug development professionals can reliably produce this vital intermediate to the high standards required for the advancement of therapeutic agents.

References

  • CN102491921A - Preparation method for 4-guanidinozoic acid (4-methoxycarbonyl)-phenyl ester monomesylate.
  • Synthesis of 4‐guanidinobenzoic acid. ResearchGate. [Link]

  • 4-Guanidinylbenzoate hydrochloride - Introduction. Wisdom Drugs. [Link]

  • US4021472A - Guanidinobenzoic acid derivatives.
  • Synthesis of 3-guanidinobenzoic acid. PrepChem.com. [Link]

  • CN102329251A - Method for chemically synthesizing p-guanidinobenzoic acid.
  • 4-Guanidinobenzoic Acid | C8H9N3O2 | CID 159772. PubChem. [Link]

  • The Significance of 4-Guanidinobenzoic Acid Hydrochloride in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Guanidinium 4-aminobenzoate. National Institutes of Health (NIH). [Link]

  • A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto. [Link]

  • KR20220145941A - Method for manufacturing of guanidino-benzoate sulfonic acid compound.
  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. MDPI. [Link]

  • (PDF) Guanidinium 4-aminobenzoate. ResearchGate. [Link]

  • 4-Aminobenzoic acid. Wikipedia. [Link]

Sources

An In-depth Technical Guide to the Characterization of 4-Guanidinobenzoic Acid Methanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for the synthesis and characterization of 4-Guanidinobenzoic Acid Methanesulfonate, a compound of significant interest in pharmaceutical research and drug development. Designed for researchers, scientists, and professionals in the field, this document outlines the core physicochemical properties, a detailed synthesis protocol, and a suite of analytical methods for its complete characterization. The methodologies are presented with an emphasis on the underlying scientific principles to ensure robust and reproducible results.

Introduction and Significance

4-Guanidinobenzoic acid and its derivatives are recognized as crucial building blocks in medicinal chemistry, primarily for their role as serine protease inhibitors.[1][2] The guanidinium group, a key structural feature, is highly basic and capable of forming multiple hydrogen bonds, allowing it to interact with the active sites of enzymes like trypsin and acrosin.[1][3] The methanesulfonate (mesylate) salt of 4-guanidinobenzoic acid is of particular interest as it can offer improved solubility and stability compared to its hydrochloride counterpart, which are desirable properties for pharmaceutical development.[4] A thorough characterization of this compound is paramount to ensure its purity, stability, and overall quality for any research or development application.

Physicochemical Properties

A foundational aspect of characterizing any chemical entity is the determination of its fundamental physicochemical properties. These parameters are critical for identification, handling, and formulation.

PropertyValueSource
IUPAC Name 4-(diaminomethylideneamino)benzoic acid;methanesulfonic acid[5]
CAS Number 148720-07-4[5][6]
Molecular Formula C₉H₁₃N₃O₅S[5]
Molecular Weight 275.28 g/mol [5][6]
Appearance White to off-white crystalline powder[1][7]
Melting Point 228 °C[1]
Purity >95% (HPLC)[1][8]

Synthesis of this compound

The synthesis of this compound can be approached by first synthesizing the free base or a precursor salt like the hydrochloride, followed by a salt exchange reaction with methanesulfonic acid. The following protocol is a two-step process starting from 4-aminobenzoic acid.

Synthesis of 4-Guanidinobenzoic Acid Hydrochloride

The initial step involves the reaction of 4-aminobenzoic acid with cyanamide in the presence of hydrochloric acid.[9]

Protocol:

  • Suspend 4-aminobenzoic acid in a mixture of concentrated hydrochloric acid and water.

  • Add cyanamide to the suspension at room temperature.

  • Heat the reaction mixture to reflux (approximately 100°C) for 6 hours.

  • Allow the mixture to cool to room temperature and stand for 16 hours to allow for precipitation.

  • Collect the precipitated solid by filtration and wash with cold water.

  • The resulting crude 4-guanidinobenzoic acid hydrochloride can be purified by recrystallization.

Formation of the Methanesulfonate Salt

The hydrochloride salt is then converted to the methanesulfonate salt.[10]

Protocol:

  • Suspend the purified 4-guanidinobenzoic acid hydrochloride in a suitable solvent like methanol.

  • Slowly add a stoichiometric amount of methanesulfonic acid to the suspension. The mixture can be gently warmed to aid dissolution.

  • Cool the resulting solution to induce crystallization of the methanesulfonate salt.

  • Collect the crystals by filtration, wash with a cold solvent (e.g., diethyl ether) to remove any residual acid, and dry under vacuum.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Hydrochloride Salt cluster_step2 Step 2: Methanesulfonate Salt Formation A 4-Aminobenzoic Acid + Cyanamide B Reaction in HCl/Water A->B C Reflux at 100°C B->C D Precipitation C->D E Filtration & Washing D->E F 4-Guanidinobenzoic Acid HCl E->F G 4-Guanidinobenzoic Acid HCl F->G Purified Intermediate H Suspend in Methanol G->H I Add Methanesulfonic Acid H->I J Crystallization I->J K Filtration & Drying J->K L This compound K->L HPLC_Workflow Sample Dissolved Sample Injector HPLC Injector Sample->Injector Column C18 Column Injector->Column Detector UV Detector (266 nm) Column->Detector Data Chromatogram (Purity Analysis) Detector->Data Analytical_Techniques Compound 4-Guanidinobenzoic Acid Methanesulfonate HPLC HPLC Compound->HPLC NMR NMR Spectroscopy Compound->NMR FTIR FTIR Spectroscopy Compound->FTIR Purity Purity & Quantification HPLC->Purity Structure Chemical Structure NMR->Structure FunctionalGroups Functional Groups FTIR->FunctionalGroups

Sources

An In-Depth Technical Guide to the Mechanism of Action of 4-Guanidinobenzoic Acid Methanesulfonate (Gabexate Mesylate)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Guanidinobenzoic Acid Methanesulfonate, widely known as Gabexate Mesylate (tradenames: FOY, Megacart), is a synthetic, broad-spectrum serine protease inhibitor.[1][2] Its mechanism of action is centered on the competitive and reversible inhibition of a wide array of serine proteases, which are pivotal enzymes in the coagulation, fibrinolytic, and inflammatory cascades.[3][4] By binding to the active sites of key enzymes such as trypsin, thrombin, plasmin, and kallikrein, gabexate mesylate effectively attenuates the pathological enzymatic activity that characterizes conditions like acute pancreatitis and disseminated intravascular coagulation (DIC).[1][2] This guide provides a detailed exploration of its molecular interactions, the downstream effects on critical physiological pathways, and the experimental methodologies used to validate its mechanism, offering a comprehensive resource for researchers in pharmacology and drug development.

Introduction: The Rationale for a Broad-Spectrum Protease Inhibitor

In numerous acute and critical disease states, a pathological cascade is initiated by the dysregulated activation of proteolytic enzymes. In acute pancreatitis, the premature activation of digestive serine proteases like trypsin within the pancreas leads to autodigestion, severe inflammation, and tissue necrosis.[1][3] Similarly, in disseminated intravascular coagulation (DIC), widespread activation of the coagulation cascade, driven by serine proteases like thrombin and Factor Xa, leads to systemic microthrombi formation, consumption of clotting factors, and subsequent life-threatening hemorrhage.[3][5][6]

Gabexate mesylate was developed as a therapeutic agent to intervene in these processes.[1] As a synthetic molecule, it offers a favorable safety profile, being non-antigenic.[4] Its core chemical structure features a guanidino group, which is critical for its ability to interact with the active site of serine proteases.[2] Administered intravenously, it has a rapid onset of action and a short half-life, which necessitates continuous infusion but also allows for tight control over its therapeutic effects in acute care settings.[2][3]

Core Mechanism of Action: Competitive Inhibition of Serine Proteases

The central mechanism of gabexate mesylate is its function as a competitive, reversible inhibitor of trypsin-like serine proteases.[3][4]

Molecular Interaction

Serine proteases are characterized by a catalytic triad in their active site, typically consisting of serine, histidine, and aspartate residues. The guanidino group of gabexate mesylate mimics the side chains of arginine and lysine, which are the natural substrates for many of these enzymes. This structural similarity allows gabexate mesylate to bind to the S1 specificity pocket of the protease's active site, forming a stable but reversible complex.[3][7] This binding physically obstructs the natural substrate from accessing the catalytic serine residue, thereby preventing proteolytic activity.[1][3]

Enzyme Specificity and Inhibitory Profile

Gabexate mesylate exhibits a broad but distinct inhibitory profile against several key serine proteases. Its efficacy is quantified by the inhibition constant (Kᵢ), which represents the concentration of inhibitor required to produce half-maximum inhibition. A lower Kᵢ value indicates a higher binding affinity and more potent inhibition.

Target EnzymeSpeciesInhibition Constant (Kᵢ) / IC₅₀Citation(s)
Thrombin Human0.97 µM (Kᵢ)[4]
Thrombin Human110 µM (IC₅₀)
Urokinase Human1.3 µM (Kᵢ)[4]
Plasmin Human1.6 µM (Kᵢ)[4]
Plasmin Human30 µM (IC₅₀)
Factor Xa Human8.5 µM (Kᵢ)[4]
Trypsin -9.4 µM (IC₅₀)
Plasma Kallikrein Human41 µM (IC₅₀)
Tryptase Human3.4 nM (Kᵢ)[4]

Note: Kᵢ and IC₅₀ values can vary based on experimental conditions. This table provides a comparative overview from available literature.

Downstream Pharmacological Effects & Signaling Pathways

The inhibition of multiple key proteases by gabexate mesylate translates into significant, multi-faceted pharmacological effects that address the complex pathophysiology of its target diseases.

Attenuation of Inflammatory Cascades

In acute pancreatitis, the intra-pancreatic activation of trypsin triggers a cascade that activates other zymogens and initiates a potent local and systemic inflammatory response.[1][8] Gabexate mesylate directly inhibits trypsin, reducing pancreatic autodigestion.[3]

Furthermore, it inhibits plasma kallikrein.[1] Kallikrein is a key enzyme in the kinin-kallikrein system, responsible for producing bradykinin, a potent inflammatory mediator that increases vascular permeability and pain. By inhibiting kallikrein, gabexate mesylate reduces this inflammatory response.[1]

Recent research also indicates that gabexate mesylate can suppress inflammation by inhibiting the activation of key transcription factors like NF-κB and AP-1.[4] This leads to a downstream reduction in the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 (IL-1), and Interleukin-6 (IL-6).[4][8]

G GM Gabexate Mesylate Trypsin Trypsin GM->Trypsin Inhibits Kallikrein Plasma Kallikrein GM->Kallikrein Inhibits NFkB NF-κB Activation GM->NFkB Inhibits Pancreatitis Pancreatic Autodigestion & Inflammation Trypsin->Pancreatitis Causes Bradykinin Bradykinin Production Kallikrein->Bradykinin Produces Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Induces Inflammation Systemic & Local Inflammation Pancreatitis->Inflammation Cytokines->Inflammation Bradykinin->Inflammation

Caption: Anti-inflammatory mechanism of Gabexate Mesylate.

Modulation of Coagulation and Fibrinolysis

Gabexate mesylate's utility in DIC stems from its simultaneous inhibition of pro-coagulant and fibrinolytic enzymes.[1][9]

  • Anticoagulant Effect: By inhibiting thrombin and Factor Xa, gabexate mesylate directly interferes with the common pathway of the coagulation cascade.[4][10] This reduces the conversion of fibrinogen to fibrin, thereby limiting microthrombi formation.[10] An important clinical insight is that its anticoagulant activity does not depend on antithrombin-III, making it potentially more effective than heparin in patients with low antithrombin-III levels, a common occurrence in sepsis-induced DIC.[6]

  • Anti-fibrinolytic Effect: The drug also inhibits plasmin, the primary enzyme responsible for breaking down fibrin clots.[1][4] This dual action is crucial in the complex setting of DIC, where an initial hypercoagulable state can be followed by a state of hyperfibrinolysis and severe bleeding. By moderately inhibiting both coagulation and fibrinolysis, gabexate mesylate helps restore hemostatic balance.[9]

G cluster_coag Coagulation cluster_fib Fibrinolysis GM Gabexate Mesylate FactorXa Factor Xa GM->FactorXa Inhibits Thrombin Thrombin GM->Thrombin Inhibits Plasmin Plasmin GM->Plasmin Inhibits Coagulation Coagulation Cascade Fibrinolysis Fibrinolytic System FactorXa->Thrombin Activates Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin Fibrin (Clot) Plasmin->Fibrin Degrades Fibrinogen->Fibrin Forms FDPs Fibrin Degradation Products

Caption: Modulation of Coagulation and Fibrinolysis by Gabexate Mesylate.

Experimental Validation & Methodologies

The mechanistic claims for gabexate mesylate are supported by robust in vitro and in vivo experimental data. A cornerstone of this validation is the serine protease inhibition assay.

Protocol: Determining Inhibitory Potency (IC₅₀/Kᵢ) via Spectrophotometric Assay

This protocol describes a standard method to determine the inhibitory constant of gabexate mesylate against a model serine protease, such as trypsin, using a chromogenic substrate.

Causality Behind Experimental Choices:

  • Chromogenic Substrate: A substrate like Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPA) is used because its cleavage by trypsin releases p-nitroaniline, a yellow-colored compound. The rate of color formation is directly proportional to enzyme activity and can be measured spectrophotometrically.

  • Fixed Enzyme/Substrate Concentrations: To determine the IC₅₀, the enzyme and substrate concentrations are kept constant while the inhibitor concentration is varied. This ensures that any change in reaction rate is due to the inhibitor's effect.

  • Pre-incubation: Pre-incubating the enzyme with the inhibitor allows the binding to reach equilibrium before the reaction is initiated by adding the substrate. This is critical for accurate measurement of competitive inhibition.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a 50 mM Tris-HCl buffer, pH 8.0, containing 20 mM CaCl₂.

    • Trypsin Stock Solution: Prepare a 1 mg/mL stock solution of bovine pancreatic trypsin in 1 mM HCl. Dilute to a working concentration (e.g., 10 µg/mL) in Assay Buffer immediately before use.

    • Substrate Solution: Prepare a 1 mM stock solution of L-BAPA in DMSO.

    • Inhibitor (Gabexate Mesylate) Stock Solution: Prepare a 10 mM stock solution in sterile water. Create a series of dilutions (e.g., from 1 µM to 1 mM) in Assay Buffer.

  • Assay Procedure (96-well plate format):

    • Add 20 µL of each Gabexate Mesylate dilution (and a buffer-only control) to respective wells.

    • Add 160 µL of Assay Buffer to all wells.

    • Add 10 µL of the trypsin working solution to all wells.

    • Mix and pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 10 µL of the L-BAPA substrate solution to all wells.

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

  • Data Acquisition:

    • Measure the absorbance at 405 nm every 60 seconds for 20-30 minutes.

    • Calculate the reaction rate (V) for each inhibitor concentration from the linear portion of the absorbance vs. time curve.

  • Data Analysis:

    • Calculate the percent inhibition for each gabexate mesylate concentration relative to the uninhibited control.

    • Plot percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The Kᵢ can then be calculated using the Cheng-Prusoff equation if the inhibition is competitive.

Caption: Workflow for determining protease inhibition constants.

Conclusion and Future Directions

This compound (Gabexate Mesylate) operates through a well-defined mechanism of broad-spectrum, competitive, and reversible inhibition of serine proteases. This action simultaneously disrupts key pathological pathways in inflammation, coagulation, and fibrinolysis, providing a strong therapeutic rationale for its use in complex diseases like acute pancreatitis and DIC.[1][3] While its efficacy is established, future research should focus on developing derivatives with enhanced specificity for particular proteases. This could lead to more targeted therapies with potentially fewer off-target effects, further refining the therapeutic utility of the guanidinobenzoate scaffold in critical care medicine.

References

  • Okada, Y., & Taniguchi, K. (n.d.). Treatment of disseminated intravascular coagulation with gabexate mesilate. PubMed.
  • Patsnap Synapse. (2024). What is Gabexate Mesilate used for?
  • Patsnap Synapse. (2024). What is the mechanism of Gabexate Mesilate?
  • Sakata, Y., & Yoshida, E. (n.d.). Gabexate as a therapy for disseminated intravascular coagulation. PubMed.
  • Uchino, Y., & Hiraoka, T. (n.d.). Gabexate mesilate (FOY) therapy of disseminated intravascular coagulation due to sepsis. PubMed.
  • Boc Sciences. (2025). Gabexate Mesylate: A Comprehensive Overview.
  • Mori, M., et al. (n.d.). Design, Synthesis, and Biological Evaluation of a Novel Series of 4-Guanidinobenzoate Derivatives as Enteropeptidase Inhibitors with Low Systemic Exposure for the Treatment of Obesity. PubMed.
  • MedChemExpress. (n.d.). Gabexate mesylate (FOY).
  • Tocris Bioscience. (n.d.). Gabexate mesylate.
  • Gando, S. (2020). Anticoagulant Therapy for Disseminated Intravascular Coagulation After Gastrointestinal Surgery. Anticancer Research.
  • Laura, R., & Stura, E. A. (1986). Gabexate mesylate inhibition of serine proteases: thermodynamic and computer-graphics analysis. Journal of Pharmaceutical Sciences.
  • Dembinski, A., & Warzecha, Z. (n.d.). Effects of gabexate mesilate on serum inflammatory cytokines in rats with acute necrotizing pancreatitis. PubMed.

Sources

The Cutting Edge: A Technical Guide to the Protease Inhibitory Activity of 4-Guanidinobenzoic Acid Methanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

Proteases, a ubiquitous class of enzymes, are fundamental to a vast array of physiological processes and have emerged as critical targets in modern drug discovery. Their dysregulation is implicated in numerous pathologies, including cancer, inflammatory disorders, and cardiovascular diseases. This technical guide provides an in-depth exploration of 4-Guanidinobenzoic Acid Methanesulfonate, a small molecule inhibitor of serine proteases. We will dissect its mechanism of action, provide detailed protocols for the kinetic analysis of its inhibitory properties, and discuss its relevance in the context of complex biological signaling pathways such as the coagulation cascade. This document is intended to serve as a comprehensive resource for researchers seeking to understand and leverage the therapeutic potential of guanidinobenzoate-based protease inhibitors.

Introduction: The Significance of Protease Inhibition

Proteases are enzymes that catalyze the cleavage of peptide bonds in proteins, a process known as proteolysis. This enzymatic activity is not merely degradative but serves as a precise regulatory mechanism controlling cellular signaling, tissue remodeling, and host defense. Serine proteases, characterized by a highly conserved catalytic triad featuring a critical serine residue, represent one of the largest and most extensively studied families of proteases. Their roles in digestion (trypsin, chymotrypsin), blood coagulation (thrombin, Factor Xa), and immunity (complement proteases) underscore their physiological importance[1].

The aberrant activity of serine proteases is a hallmark of many diseases. Consequently, the development of specific and potent inhibitors has become a cornerstone of therapeutic strategy. This compound belongs to a class of synthetic protease inhibitors that have shown significant promise. Its core structure, featuring a guanidinobenzoyl moiety, is designed to mimic the natural substrates of trypsin-like serine proteases, which preferentially cleave after basic amino acid residues such as arginine and lysine. This guide will provide a detailed technical overview of its function and evaluation.

Mechanism of Action: A Competitive Embrace

This compound functions as a competitive inhibitor of trypsin-like serine proteases. Its mechanism of action is rooted in the structural and electrostatic complementarity between its guanidino group and the S1 specificity pocket of the target enzyme.

The catalytic site of serine proteases is a well-defined cleft with several subsites (S1, S2, etc.) that accommodate the side chains of the substrate's amino acid residues (P1, P2, etc.). In trypsin-like proteases, the S1 pocket is characterized by the presence of a negatively charged aspartic acid residue (Asp189) at its base. This creates a strong electrostatic attraction for positively charged side chains, such as those of arginine and lysine.

The guanidino group of this compound is a close structural and electronic mimic of the guanidinium group of an arginine residue. This allows it to bind tightly within the S1 pocket, forming a stable, non-covalent interaction with Asp189. By occupying the active site, the inhibitor prevents the binding and subsequent cleavage of the natural substrate, effectively halting the catalytic activity of the enzyme.

Mechanism_of_Inhibition cluster_0 Serine Protease Active Site Enzyme S1 Pocket (Asp189) Catalytic Triad (Ser195) Inhibitor Guanidino Group|{this compound} Inhibitor:g->Enzyme:s1 Competitive Binding (Inhibition) Substrate Arginine/Lysine Side Chain| P1 Residue Substrate:r->Enzyme:s1 Binding & Cleavage (Normal Function)

Caption: Competitive inhibition of a serine protease by this compound.

Quantitative Analysis of Inhibitory Potency

InhibitorProteaseIC₅₀ / KᵢReference
Camostat Mesylate TrypsinKᵢ = 1 nM[2]
TMPRSS2IC₅₀ = 4.2 nM
Nafamostat Mesylate TrypsinKᵢ* = 0.4 ± 0.14 nM[3]
ThrombinIC₅₀ = 0.3 - 54 µM[4]
Gabexate Mesylate TrypsinIC₅₀ = 9.4 µM[5]
ThrombinIC₅₀ = 110 µM[5]
PlasminIC₅₀ = 30 µM[5]
Plasma KallikreinIC₅₀ = 41 µM[5]

Note: Kᵢ represents the overall inhibition constant for a time-dependent inhibitor.

Experimental Protocol: Determination of the Inhibition Constant (Kᵢ)

This section provides a detailed, step-by-step methodology for determining the inhibition constant (Kᵢ) of this compound for a model serine protease, such as trypsin. This protocol is based on the principles of Michaelis-Menten kinetics for competitive inhibition.

Materials and Reagents
  • Enzyme: Bovine Trypsin (lyophilized powder)

  • Substrate: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA)

  • Inhibitor: this compound

  • Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.2

  • Solvent: Dimethyl sulfoxide (DMSO) for inhibitor stock solution

  • Instrumentation: UV-Vis Spectrophotometer with temperature control, 96-well microplate reader

Experimental Workflow

Ki_Determination_Workflow cluster_0 Preparation cluster_1 Assay Setup cluster_2 Kinetic Measurement cluster_3 Data Analysis A Prepare Buffer, Enzyme, Substrate, and Inhibitor Stocks B Serial Dilution of Substrate and Inhibitor in 96-well Plate A->B C Pre-incubate Plate at 37°C B->C D Initiate Reaction with Enzyme C->D E Monitor Absorbance at 405 nm (p-nitroaniline production) D->E F Calculate Initial Velocities (V₀) E->F G Generate Michaelis-Menten Plots for each Inhibitor Concentration F->G H Create Lineweaver-Burk Plot G->H I Determine Kᵢ from Plot Intercepts H->I Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa Contact Activation XI XI XIIa->XI XIa XIa XI->XIa IX IX XIa->IX IXa IXa IX->IXa X X IXa->X + VIIIa TF Tissue Factor TF_VIIa TF:VIIa Complex VII VII VIIa VIIa VII->VIIa TF_VIIa->X Xa Xa X->Xa Prothrombin Prothrombin Xa->Prothrombin + Va Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Inhibitor 4-Guanidinobenzoic Acid Methanesulfonate Inhibitor->XIIa Inhibition Inhibitor->Xa Inhibition Inhibitor->Thrombin Inhibition

Caption: Potential inhibition points of this compound in the coagulation cascade.

Conclusion and Future Directions

This compound represents a classic example of a mechanism-based design of a serine protease inhibitor. Its guanidino group effectively targets the S1 pocket of trypsin-like enzymes, leading to potent competitive inhibition. The established protocols for kinetic analysis provide a robust framework for characterizing its inhibitory profile against a wide range of serine proteases.

Future research should focus on determining the specific inhibitory constants (Kᵢ) of this compound against a panel of clinically relevant serine proteases, including those in the coagulation, fibrinolytic, and complement systems. Furthermore, cell-based and in vivo studies are necessary to elucidate its therapeutic potential and to assess its selectivity and off-target effects. The insights gained from such studies will be invaluable for the development of novel therapeutics for a multitude of diseases underpinned by protease dysregulation.

References

  • Huang, G. R., et al. (2020). Mechanism and inhibition kinetics of peptide P13 as thrombin inhibitor. International Journal of Biological Macromolecules, 149, 936-944. [Link] [6]23. Ascenzi, P., et al. (1995). Inhibition of human alpha-, beta- and gamma-thrombin by mono-, bis-, tris- and tetra-benzamidine structures: thermodynamic study. Journal of Molecular Recognition, 8(3), 183-190. [Link] [7]24. Tian, W. X., & Tsou, C. L. (1989). Kinetics of trypsin inhibition by its specific inhibitors. Biochemistry, 28(3), 1070-1076. [Link] [8]25. Stone, S. R., & Hofsteenge, J. (1986). Kinetics of the inhibition of thrombin by hirudin. Biochemistry, 25(16), 4622-4628. [Link]

Sources

An In-depth Technical Guide to 4-Guanidinobenzoic Acid Methanesulfonate: A Serine Protease Inhibitor for Research and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Guanidinobenzoic Acid Methanesulfonate (CAS Number: 148720-07-4), a pivotal molecule in the field of serine protease inhibition. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical properties, synthesis, mechanism of action, and practical applications, supported by detailed experimental protocols and authoritative references.

Introduction and Physicochemical Properties

This compound is a salt form of 4-guanidinobenzoic acid, a well-established inhibitor of serine proteases.[1] The methanesulfonate salt form often confers improved solubility and stability, making it a preferred choice for various research and development applications.[2] Its core structure, featuring a guanidinium group, mimics the side chains of arginine and lysine, which are the natural substrates for many trypsin-like serine proteases. This structural mimicry is fundamental to its inhibitory activity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 148720-07-4PubChem
Molecular Formula C₉H₁₃N₃O₅SPubChem
Molecular Weight 275.28 g/mol PubChem
Appearance White to off-white crystalline powderSigma-Aldrich
Solubility Soluble in waterCymitQuimica
IUPAC Name 4-(diaminomethylideneamino)benzoic acid;methanesulfonic acidPubChem

Synthesis Pathway

The synthesis of this compound typically involves the preparation of the parent compound, 4-guanidinobenzoic acid, followed by salt formation with methanesulfonic acid. A common route to 4-guanidinobenzoic acid starts from 4-aminobenzoic acid.

Conceptual Synthesis Workflow:

Synthesis A 4-Aminobenzoic Acid C 4-Guanidinobenzoic Acid A->C Guanidinylation B Guanidinylation Reagent (e.g., Cyanamide/HCl) E 4-Guanidinobenzoic Acid Methanesulfonate C->E Salt Formation D Methanesulfonic Acid

Caption: Conceptual workflow for the synthesis of this compound.

A plausible synthesis involves the reaction of 4-aminobenzoic acid with a guanidinylating agent such as cyanamide in the presence of hydrochloric acid to form 4-guanidinobenzoic acid hydrochloride. The hydrochloride salt can then be neutralized and subsequently treated with methanesulfonic acid to yield the desired methanesulfonate salt. While specific patent literature outlines methods for related esters,[2] this general approach is a fundamental and established route for the synthesis of the core guanidinobenzoic acid structure.

Mechanism of Action: Serine Protease Inhibition

The inhibitory activity of this compound is rooted in its ability to act as a competitive inhibitor of trypsin-like serine proteases. The catalytic activity of these enzymes relies on a "catalytic triad" of amino acid residues in their active site, typically consisting of serine, histidine, and aspartate.[3][4]

The positively charged guanidinium group of 4-guanidinobenzoic acid is structurally analogous to the side chains of arginine and lysine. This allows it to bind with high affinity to the S1 specificity pocket of trypsin-like serine proteases, which is lined with negatively charged or polar residues. By occupying the active site, the inhibitor prevents the binding and subsequent cleavage of the natural protein substrates.

Visualizing the Inhibitory Interaction:

InhibitionMechanism cluster_Enzyme Serine Protease Active Site cluster_Inhibitor 4-Guanidinobenzoic Acid Ser195 Serine-195 (OH) His57 Histidine-57 Ser195->His57 H-bond Asp102 Aspartate-102 His57->Asp102 H-bond S1_Pocket S1 Specificity Pocket (Negatively Charged) Guanidinium Guanidinium Group (+ charge) Guanidinium->S1_Pocket Electrostatic Interaction BenzoicAcid Benzoic Acid Moiety

Caption: Interaction of 4-Guanidinobenzoic Acid with a serine protease active site.

Applications in Research and Drug Development

This compound and its parent compound are valuable tools in several areas of research and drug development:

  • Enzyme Characterization: It is used as a standard inhibitor in assays to characterize the activity and specificity of newly discovered or purified serine proteases.

  • Drug Discovery Scaffold: The guanidinobenzoate moiety serves as a foundational scaffold for the design and synthesis of more potent and selective serine protease inhibitors.[5] Its derivatives have been investigated as potential therapeutics for a range of conditions where serine protease activity is dysregulated.

  • TMPRSS2 Inhibition Studies: Notably, guanidinobenzoate-containing drugs like Camostat and Nafamostat have been identified as inhibitors of Transmembrane Serine Protease 2 (TMPRSS2).[6] TMPRSS2 is a key host cell factor for the entry of several respiratory viruses, including influenza viruses and coronaviruses. 4-Guanidinobenzoic acid itself is a metabolite of these drugs and is used in research to understand their mechanism of action.

Experimental Protocol: In Vitro Serine Protease Inhibition Assay

This protocol provides a generalized framework for assessing the inhibitory potential of this compound against a model trypsin-like serine protease using a chromogenic substrate.

Materials:
  • This compound

  • Trypsin (or other target serine protease)

  • Chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride)

  • Assay Buffer (e.g., Tris-HCl, pH 8.0)

  • 96-well microplate

  • Microplate reader

Step-by-Step Methodology:
  • Preparation of Reagents:

    • Prepare a stock solution of this compound in the assay buffer.

    • Prepare a working solution of the serine protease in the assay buffer.

    • Prepare a working solution of the chromogenic substrate in the assay buffer. The optimal concentration should be at or near the Michaelis constant (Km) for the enzyme.

  • Assay Setup:

    • In a 96-well plate, add the following to triplicate wells:

      • Test wells: A fixed volume of the protease solution and varying concentrations of the inhibitor solution.

      • Positive control wells: A fixed volume of the protease solution and an equivalent volume of assay buffer (no inhibitor).

      • Negative control (blank) wells: Assay buffer only.

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction and Measurement:

    • Initiate the enzymatic reaction by adding the chromogenic substrate solution to all wells.

    • Immediately place the microplate in a reader set to the appropriate wavelength for the chromogenic product (e.g., 405 nm for p-nitroaniline).

    • Measure the absorbance at regular intervals for a set period (e.g., 10-30 minutes) to determine the initial reaction velocity (V₀).

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) from the resulting dose-response curve.

Workflow for Inhibition Assay:

AssayWorkflow A Prepare Reagents: Inhibitor, Enzyme, Substrate B Dispense into 96-well Plate: Test, Positive & Negative Controls A->B C Pre-incubate Enzyme and Inhibitor B->C D Add Substrate to Initiate Reaction C->D E Measure Absorbance Over Time D->E F Calculate % Inhibition E->F G Plot Dose-Response Curve F->G H Determine IC50 Value G->H

Caption: Workflow for a typical in vitro serine protease inhibition assay.

Safety and Handling

This compound is classified as a skin and eye irritant.[7] Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Avoid inhalation of dust and ensure adequate ventilation. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile tool for researchers in the fields of biochemistry, medicinal chemistry, and drug development. Its well-defined mechanism of action as a competitive inhibitor of serine proteases, coupled with its role as a key structural motif in clinically relevant drugs, underscores its importance. This guide provides a foundational understanding of its properties, synthesis, and application, empowering scientists to effectively utilize this compound in their research endeavors.

References

  • CN102491921A - Preparation method for 4-guanidinozoic acid (4-methoxycarbonyl)-phenyl ester monomesylate.
  • SAFETY DATA SHEET - 4-Guanidinobenzoic Acid Methanesulfon
  • Virtual Screening of Transmembrane Serine Protease Inhibitors. PubMed Central. [Link]

  • Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. MDPI. [Link]

  • JPH09309873A - New production method of camostat mesylate.
  • Serine protease. Wikipedia. [Link]

  • The discovery and development of transmembrane serine protease 2 (TMPRSS2) inhibitors as candidate drugs for the treatment of COVID-19. PubMed Central. [Link]

  • Protease Assay™ Kit. G-Biosciences. [Link]

  • Screening, Purification and Characterization of Protease Inhibitor from Capsicum frutescens. PubMed Central. [Link]

  • [Synthetic Inhibitors of Serine Proteinases. 35. Inhibition Action of Amidino- And Guanidinophenyl Derivatives Against Hemolysis Initiated by Complement Activation]. PubMed. [Link]

  • Mechanism-Based Inhibitors of Serine Proteases with High Selectivity Through Optimization of S' Subsite Binding. NIH. [Link]

  • Inhibition of four human serine proteases by substituted benzamidines. PubMed. [Link]

  • Evidence for inhibitors of the cell surface protease guanidinobenzoatase. PubMed. [Link]

  • 4-Guanidinobenzoic acid hydrochloride. PubChem. [Link]

  • Novel inhibitors and activity-based probes targeting serine proteases. Frontiers. [Link]

  • Serine Protease Inhibitors. Cambridge MedChem Consulting. [Link]

  • Determination of IC50 values based on dose response plots of fractional... ResearchGate. [Link]

Sources

4-Guanidinobenzoic Acid Methanesulfonate: A Mechanistic Probe and Potent Inhibitor of Serine Proteases

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Guanidinobenzoic Acid Methanesulfonate, a pivotal molecule in the study and inhibition of serine proteases. We will delve into the fundamental biochemistry of its target enzymes, elucidate its specific mechanism of action, and provide actionable experimental protocols for its application in the laboratory.

Section 1: The Target - Understanding Serine Proteases

Serine proteases are a ubiquitous class of enzymes that catalyze the hydrolysis of peptide bonds in proteins.[1] Their activity is central to a vast array of physiological processes, including digestion, blood coagulation, immune response, and wound healing.[2] The name derives from a highly reactive serine residue that acts as the primary nucleophile within the enzyme's active site.[1]

The Catalytic Triad: A Masterpiece of Biochemical Evolution

The catalytic activity of most serine proteases is not the work of serine alone but stems from a precisely coordinated structure of three amino acids known as the catalytic triad : Aspartate (Asp), Histidine (His), and Serine (Ser).[1][3]

  • Aspartate (Asp-102) : Anchors and orients the Histidine residue, stabilizing its positively charged state.

  • Histidine (His-57) : Acts as a general base, accepting a proton from the Serine's hydroxyl group.

  • Serine (Ser-195) : Now activated into a potent alkoxide ion, it launches a nucleophilic attack on the carbonyl carbon of the target peptide bond.[3][4]

This concerted action initiates a two-step reaction involving the formation of a covalent acyl-enzyme intermediate, which is subsequently hydrolyzed by a water molecule to release the cleaved peptide and regenerate the active enzyme.[4][5]

Specificity: The Role of the S1 Pocket

The remarkable specificity of serine proteases is largely determined by the topology of their substrate-binding sites.[6] Of particular importance is the S1 pocket , a cavity adjacent to the catalytic triad that accommodates the side chain of the amino acid residue (termed P1) just before the scissile bond.[6] In trypsin-like serine proteases, which are the primary targets of 4-guanidinobenzoic acid, the S1 pocket contains an aspartate residue at its base. This negatively charged residue confers a strong preference for binding substrates with positively charged P1 side chains, such as Arginine and Lysine.

Section 2: The Inhibitor - this compound

This compound is a small molecule inhibitor designed to specifically target trypsin-like serine proteases. Its effectiveness stems from its structural mimicry of the natural substrates, Arginine and Lysine.

Chemical and Physical Properties

The methanesulfonate salt form enhances the compound's solubility and stability, making it well-suited for use in aqueous buffer systems common in biochemical assays.

PropertyValueSource(s)
CAS Number 148720-07-4[7][8]
Molecular Formula C₉H₁₃N₃O₅S[7][9]
Molecular Weight 275.28 g/mol [7][8][9]
Appearance White to off-white crystalline powder
Purity Typically >95%[10]
Storage Room temperature, in a cool, dark place. Hygroscopic, store under inert gas.[10]
Mechanism of Inhibition: A Substrate That Won't Let Go

4-Guanidinobenzoic Acid acts as a highly effective competitive inhibitor by functioning as a "suicide substrate" or mechanism-based inactivator. The core of its inhibitory action lies in its ability to undergo the first step of the catalytic reaction but stall indefinitely before the second.

  • Binding and Recognition : The positively charged guanidinium group on the inhibitor is a superb mimic of the side chain of arginine. This allows it to bind with high affinity and specificity to the S1 pocket of trypsin-like proteases.[11][12]

  • Nucleophilic Attack : The enzyme's catalytic machinery recognizes the inhibitor as a substrate. The activated Ser-195 attacks the carbonyl carbon of the benzoic acid, forming a tetrahedral intermediate.[3][4]

  • Formation of a Stable Acyl-Enzyme Complex : Unlike a normal peptide substrate, the resulting acyl-enzyme intermediate is exceptionally stable and resistant to hydrolysis. The electronic nature of the benzoyl group makes the deacylation step (the attack by water) extremely slow.[2][11]

This process effectively sequesters the enzyme in an inactive state, as the active site serine is covalently modified and unable to participate in further catalytic cycles.

G cluster_0 cluster_1 E_S Enzyme + Inhibitor (Free State) ES Enzyme-Inhibitor Complex (Non-covalent) E_S->ES High Affinity Binding (Guanidinium group in S1 pocket) E_I_Tetra Tetrahedral Intermediate ES->E_I_Tetra Nucleophilic Attack (Ser-195 attacks carbonyl) E_Acyl Stable Acyl-Enzyme (INACTIVE) E_I_Tetra->E_Acyl Leaving Group Departs Regen Enzyme Regeneration (Hydrolysis) E_Acyl->Regen   Extremely Slow / Blocked

Caption: Mechanism of serine protease inactivation by 4-Guanidinobenzoic Acid.

Section 3: Applications & Experimental Protocols

The unique properties of 4-Guanidinobenzoic acid and its derivatives make them invaluable tools in research and drug discovery.

  • Active Site Titration : Because it forms a stable 1:1 covalent complex, it can be used to accurately determine the concentration of active enzyme in a preparation, distinguishing it from total protein content.[13]

  • Protease Inhibitor Cocktails : It is a component in laboratory "cocktails" used to prevent the degradation of protein samples by endogenous serine proteases during cell lysis and purification.[14]

  • Pharmaceutical Development : The guanidinobenzoate scaffold is a foundational structure for more complex serine protease inhibitors, such as Camostat and Nafamostat, which have clinical applications.[15]

Experimental Protocol: Determining Inhibitor Potency (IC₅₀) via Chromogenic Assay

This protocol provides a robust method for quantifying the inhibitory activity of this compound against a model serine protease, such as trypsin.

Principle: The assay measures the ability of the inhibitor to prevent the enzyme from cleaving a synthetic chromogenic substrate (e.g., BAPNA - Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride). When cleaved by trypsin, BAPNA releases p-nitroaniline, a yellow product that can be quantified by measuring absorbance at 405 nm. The rate of color development is inversely proportional to the inhibitor's activity.

Materials:

  • This compound (Inhibitor)

  • Trypsin (Enzyme)

  • BAPNA (Substrate)

  • Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0

  • DMSO (for dissolving inhibitor)

  • 96-well clear flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Preparation of Stock Solutions:

    • Inhibitor Stock (10 mM): Dissolve an appropriate amount of this compound in DMSO.

    • Enzyme Stock (1 mg/mL): Dissolve Trypsin in cold, dilute HCl (1 mM) for stability.

    • Substrate Stock (10 mM): Dissolve BAPNA in DMSO.

  • Assay Setup (96-well plate):

    • Serial Dilutions: Prepare a serial dilution of the inhibitor stock in Assay Buffer. A common starting point is a 1:2 dilution series across 10 wells, leaving two for controls.

    • Controls:

      • 100% Activity Control (No Inhibitor): Add Assay Buffer and DMSO (at the same final concentration as in the inhibitor wells).

      • Blank (No Enzyme): Add Assay Buffer only.

    • Add Enzyme: Add a fixed amount of diluted trypsin to all wells except the Blank. The final concentration should be chosen to give a linear reaction rate for at least 10-15 minutes.

    • Pre-incubation: Gently mix and incubate the plate at a constant temperature (e.g., 25°C or 37°C) for 15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation and Measurement:

    • Add Substrate: Initiate the reaction by adding a fixed amount of BAPNA to all wells.

    • Kinetic Reading: Immediately place the plate in the microplate reader and begin measuring the absorbance at 405 nm every 60 seconds for 15-30 minutes.

  • Data Analysis:

    • Calculate Reaction Rates (V₀): For each well, determine the initial reaction velocity by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

    • Normalize Data: Express the reaction rate in each inhibitor well as a percentage of the activity of the 100% Activity Control.

    • Determine IC₅₀: Plot the percent activity versus the logarithm of the inhibitor concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

G prep Prepare Stocks (Inhibitor, Enzyme, Substrate) plate Plate Setup (96-well) - Serial dilution of Inhibitor - Controls (No Inhibitor, No Enzyme) prep->plate enzyme Add Enzyme to Wells (except No Enzyme control) plate->enzyme incubate Pre-incubate Plate (15 min @ 25°C) enzyme->incubate substrate Initiate Reaction (Add Substrate to all wells) incubate->substrate read Kinetic Measurement (Read Absorbance @ 405nm over time) substrate->read analyze Data Analysis - Calculate reaction rates (V₀) - Normalize to controls - Plot and determine IC₅₀ read->analyze

Caption: Workflow for determining the IC₅₀ of a serine protease inhibitor.

Section 4: Safety & Handling

As a laboratory chemical, this compound requires careful handling to ensure user safety.

  • Hazard Identification: The compound is classified as a skin irritant and a serious eye irritant.[9]

  • Precautionary Measures: Always handle this chemical in a well-ventilated area or fume hood. Wear appropriate Personal Protective Equipment (PPE), including:

    • Safety glasses or goggles

    • Chemical-resistant gloves (e.g., nitrile)

    • Laboratory coat

  • First Aid:

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.

    • In case of skin contact: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.

  • Storage: Store in a tightly sealed container in a cool, dry place away from moisture, as the compound is hygroscopic. For long-term stability, storage at <15°C is recommended.

Section 5: Conclusion

This compound is more than a simple chemical reagent; it is a precision tool that leverages a deep understanding of enzyme mechanism and specificity. Its ability to act as a potent, mechanism-based inhibitor of trypsin-like serine proteases makes it indispensable for applications ranging from fundamental enzyme kinetics to the protection of valuable protein samples. The foundational chemistry of its guanidinobenzoate core continues to inform the design of next-generation therapeutic agents, underscoring its lasting importance in biochemical research and drug development.

References

  • Structure of a serine protease poised to resynthesize a peptide bond. Proceedings of the National Academy of Sciences of the United States of America. [Link]

  • Guanidinophenyl-substituted enol lactones as selective, mechanism-based inhibitors of trypsin-like serine proteases. Journal of Medicinal Chemistry. [Link]

  • Inactivation of Trypsin-Like Proteases by Depsipeptides of P-Guanidinobenzoic Acid. PubMed. [Link]

  • Serine Protease Mechanism and Specificity. Chemical Reviews. [Link]

  • Serine protease. Wikipedia. [Link]

  • Inhibition of guanidinobenzoatase by a substrate for trypsin-like enzymes. PubMed. [Link]

  • Structure of a serine protease poised to resynthesize a peptide bond. PubMed. [Link]

  • (a) Chemical structure and X-ray structure of the active site of serine protease (PDB: 1HXE). ResearchGate. [Link]

  • This compound. PubChem. [Link]

  • This compound SDS. XiXisys. [Link]

  • Preparation method for 4-guanidinozoic acid (4-methoxycarbonyl)-phenyl ester monomesylate.
  • This compound. Abound. [Link]

  • Comparison of the esterase activities of trypsin, plasmin, and thrombin on guanidinobenzoate esters. Titration of the enzymes. Biochemistry. [Link]

  • Novel Inhibitors and Activity-Based Probes Targeting Trypsin-Like Serine Proteases. Frontiers in Chemistry. [Link]

  • Guanidinobenzoic acid derivatives.
  • The discovery and development of transmembrane serine protease 2 (TMPRSS2) inhibitors as candidate drugs for the treatment of COVID-19. National Institutes of Health (NIH). [Link]

  • Solubility measurements, correlation, and thermodynamic characterization of 4-guanidinobenzoic acid hydrochloride in pure and binary solvents from 294.55 K to 333.65 K. ResearchGate. [Link]

  • What are Protease Inhibitors and How Do They Work?. G-Biosciences. [Link]

  • What are Serine protease inhibitors and how do they work?. Patsnap Synapse. [Link]

  • Serine protease biochemistry, mechanism, and inhibitors. YouTube. [Link]

  • This compound. BIOFOUNT. [Link]

Sources

An In-Depth Technical Guide to the Inhibition of Acrosin by 4-Guanidinobenzoic Acid Methanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the inhibition of acrosin, a key serine protease in fertilization, by the synthetic inhibitor 4-Guanidinobenzoic Acid Methanesulfonate. We will delve into the fundamental biology of acrosin, the mechanism of its inhibition, and provide detailed protocols for the characterization of this interaction. This document is intended to serve as a practical resource for researchers in reproductive biology, and professionals involved in the development of novel contraceptive agents.

The Critical Role of Acrosin in Fertilization: A Target for Inhibition

Fertilization is a multi-step process culminating in the fusion of sperm and oocyte. A pivotal event in this cascade is the sperm's penetration of the zona pellucida, a glycoprotein matrix surrounding the egg. This process is facilitated by the enzymatic activity of acrosin, a trypsin-like serine protease stored in the acrosome of the sperm head.[1]

The acrosome reaction, triggered by sperm binding to the zona pellucida, results in the release of acrosin.[2] Active acrosin then digests the zona pellucida, creating a path for the sperm to reach the oocyte membrane.[2][3] Given its essential role, acrosin has been identified as a promising target for the development of non-hormonal contraceptives.[4] Inhibition of acrosin activity presents a viable strategy to prevent fertilization.[5][6]

This compound: A Profile of the Inhibitor

This compound is a synthetic small molecule designed to inhibit serine proteases like acrosin.[7] Its chemical structure features a guanidinium group, which mimics the side chain of arginine, a natural substrate for trypsin-like proteases. This structural feature allows the inhibitor to bind to the active site of acrosin.

Compound Name This compound
Synonyms 4-(diaminomethylideneamino)benzoic acid;methanesulfonic acid
CAS Number 148720-07-4[8]
Molecular Formula C₉H₁₃N₃O₅S[8]
Molecular Weight 275.28 g/mol [8]
Chemical Structure The compound consists of a 4-guanidinobenzoic acid molecule and a methanesulfonic acid molecule, forming a salt.[8]

Mechanism of Acrosin Inhibition: Unraveling the Molecular Interaction

Derivatives of 4-guanidinobenzoic acid are known to be potent inhibitors of acrosin.[5][9] Studies on similar compounds, such as p-Nitrophenyl-p'-guanidinobenzoate (NPGB), have shown that they can act as non-competitive inhibitors of human acrosin.[6] This suggests that this compound may bind to a site on the enzyme distinct from the active site, inducing a conformational change that reduces its catalytic efficiency. However, competitive inhibition, where the inhibitor directly competes with the substrate for binding to the active site, is also a possible mechanism for this class of compounds and should be experimentally determined.

The following diagram illustrates the potential mechanisms of enzyme inhibition:

InhibitionMechanisms cluster_competitive Competitive Inhibition cluster_noncompetitive Non-Competitive Inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI_comp Enzyme-Inhibitor Complex (EI) E->EI_comp + I S Substrate (S) ES->E + P P Product (P) I_comp Inhibitor (I) E_nc Enzyme (E) ES_nc Enzyme-Substrate Complex (ES) E_nc->ES_nc + S EI_nc Enzyme-Inhibitor Complex (EI) E_nc->EI_nc + I S_nc Substrate (S) ES_nc->E_nc + P ESI_nc Enzyme-Substrate-Inhibitor Complex (ESI) ES_nc->ESI_nc + I P_nc Product (P) I_nc Inhibitor (I)

Figure 1: Potential mechanisms of enzyme inhibition.

Experimental Workflow for Acrosin Inhibition Assay

The following is a detailed protocol for a colorimetric acrosin inhibition assay using a 96-well plate format. This assay is based on the cleavage of a chromogenic substrate, such as Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA), by acrosin, which releases a yellow product (p-nitroaniline) that can be quantified spectrophotometrically at 405 nm.[10]

Reagent Preparation
  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • Acrosin Solution: Prepare a stock solution of purified acrosin (e.g., from boar or human sperm) in Assay Buffer. The final concentration used in the assay should be determined empirically to give a linear reaction rate for at least 20 minutes.

  • Substrate Solution (BAPNA): Prepare a 10 mM stock solution of BAPNA in DMSO. Dilute with Assay Buffer to a final working concentration (e.g., 1 mM). Prepare this solution fresh daily.[10]

  • Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Inhibitor Dilutions: Perform serial dilutions of the inhibitor stock solution in Assay Buffer to obtain a range of concentrations for testing.

Assay Protocol

The following diagram outlines the key steps in the experimental workflow:

AssayWorkflow start Start prepare_plate Prepare 96-well plate (Blank, Control, Inhibitor wells) start->prepare_plate add_inhibitor Add Inhibitor dilutions (or buffer/DMSO) prepare_plate->add_inhibitor add_acrosin Add Acrosin solution add_inhibitor->add_acrosin pre_incubate Pre-incubate at 25°C for 10-15 min add_acrosin->pre_incubate add_substrate Add BAPNA substrate to initiate reaction pre_incubate->add_substrate measure_absorbance Measure Absorbance at 405 nm kinetically for 20 min add_substrate->measure_absorbance analyze_data Data Analysis: Calculate rates, % inhibition, IC50 measure_absorbance->analyze_data end End analyze_data->end

Figure 2: Experimental workflow for the acrosin inhibition assay.

Step-by-Step Procedure:

  • Plate Setup: In a 96-well clear-bottom microplate, designate wells for:

    • Blank: Assay Buffer only.

    • Control (No Inhibitor): Acrosin, substrate, and DMSO (vehicle for inhibitor).

    • Inhibitor: Acrosin, substrate, and serial dilutions of this compound.

  • Add Inhibitor: Add 10 µL of the appropriate inhibitor dilution to the designated wells. To the control wells, add 10 µL of DMSO.

  • Add Acrosin: Add 80 µL of the acrosin solution to all wells except the blank.

  • Pre-incubation: Incubate the plate at 25°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.[10]

  • Initiate Reaction: Add 10 µL of the BAPNA solution to all wells to start the enzymatic reaction.

  • Measure Absorbance: Immediately begin reading the absorbance at 405 nm every minute for 20 minutes using a microplate reader.[10]

Data Analysis and Interpretation: Quantifying Inhibition

Calculation of Reaction Rates and Percent Inhibition
  • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time plot (ΔAbs/min).

  • Calculate the percent inhibition for each inhibitor concentration using the following formula:

    % Inhibition = [ (V_control - V_inhibitor) / V_control ] x 100

    Where:

    • V_control is the reaction rate in the absence of the inhibitor.

    • V_inhibitor is the reaction rate in the presence of the inhibitor.[10]

Determination of IC₅₀

The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor that causes a 50% reduction in enzyme activity.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[10] A lower IC₅₀ value indicates a more potent inhibitor.

Elucidating the Mechanism of Inhibition: Kinetic Analysis

To determine the mechanism of inhibition (e.g., competitive, non-competitive), perform the acrosin activity assay with varying concentrations of both the substrate (BAPNA) and the inhibitor.

Michaelis-Menten and Lineweaver-Burk Plots:

  • The Michaelis-Menten plot (reaction velocity vs. substrate concentration) will show characteristic changes in the apparent Vmax and Km depending on the type of inhibition.[11]

  • The Lineweaver-Burk plot (the double reciprocal plot of 1/velocity vs. 1/[substrate]) linearizes the Michaelis-Menten kinetics and provides a clearer visual representation of the inhibition mechanism.[12][13]

The following diagram illustrates the expected Lineweaver-Burk plots for different inhibition types:

LineweaverBurk xaxis 1/[S] yaxis 1/V origin origin->xaxis origin->yaxis no_inhibitor_y_intercept 1/Vmax no_inhibitor_x_intercept -1/Km no_inhibitor_point no_inhibitor_point no_inhibitor_x_intercept->no_inhibitor_point No Inhibitor competitive_y_intercept competitive_x_intercept -1/Km_app competitive_point competitive_point competitive_x_intercept->competitive_point Competitive noncompetitive_y_intercept 1/Vmax_app noncompetitive_x_intercept noncompetitive_point noncompetitive_point noncompetitive_x_intercept->noncompetitive_point Non-competitive

Figure 3: Representative Lineweaver-Burk plots for different inhibition mechanisms.

Determination of the Inhibition Constant (Kᵢ):

The inhibition constant (Kᵢ) is a measure of the inhibitor's binding affinity to the enzyme. It can be calculated from the kinetic data. For competitive inhibition, Kᵢ can be determined from the following equation:

Kₘ(app) = Kₘ (1 + [I]/Kᵢ)

Where:

  • Kₘ(app) is the apparent Michaelis constant in the presence of the inhibitor.

  • Kₘ is the Michaelis constant in the absence of the inhibitor.

  • [I] is the concentration of the inhibitor.

Conclusion and Future Directions

The inhibition of acrosin by this compound represents a promising avenue for the development of novel, non-hormonal contraceptives. The experimental protocols and data analysis methods outlined in this guide provide a robust framework for researchers to characterize this and other potential acrosin inhibitors. Further studies should focus on in vivo efficacy, safety, and specificity of these compounds to advance their potential clinical application.

References

  • Experimental procedure for acrosin inhibition assay using nitrophenyl p-guanidinium benzoate. BenchChem. Accessed January 12, 2026.
  • Acrosin - Wikipedia. Accessed January 12, 2026.
  • Lineweaver–Burk plot - Wikipedia. Accessed January 12, 2026.
  • Enzyme inhibition and kinetics graphs. Khan Academy. Accessed January 12, 2026.
  • Enzyme kinetics- michaelis menten model, lineweaver burk plot. Slideshare. Accessed January 12, 2026.
  • Lineweaver Burk Plots – MCAT Biochemistry. MedSchoolCoach. Accessed January 12, 2026.
  • Acrosome reaction - Wikipedia. Accessed January 12, 2026.
  • ACROSCREENTM. TK Biotech. Accessed January 12, 2026.
  • Lecture 10 Enzyme inhibition kinetics Review getting and analyzing data. PLB Lab Websites. Accessed January 12, 2026.
  • Effect of Aryl 4-guanidinobenzoates on the Acrosin Activity of Human Sperm
  • 4-Guanidinobenzoic Acid Methanesulfon
  • Competitive Inhibition. Chemistry LibreTexts. Accessed January 12, 2026.
  • Analyzing Enzyme Kinetic Data Using the Powerful Statistical Capabilities of R. bioRxiv. Accessed January 12, 2026.
  • This compound | CAS 148720-07-4. Santa Cruz Biotechnology. Accessed January 12, 2026.
  • Synthesis and inhibition of human acrosin and trypsin and acute toxicity of aryl 4-guanidinobenzo
  • Preparation method for 4-guanidinozoic acid (4-methoxycarbonyl)-phenyl ester monomesylate.
  • Acrosin inhibitor, 4'-acetamidophenyl 4-guanidinobenzoate, an experimental vaginal contraceptive with anti-HIV activity. PubMed. Accessed January 12, 2026.
  • Effect of Aryl 4-Guanidinobenzoates on the Acrosin Activity of Human Spermatozoa. Biology of Reproduction. Accessed January 12, 2026.
  • Enzyme kinetics: partial and complete uncompetitive inhibition.
  • This compound. BIOFOUNT. Accessed January 12, 2026.
  • This compound, min 95%, 1 gram. Aladdin Scientific. Accessed January 12, 2026.
  • This compound 98.0+%, TCI America™. Fisher Scientific. Accessed January 12, 2026.
  • 4-Guanidinobenzoic Acid. PubChem. Accessed January 12, 2026.
  • Inhibition of Human Sperm Acrosin by Synthetic Agents. PubMed. Accessed January 12, 2026.
  • Method for manufacturing of guanidino-benzoate sulfonic acid compound.
  • Synthesis and inhibition of human acrosin and trypsin and acute toxicity of aryl 4-guanidinobenzoates. Sigma-Aldrich. Accessed January 12, 2026.
  • Extraction, purification, biological effects and applications of acrosin: a review. Frontiers. Accessed January 12, 2026.
  • An Intuitive Look at the Relationship of Ki and IC50: A More General Use for the Dixon Plot.
  • Determination of sperm acrosin activity for evaluation of male fertility.
  • Determination of sperm acrosin activity for evaluation of male fertility. PubMed. Accessed January 12, 2026.
  • Expression of acrosin during mouse spermatogenesis: a biochemical and immunocytochemical analysis by a monoclonal antibody C 11 H. PubMed. Accessed January 12, 2026.

Sources

Methodological & Application

Application Notes and Protocols: Leveraging 4-Guanidinobenzoic Acid Methanesulfonate in Proteomics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Tool for Serine Protease Management in Proteomics

In the landscape of proteomics, the precise control of proteolytic activity is paramount. Uncontrolled proteolysis can introduce significant variability, leading to the degradation of target proteins and the generation of non-specific peptides, ultimately compromising the integrity of experimental results. Trypsin, a serine protease that cleaves C-terminal to lysine and arginine residues, is the workhorse of bottom-up proteomics.[1] While indispensable for generating peptides for mass spectrometry analysis, its activity must be meticulously managed. 4-Guanidinobenzoic Acid Methanesulfonate stands out as a potent and specific reversible inhibitor of trypsin and other trypsin-like serine proteases, offering researchers a valuable tool to modulate enzyme activity in a variety of applications.[2][3]

This comprehensive guide provides detailed application notes and protocols for the effective use of this compound in key proteomics workflows. We will delve into the underlying scientific principles, provide step-by-step methodologies, and offer expert insights to empower researchers, scientists, and drug development professionals to integrate this versatile inhibitor into their experimental designs.

Scientific Background and Mechanism of Action

4-Guanidinobenzoic acid belongs to a class of small molecule inhibitors that specifically target the active site of serine proteases. The guanidinium group of the molecule mimics the side chains of arginine and lysine, allowing it to bind with high affinity to the S1 specificity pocket of trypsin-like enzymes.[4]

The inhibitory mechanism proceeds through the formation of a stable acyl-enzyme intermediate. The serine residue (Ser195) in the catalytic triad of trypsin attacks the carbonyl group of 4-guanidinobenzoic acid, leading to the formation of a covalent bond and the release of the methanesulfonate salt. This acyl-enzyme complex is significantly more stable and less prone to hydrolysis compared to the natural peptide substrate, effectively sequestering the enzyme in an inactive state.[4] This prolonged inactivation allows for precise control over the duration of proteolytic activity.

G cluster_0 Trypsin Active Site cluster_1 Inhibition Process Trypsin Trypsin (Active) Catalytic_Triad Catalytic Triad (Ser195, His57, Asp102) Trypsin->Catalytic_Triad contains S1_Pocket S1 Specificity Pocket Trypsin->S1_Pocket contains Binding Reversible Binding of Guanidinium Group to S1 Pocket Trypsin->Binding interacts with GBA 4-Guanidinobenzoic Acid GBA->Binding Acylation Nucleophilic Attack by Ser195 Binding->Acylation Acyl_Enzyme Stable Acyl-Enzyme Intermediate (Inactive) Acylation->Acyl_Enzyme Hydrolysis Slow Hydrolysis Acyl_Enzyme->Hydrolysis Regeneration Active Trypsin (Regenerated) Hydrolysis->Regeneration

Mechanism of Trypsin Inhibition by 4-Guanidinobenzoic Acid.

Application 1: Precise Control of Protein Digestion for Mass Spectrometry

In bottom-up proteomics, the completeness and reproducibility of protein digestion are critical for accurate protein identification and quantification. Over-digestion can lead to an abundance of very small peptides that are difficult to analyze, while under-digestion results in missed cleavages and reduced protein sequence coverage. This compound can be employed to precisely stop the tryptic digestion at a desired time point, ensuring consistent and optimal peptide generation.

Protocol: In-Solution Tryptic Digestion with Controlled Termination

This protocol outlines a standard in-solution digestion workflow for a complex protein sample, incorporating this compound to halt the reaction.

Materials:

  • Protein sample in a suitable buffer (e.g., 50 mM Ammonium Bicarbonate, pH 8.0)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin, proteomics grade

  • This compound

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (ACN)

Procedure:

  • Protein Denaturation and Reduction:

    • To your protein sample (e.g., 100 µg in 100 µL of 50 mM Ammonium Bicarbonate), add DTT to a final concentration of 10 mM.

    • Incubate at 56°C for 30 minutes.

  • Alkylation:

    • Cool the sample to room temperature.

    • Add IAA to a final concentration of 20 mM.

    • Incubate in the dark at room temperature for 30 minutes.

  • Trypsin Digestion:

    • Add proteomics-grade trypsin to the sample at a 1:50 (trypsin:protein, w/w) ratio.

    • Incubate at 37°C. The optimal digestion time should be determined empirically for your specific sample, but a typical range is 4-16 hours.

  • Inhibition of Digestion:

    • To stop the digestion, add this compound to a final concentration of 1-5 mM.

    • Vortex briefly and incubate at room temperature for 10 minutes to ensure complete inhibition of trypsin activity.

  • Sample Acidification and Cleanup:

    • Acidify the sample by adding TFA to a final concentration of 0.1-1%.

    • Proceed with peptide desalting using a C18 StageTip or other suitable solid-phase extraction method.

    • The purified peptides are now ready for LC-MS/MS analysis.

G Start Protein Sample Denature Denaturation & Reduction (DTT) Start->Denature Alkylate Alkylation (IAA) Denature->Alkylate Digest Tryptic Digestion Alkylate->Digest Stop Inhibition with 4-Guanidinobenzoic Acid Methanesulfonate Digest->Stop Clean Acidification & Peptide Cleanup (C18) Stop->Clean Analyze LC-MS/MS Analysis Clean->Analyze G Start Protein Mixture Equilibrate Equilibrate Guanidinobenzoate Resin with Binding Buffer Start->Equilibrate Load Load Protein Mixture Equilibrate->Load Wash Wash with Binding Buffer to Remove Unbound Proteins Load->Wash Elute Elute with Low pH Buffer Wash->Elute Neutralize Neutralize Eluted Fractions Elute->Neutralize Analyze Analyze Purified Serine Protease Neutralize->Analyze G cluster_0 Assay Components cluster_1 Competitive Binding cluster_2 Measurement Trypsin Trypsin Binding Binding to Trypsin Active Site Trypsin->Binding Substrate Fluorogenic Substrate Reaction Substrate Hydrolysis Substrate->Reaction Inhibitor Test Compound or 4-Guanidinobenzoic Acid Inhibitor->Binding Binding->Reaction influences Signal Fluorescence Signal Reaction->Signal Inhibition Quantify Inhibition Signal->Inhibition

Sources

Application Notes and Protocols for Protein Labeling with 4-Guanidinobenzoic Acid Methanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Enhancing Protein Analysis through Guanidination

In the landscape of proteomics and drug development, the precise chemical modification of proteins is a cornerstone for elucidating function, tracking interactions, and developing novel therapeutics. Among the various amino acid residues targeted for modification, lysine, with its solvent-exposed primary amine, presents a versatile handle for chemical conjugation. Guanidination, the conversion of lysine's ε-amino group into a homoarginine residue, offers a unique set of advantages for protein characterization. This transformation not only preserves the positive charge of the lysine side chain but also increases its basicity, which can significantly enhance ionization efficiency in mass spectrometry (MS) analysis, leading to improved signal intensity and sequence coverage.[1][2][3]

4-Guanidinobenzoic acid is a reagent that, when activated, selectively reacts with primary amines on a protein's surface. Its methanesulfonate salt form provides good solubility and stability for laboratory use. The core principle of its application in protein labeling lies in the formation of a stable amide bond between the carboxyl group of 4-guanidinobenzoic acid and the primary amino groups of the protein, primarily the ε-amino group of lysine residues and the N-terminal α-amino group. This guide provides a comprehensive overview and detailed protocols for the use of 4-guanidinobenzoic acid methanesulfonate in protein labeling, transforming lysine residues into highly basic homoarginine analogs for advanced analytical applications.

Chemical Principle: Activating 4-Guanidinobenzoic Acid for Amine Reactivity

The carboxylic acid moiety of 4-guanidinobenzoic acid is not inherently reactive towards the amino groups of proteins under physiological conditions. To facilitate this reaction, the carboxyl group must first be activated to create a more electrophilic species. A widely adopted and highly effective method for this activation is the formation of an N-hydroxysuccinimide (NHS) ester.[4][5] This is typically achieved by reacting 4-guanidinobenzoic acid with N-hydroxysuccinimide in the presence of a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[6] The resulting NHS ester is a stable, yet reactive compound that readily undergoes nucleophilic attack by primary amines in a pH-dependent manner, forming a robust amide linkage and releasing N-hydroxysuccinimide as a byproduct.

The following diagram illustrates the two-step chemical pathway for protein labeling using 4-guanidinobenzoic acid.

G cluster_0 Step 1: Activation of 4-Guanidinobenzoic Acid cluster_1 Step 2: Protein Labeling 4-GBA 4-Guanidinobenzoic Acid 4-GBA-NHS 4-Guanidinobenzoic Acid NHS Ester 4-GBA->4-GBA-NHS NHS N-Hydroxysuccinimide NHS->4-GBA-NHS EDC EDC (Carbodiimide) EDC->4-GBA-NHS Labeled_Protein Labeled Protein (Homoarginine Analog) 4-GBA-NHS->Labeled_Protein Protein Protein with Lysine Residue (Primary Amine) Protein->Labeled_Protein

Protein labeling workflow using 4-Guanidinobenzoic Acid.

Protocol 1: Synthesis of 4-Guanidinobenzoic Acid N-Hydroxysuccinimide (NHS) Ester

This protocol details the synthesis of the amine-reactive NHS ester of 4-guanidinobenzoic acid.

Materials:

  • This compound

  • N-Hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Diethyl ether

  • Argon or Nitrogen gas

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Ice bath

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Preparation: In a clean, dry round bottom flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1 equivalent) in anhydrous DMF.

  • Neutralization: Add triethylamine (1.1 equivalents) to the solution to neutralize the methanesulfonic acid salt and stir for 10 minutes at room temperature.

  • Addition of NHS: Add N-hydroxysuccinimide (1.2 equivalents) to the reaction mixture and stir until fully dissolved.

  • Cooling: Place the flask in an ice bath and allow the solution to cool to 0°C.

  • Addition of EDC: Slowly add EDC-HCl (1.5 equivalents) to the cooled solution in small portions over 15 minutes.

  • Reaction: Allow the reaction to stir at 0°C for 1 hour, and then let it warm to room temperature and stir overnight.

  • Work-up:

    • Filter the reaction mixture to remove the urea byproduct.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the DMF.

  • Precipitation and Washing:

    • Add cold diethyl ether to the concentrated residue to precipitate the 4-guanidinobenzoic acid NHS ester.

    • Collect the precipitate by filtration.

    • Wash the solid product with cold diethyl ether three times to remove any unreacted starting materials and byproducts.

  • Drying and Storage: Dry the purified 4-guanidinobenzoic acid NHS ester under vacuum. Store the final product in a desiccator at -20°C.

Protocol 2: Protein Labeling with 4-Guanidinobenzoic Acid NHS Ester

This protocol provides a general procedure for labeling a protein with the synthesized 4-guanidinobenzoic acid NHS ester. The optimal conditions, particularly the molar ratio of the NHS ester to the protein, may need to be determined empirically for each specific protein.

Materials:

  • Purified protein of interest in an amine-free buffer (e.g., PBS, HEPES, or bicarbonate buffer)

  • 4-Guanidinobenzoic acid NHS ester

  • Amine-free reaction buffer (e.g., 100 mM sodium bicarbonate, pH 8.3-8.5)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column or dialysis tubing for purification

  • Protein concentration assay kit (e.g., BCA or Bradford)

Procedure:

  • Protein Preparation:

    • Ensure the protein solution is free of any amine-containing buffers (e.g., Tris) or stabilizers (e.g., glycine), as these will compete with the labeling reaction. If necessary, exchange the buffer using a desalting column or dialysis.

    • Determine the protein concentration using a standard protein assay.

  • NHS Ester Stock Solution:

    • Immediately before use, prepare a stock solution of 4-guanidinobenzoic acid NHS ester in anhydrous DMF or DMSO. The concentration will depend on the desired molar excess for the labeling reaction.

  • Labeling Reaction:

    • Adjust the protein solution to a pH of 8.3-8.5 using the reaction buffer. The optimal pH for NHS ester reactions with primary amines is slightly alkaline.

    • While gently vortexing, add the desired molar excess of the 4-guanidinobenzoic acid NHS ester stock solution to the protein solution. A starting point is typically a 10-20 fold molar excess of the NHS ester to the protein.

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.

  • Quenching the Reaction (Optional): To quench any unreacted NHS ester, a small amount of an amine-containing buffer like Tris-HCl (to a final concentration of ~50 mM) can be added and incubated for 30 minutes.

  • Purification of the Labeled Protein:

    • Remove the excess, unreacted labeling reagent and byproducts by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer.

    • Alternatively, dialysis against a large volume of the storage buffer can be performed.

  • Characterization of the Labeled Protein:

    • Determine the final concentration of the labeled protein.

    • Assess the extent of labeling using techniques such as mass spectrometry (MALDI-TOF or ESI-MS) to observe the mass shift corresponding to the addition of the guanidinobenzoyl group.[2][3]

Data Presentation: Expected Mass Shift Upon Labeling

The covalent attachment of a 4-guanidinobenzoyl group to a primary amine results in a specific mass increase.

ModificationChemical Formula of AdductMonoisotopic Mass Shift (Da)Average Mass Shift (Da)
GuanidinobenzoylationC₈H₇N₃O161.0589161.16

Visualization of the Labeling Reaction Mechanism

The following diagram illustrates the chemical reaction between the 4-guanidinobenzoic acid NHS ester and a lysine residue on a protein.

G reagent 4-Guanidinobenzoic Acid NHS Ester O C O-N(...) intermediate {Tetrahedral Intermediate | {R-CH₂-NH₂⁺-C(O⁻)-...}} reagent:f0->intermediate Nucleophilic Attack lysine Protein-Lysine R-CH₂-NH₂ lysine:f0->intermediate product Labeled Protein R-CH₂-NH-C(=O)-... intermediate->product Collapse byproduct {N-Hydroxysuccinimide} intermediate->byproduct

Reaction of 4-Guanidinobenzoic Acid NHS Ester with Lysine.

Troubleshooting and Field-Proven Insights

  • Low Labeling Efficiency:

    • pH: Ensure the reaction pH is between 8.0 and 9.0. Lower pH values will protonate the primary amines, reducing their nucleophilicity.

    • Competing Amines: Verify that the protein solution is free from any extraneous amine-containing molecules.

    • NHS Ester Hydrolysis: Prepare the NHS ester stock solution immediately before use. In aqueous solutions, NHS esters are susceptible to hydrolysis, which deactivates them.

    • Molar Excess: Increase the molar excess of the NHS ester in the reaction.

  • Protein Precipitation:

    • Solvent Concentration: Minimize the amount of organic solvent (DMF or DMSO) added to the protein solution. High concentrations can lead to protein denaturation and precipitation.

    • Protein Concentration: Perform the labeling reaction at a protein concentration that is known to be stable.

  • Quantification of Labeling:

    • For a precise determination of the degree of labeling (DOL), intact protein mass analysis by high-resolution mass spectrometry is recommended. The number of incorporated labels can be calculated from the mass shift.

    • Alternatively, UV-Vis spectrophotometry can be used if the labeling reagent contains a chromophore, although this is not the case for 4-guanidinobenzoic acid itself.

Conclusion: A Valuable Tool for Protein Chemistry

The use of this compound for protein labeling provides a robust method for converting lysine residues into homoarginine analogs. This modification is particularly advantageous for mass spectrometry-based proteomics, offering enhanced signal intensity and improved sequence coverage. The protocols outlined in this guide, from the synthesis of the reactive NHS ester to the final purification of the labeled protein, provide a comprehensive workflow for researchers in academia and industry. By understanding the underlying chemical principles and adhering to best practices, scientists can effectively utilize this powerful tool to advance their research in protein analysis and drug development.

References

  • Han, H. S., Nho, S. H., Lee, A. R., & Kim, J. K. (2010). Effects of Guanidination with Trypsin, Lys-C, or Glu-C Digestion on Mass Spectrometric Signal Intensity and Protein Sequence Coverage. Bulletin of the Korean Chemical Society, 31(6), 1658-1664. [Link]

  • Beardsley, R. L., & Reilly, J. P. (2000). Improved matrix-assisted laser desorption/ionization mass spectrometric analysis of tryptic hydrolysates of proteins following guanidination of lysine-containing peptides. Rapid communications in mass spectrometry : RCM, 14(23), 2147–2153. [Link]

  • Vaidyanathan, G., & Zalutsky, M. R. (2007). Synthesis of N-succinimidyl 4-guanidinomethyl-3-[*I]iodobenzoate: a radio-iodination agent for labeling internalizing proteins and peptides. Nature protocols, 2(2), 282–286. [Link]

  • Wang, F., Li, Y., Wang, Y., Zhang, Y., & Li, L. (2019). Comprehensive Analysis of Protein N-Terminome by Guanidination of Terminal Amines. Analytical chemistry, 91(24), 15558–15566. [Link]

  • Imbeah, K. S., McComb, M. E., Chow, C. S., & Costello, C. E. (2014). Guanidination of tryptic peptides without desalting for MALDI-TOF MS analysis. Journal of the American Society for Mass Spectrometry, 25(8), 1416–1420. [Link]

  • N-Hydroxysuccinimide Esters: Versatile Tools in Organic Synthesis. (n.d.). Amerigo Scientific. [Link]

  • Protocol: NHS Ester Labeling of Amino-Biomolecules. (n.d.). Interchim. [Link]

  • General Protein Labeling Procedures. (n.d.). SETA BioMedicals. [Link]

  • Quantification of particle-conjugated or -encapsulated peptides on interfering reagent backgrounds. (2015). Analytical Biochemistry, 480, 43-48. [Link]

Sources

Application Note: High-Efficiency Purification of Serine Proteases Using 4-Guanidinobenzoic Acid Methanesulfonate Affinity Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Synthetic Ligands in Affinity Chromatography

Affinity chromatography stands as a premier technique for biomolecule purification, leveraging the highly specific, reversible interactions between a target molecule and an immobilized ligand. While biological ligands, such as antibodies or protein inhibitors, offer high specificity, they can suffer from issues of stability, cost, and potential leaching. Synthetic ligands, designed to mimic the natural binding partners of a target protein, provide a robust, cost-effective, and highly stable alternative.

This application note details the use of 4-Guanidinobenzoic Acid Methanesulfonate as a ligand for the affinity purification of serine proteases, a critical class of enzymes involved in numerous physiological and pathological processes. The guanidinium group of 4-guanidinobenzoic acid acts as a potent competitive inhibitor by mimicking the side chains of arginine and lysine, the natural substrates for enzymes like trypsin, thrombin, and plasmin.[1] This mimetic interaction forms the basis for a highly selective and efficient purification strategy.

This guide provides a comprehensive overview of the underlying principles, detailed protocols for the preparation of the affinity matrix, and a step-by-step workflow for the purification of trypsin as a model serine protease.

The Mechanism: Mimicking Nature for Targeted Purification

The specificity of this affinity chromatography system lies in the molecular recognition between the guanidinium group of the immobilized 4-guanidinobenzoic acid and the active site of serine proteases. The active site of trypsin, for instance, contains a deep specificity pocket with an aspartate residue (Asp189) at its base. This negatively charged residue forms a strong ionic bond with the positively charged guanidinium group of arginine or the primary amine of lysine on the substrate.

4-Guanidinobenzoic acid, when immobilized on a chromatography support, presents its guanidinium group to the solvent. As the crude protein sample passes through the column, serine proteases with the appropriate specificity pocket will preferentially bind to the immobilized ligand, effectively being captured from the mixture. Other proteins, lacking this specific recognition site, will pass through the column unbound.

The methanesulfonate salt form of 4-guanidinobenzoic acid is often utilized due to its excellent solubility and stability in aqueous solutions, ensuring consistent and reliable ligand coupling to the chromatography matrix.[2][3]

Preparing the Affinity Matrix: Coupling 4-Guanidinobenzoic Acid to an Agarose Support

The creation of a durable and high-capacity affinity resin is paramount for successful purification. The following protocol describes the covalent coupling of 4-guanidinobenzoic acid to a pre-activated N-hydroxysuccinimide (NHS)-activated agarose support. NHS-activated supports react efficiently with primary amines to form stable amide bonds. Since 4-guanidinobenzoic acid possesses a carboxyl group, it must first be derivatized to introduce a primary amine for coupling. A common method is to use a diamine spacer, such as ethylenediamine, to first functionalize the agarose, followed by coupling of the 4-guanidinobenzoic acid via its carboxyl group using a carbodiimide activator like EDC.

Alternatively, and more directly if starting with a carboxyl-functionalized ligand, one can use an amine-terminated agarose support and activate the carboxyl group of 4-guanidinobenzoic acid with EDC and NHS. For the purpose of this protocol, we will assume the use of a commercially available NHS-activated agarose for simplicity and reproducibility. This requires a derivative of 4-guanidinobenzoic acid with a primary amine, such as N-(2-aminoethyl)-4-guanidinobenzamide, which can be synthesized or sourced.

Protocol: Synthesis of 4-Guanidinobenzoyl-Agarose

This protocol outlines the coupling of an amine-containing derivative of 4-guanidinobenzoic acid to NHS-activated agarose.

Materials:

  • NHS-activated Agarose (e.g., NHS-activated Sepharose 4 Fast Flow)

  • Amine-derivatized 4-Guanidinobenzoic Acid (e.g., N-(2-aminoethyl)-4-guanidinobenzamide)

  • Coupling Buffer: 0.2 M NaHCO₃, 0.5 M NaCl, pH 8.3

  • Wash Solution: 1 M NaCl

  • Blocking Solution: 1 M ethanolamine or 0.1 M Tris-HCl, pH 8.5

  • Final Wash Buffers:

    • Buffer A: 0.1 M acetate buffer, 0.5 M NaCl, pH 4.0

    • Buffer B: 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.5

  • Storage Solution: 20% ethanol in a suitable buffer (e.g., PBS)

Procedure:

  • Resin Preparation: Gently resuspend the NHS-activated agarose slurry. Transfer the desired volume of resin to a sintered glass funnel and wash with 10-15 bed volumes of ice-cold 1 mM HCl. This step is crucial to preserve the reactive NHS esters.

  • Ligand Solubilization: Immediately dissolve the amine-derivatized 4-guanidinobenzoic acid in the Coupling Buffer to a final concentration of 10-20 mg/mL.

  • Coupling Reaction: Quickly transfer the washed resin to the ligand solution in a suitable reaction vessel. Gently mix on a rotary shaker or end-over-end mixer for 1-2 hours at room temperature or overnight at 4°C. The lower temperature is often preferred to minimize hydrolysis of the NHS esters and for sensitive ligands.

  • Washing: After the coupling reaction, collect the resin by filtration or centrifugation. Wash away unreacted ligand with Coupling Buffer, followed by the Wash Solution.

  • Blocking Unreacted Sites: Transfer the resin to the Blocking Solution and mix for 1-2 hours at room temperature. This step is critical to cap any remaining active NHS esters to prevent non-specific binding of proteins during chromatography.

  • Final Wash Cycle: Wash the resin with at least three cycles of Buffer A followed by Buffer B. This alternating pH wash helps to remove any non-covalently bound blocking agent.

  • Storage: Equilibrate the resin with a neutral buffer (e.g., PBS) and store in the Storage Solution at 4°C.

Application Protocol: Purification of Trypsin from a Crude Extract

This section provides a detailed workflow for the purification of trypsin using the prepared 4-Guanidinobenzoyl-Agarose column.

Workflow Diagram

a cluster_prep Column Preparation cluster_purification Purification Cycle cluster_post Post-Purification pack Pack Column equilibrate Equilibrate with Binding Buffer pack->equilibrate 5-10 CV load Load Sample equilibrate->load wash Wash with Binding Buffer load->wash 5-10 CV elute Elute with Elution Buffer wash->elute 3-5 CV collect Collect Fractions elute->collect regenerate Regenerate with High/Low pH collect->regenerate re_equilibrate Re-equilibrate with Binding Buffer regenerate->re_equilibrate 3-5 CV store Store in 20% Ethanol re_equilibrate->store 3-5 CV

Caption: General workflow for affinity purification of serine proteases.

Buffers and Solutions
  • Binding Buffer: 50 mM Tris-HCl, 0.5 M NaCl, pH 7.4-8.0. The high salt concentration minimizes non-specific ionic interactions.

  • Wash Buffer: Same as Binding Buffer.

  • Elution Buffer (Low pH): 0.1 M Glycine-HCl, pH 2.5-3.0.

  • Elution Buffer (Competitive): 10-20 mM Benzamidine in Binding Buffer.

  • Neutralization Buffer: 1 M Tris-HCl, pH 8.5.

  • Regeneration Buffers:

    • 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.5

    • 0.1 M Acetate, 0.5 M NaCl, pH 4.5

  • Storage Solution: 20% Ethanol in PBS, pH 7.4.

Step-by-Step Protocol
  • Column Packing and Equilibration: a. Pack the 4-Guanidinobenzoyl-Agarose slurry into a suitable chromatography column. b. Equilibrate the column by washing with 5-10 column volumes (CV) of Binding Buffer until the pH and conductivity of the eluate match that of the buffer.

  • Sample Preparation and Loading: a. Prepare the crude protein sample (e.g., pancreatic extract, cell lysate) by clarifying it through centrifugation and/or filtration to remove particulate matter. b. Buffer exchange the sample into the Binding Buffer. c. Load the prepared sample onto the equilibrated column at a flow rate that allows for sufficient residence time for the target protease to bind to the ligand.

  • Washing: a. After loading, wash the column with 5-10 CV of Binding Buffer to remove unbound and non-specifically bound proteins. b. Monitor the absorbance at 280 nm until it returns to baseline, indicating that all unbound proteins have been washed away.

  • Elution:

    • Method A: pH Elution a. Apply the Low pH Elution Buffer to the column. The acidic environment protonates key residues in the active site, disrupting the ionic interaction with the guanidinium ligand and releasing the bound protease. b. Collect fractions of 1-2 CV into tubes containing Neutralization Buffer (typically 1/10th of the fraction volume) to immediately restore a neutral pH and preserve the enzyme's activity.

    • Method B: Competitive Elution a. Apply the Competitive Elution Buffer containing a high concentration of a soluble competitor (benzamidine). The soluble inhibitor will displace the immobilized ligand from the enzyme's active site, causing the target protease to elute. b. This method is gentler as it avoids pH extremes but requires subsequent removal of the competitive inhibitor (e.g., by dialysis or gel filtration).

  • Analysis of Fractions: a. Measure the protein concentration of the collected fractions (e.g., by A280 or Bradford assay). b. Perform an enzyme activity assay (e.g., using a chromogenic substrate like BAPNA for trypsin) to identify the fractions containing the active protease. c. Assess the purity of the eluted fractions by SDS-PAGE.

Data Presentation: Expected Performance

The performance of the 4-Guanidinobenzoyl-Agarose matrix is expected to be comparable to other benzamidine-based affinity media.[4]

ParameterExpected ValueRationale/Reference
Binding Capacity > 40 mg trypsin / mL resinBased on data for p-aminobenzamidine immobilized on Toyopearl.[4] The high capacity is due to the strong, specific interaction.
Purity > 95% in a single stepAffinity chromatography is a powerful technique capable of achieving high purity from complex mixtures.[5]
Binding pH 7.0 - 8.5Optimal pH range for the activity and stability of most serine proteases and for the ionic interaction between the ligand and the enzyme's active site.
Elution pH 2.5 - 3.0Sufficiently low to disrupt the ionic bond without causing irreversible denaturation of many proteases. Immediate neutralization is crucial.
Recovery 80 - 95%Dependent on the stability of the target protease to the elution conditions. Competitive elution may yield higher recovery of active enzyme.

Column Regeneration and Storage

Proper regeneration is key to extending the lifetime and maintaining the performance of the affinity column.

Regeneration Protocol
  • Immediately after elution, wash the column with 3-5 CV of the high pH Regeneration Buffer (pH 8.5).

  • Follow with a wash of 3-5 CV of the low pH Regeneration Buffer (pH 4.5).

  • Repeat this cycle 2-3 times to ensure the removal of any precipitated proteins or strongly bound contaminants.

  • Finally, re-equilibrate the column with 5-10 CV of Binding Buffer. The column is now ready for another purification cycle.

Long-Term Storage

For long-term storage, flush the column with 3-5 CV of Storage Solution (20% ethanol) and store at 4°C. Do not freeze the agarose matrix.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Yield - Target protein did not bind- Check the pH and ionic strength of the sample and Binding Buffer. - Ensure the active site of the protease is not blocked by other inhibitors in the sample.
- Inefficient elution- Decrease the elution pH further (e.g., to pH 2.0), but be mindful of protein stability. - Increase the concentration of the competitive eluent. - Increase the contact time with the elution buffer.
- Protein denaturation during elution- Immediately neutralize the low pH fractions. - Switch to a gentler competitive elution method.
Low Purity - Non-specific binding- Increase the salt concentration (e.g., up to 1 M NaCl) in the Binding and Wash Buffers. - Add a non-ionic detergent (e.g., 0.1% Tween-20) to the buffers to reduce hydrophobic interactions.
Reduced Column Performance Over Time - Incomplete regeneration- Implement a more stringent cleaning-in-place (CIP) protocol, such as washing with 6 M guanidine-HCl or 0.1 M NaOH (check resin stability first).
- Ligand degradation- Avoid prolonged exposure to harsh pH conditions.

Conclusion

This compound serves as an exemplary synthetic ligand for the affinity purification of serine proteases. Its chemical stability, high selectivity, and the ability to be covalently immobilized onto common chromatography supports make it a superior choice for both research and industrial-scale applications. The protocols outlined in this application note provide a robust framework for achieving high-purity serine proteases in a single, efficient chromatographic step. By understanding the principles of binding, elution, and regeneration, researchers can optimize this powerful technique to meet their specific purification challenges.

References

  • Kasai, K., & Ishii, S. (1975). Studies on the Interaction of Immobilized Trypsin and Specific Ligands by Quantitative Affinity Chromatography. Journal of Biochemistry, 77(2), 261-264. Available at: [Link]

  • Steven, F. S., & Griffin, M. M. (1983). Evidence for an Enzyme Which Cleaves the Guanidinobenzoate Moiety From Active-Site Titrants Specifically Designed to Inhibit and Quantify Trypsin. European Journal of Biochemistry, 130(2), 335-339. Available at: [Link]

  • Zahnley, J. C., & Davis, J. G. (1970). Determination of trypsin-inhibitor complex dissociation by use of the active site titrant, p-nitrophenyl p'-guanidinobenzoate. Biochemistry, 9(6), 1428-1433. Available at: [Link]

  • Wang, Y., et al. (2014). Quantitative assessment of the effects of trypsin digestion methods on affinity purification-mass spectrometry-based protein-protein interaction analysis. Proteomics, 14(2-3), 284-291. Available at: [Link]

  • Nakamura, K., et al. (2003). Characterization of p-aminobenzamidine-based sorbent and its use for high-performance affinity chromatography of trypsin-like proteases. Journal of Chromatography A, 1009(1-2), 133-139. Available at: [Link]

  • Kanamori, T., et al. (1986). High-performance affinity chromatography of plasmin and plasminogen on a hydrophilic vinyl-polymer gel coupled with p-aminobenzamidine. Journal of Chromatography, 363, 231-242. Available at: [Link]

  • Roken, R., et al. (1995). Synthesis of an affinity agarose using a photoaffinity ligand specific for the peripheral-type benzodiazepine receptor. Bioconjugate Chemistry, 6(5), 577-584. Available at: [Link]

  • Buyel, J. F., & Fischer, R. (2019). Activated Cross-linked Agarose for the Rapid Development of Affinity Chromatography Resins. Journal of Visualized Experiments, (150), e60002. Available at: [Link]

  • ResearchGate. (n.d.). Characterization of P-aminobenzamidine-based sorbent and its use for high-performance affinity chromatography of trypsin-like proteases. Request PDF. Available at: [Link]

  • Cytiva. (n.d.). Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens. Available at: [Link]

  • Guryev, O., et al. (2024). Biocatalytic Method for Producing an Affinity Resin for the Isolation of Immunoglobulins. International Journal of Molecular Sciences, 25(14), 7659. Available at: [Link]

  • Cytiva. (n.d.). Benzamidine Sepharose 4 Fast Flow (high sub) HiTrap Benzamidine FF (high sub). Data File 18-1085-33. Available at: [Link]

  • BioVanix. (n.d.). Agarose Protein A/G Affinity Chromatography. Available at: [Link]

  • Pan, N., et al. (2015). Protein Analysis by Ambient Ionization Mass Spectrometry Using Trypsin-Immobilized Organosiloxane Polymer Surfaces. Analytical Chemistry, 87(22), 11466-11472. Available at: [Link]

  • Tofflon Life Science. (n.d.). Benzamidine series AC Resins-Affinity Chromatography Resins. Available at: [Link]

  • Fernandez-de-las-Nieves, N., et al. (2024). Immobilization of Thrombin on Agarose-Based Supports for Affinity Tag Removal. International Journal of Molecular Sciences, 25(6), 3469. Available at: [Link]

  • Harris, K. S., & Carter, C. J. (2020). Universal buffers for use in biochemistry and biophysical experiments. Biophysical Chemistry, 265, 106437. Available at: [Link]

  • Al-Gharabli, S., et al. (2017). Purification and characterization of a newly serine protease inhibitor from Rhamnus frangula with potential for use as therapeutic drug. 3 Biotech, 7(2), 127. Available at: [Link]

  • Coffeen, W. C., & Wolpert, T. J. (2004). Purification and Characterization of Serine Proteases That Exhibit Caspase-Like Activity and Are Associated with Programmed Cell Death in Avena sativa. The Plant Cell, 16(4), 857-873. Available at: [Link]

  • Shaik, S. S., et al. (2019). Purification and characterization of a serine protease from organic dust and elucidation of its inductive effects on lung inflammatory mediators. Journal of Biological Chemistry, 294(10), 3413-3426. Available at: [Link]

  • BioVanix. (n.d.). Agarose Gel Beads of Affinity Chromatography. Available at: [Link]

  • HOPAX. (2023). MES Buffer: An Essential Component in Biological and Pharmaceutical Applications. Blog. Available at: [Link]

  • E-R-S. (2020). The Role of Counter-Ions in Peptides—An Overview. Molecules, 25(23), 5737. Available at: [Link]

Sources

Application of 4-Guanidinobenzoic Acid Methanesulfonate in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Serine Protease Inhibition

In the landscape of modern drug discovery, serine proteases represent a critical class of therapeutic targets. These enzymes, characterized by a highly conserved catalytic triad featuring a key serine residue, are integral to a vast array of physiological and pathological processes, including coagulation, inflammation, and viral entry. The dysregulation of serine protease activity is a hallmark of numerous diseases, making the development of potent and selective inhibitors a cornerstone of therapeutic intervention. 4-Guanidinobenzoic acid and its derivatives have emerged as a prominent class of serine protease inhibitors, valued for their ability to mimic the natural substrate arginine and form stable interactions with the enzyme's active site. This technical guide focuses on the application of 4-Guanidinobenzoic Acid Methanesulfonate, a salt form of this versatile inhibitor, in drug discovery workflows.

The methanesulfonate salt offers specific physicochemical properties that can be advantageous in experimental settings, such as improved solubility and stability, facilitating the preparation of stock solutions and ensuring reproducibility in assays.[1][2] This guide will provide an in-depth exploration of its mechanism of action, detailed protocols for its use in enzyme inhibition assays and affinity-based protein purification, and a curated summary of its inhibitory activity against key serine proteases.

Part 1: Unraveling the Mechanism of Action

The inhibitory activity of this compound is conferred by the 4-guanidinobenzoate moiety. The positively charged guanidinium group is a bioisostere of the side chain of arginine, a canonical substrate for many serine proteases. This structural mimicry allows the inhibitor to bind with high affinity to the S1 specificity pocket of the protease, which is typically lined with acidic residues such as aspartate.

The interaction between the guanidinium group of the inhibitor and the aspartate residue in the S1 pocket is a primary determinant of binding affinity and specificity. Upon binding, the carbonyl group of the 4-guanidinobenzoic acid is positioned in close proximity to the catalytic serine residue (Ser195 in trypsin-like proteases). This leads to a nucleophilic attack by the serine hydroxyl group on the carbonyl carbon of the inhibitor, forming a stable, covalent acyl-enzyme intermediate. This acylation effectively inactivates the enzyme, blocking its ability to hydrolyze its natural substrates.

Mechanism_of_Inhibition cluster_Enzyme Serine Protease Active Site S1_Pocket S1 Specificity Pocket Aspartate Residue Catalytic_Triad Catalytic Triad Serine Histidine Aspartate Acylation Acyl-Enzyme Intermediate (Covalent) Catalytic_Triad->Acylation Nucleophilic Attack Inhibitor 4-Guanidinobenzoic Acid Guanidinium Group Benzoic Acid Binding Initial Binding (Non-covalent) Inhibitor->Binding Structural Mimicry Binding->S1_Pocket Ionic Interaction Binding->Catalytic_Triad Positioning for Attack Inactivated_Enzyme Inactive Enzyme Acylation->Inactivated_Enzyme Enzyme Inactivation

Mechanism of 4-Guanidinobenzoic Acid Inhibition.

Part 2: Applications in Drug Discovery

Enzyme Inhibition Assays: Quantifying Potency and Selectivity

A primary application of this compound is in the characterization of serine protease activity and the screening of potential drug candidates. Its well-defined inhibitory mechanism makes it an excellent tool for validating assay performance and for use as a reference compound.

The following table summarizes the reported inhibition constants (Ki) for 4-guanidinobenzoic acid and its derivatives against several common serine proteases. This data is crucial for selecting the appropriate concentration range for experiments and for interpreting the results of screening campaigns.

InhibitorTarget ProteaseInhibition Constant (Ki)Reference
Nafamostat (a prodrug of GBA)Trypsin15 nM
Benzamidine (a related compound)Trypsin18 µM
Substituted BenzamidinesThrombinVaries with substitution
Substituted BenzamidinesPlasminVaries with substitution

This protocol provides a step-by-step method for determining the inhibitory activity of this compound against bovine trypsin using a chromogenic substrate.

Materials:

  • This compound

  • Bovine Trypsin

  • Nα-Benzoyl-L-arginine ethyl ester (BAEE) or other suitable chromogenic/fluorogenic trypsin substrate

  • Tris-HCl buffer (50 mM, pH 8.2, containing 20 mM CaCl2)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of Stock Solutions:

    • Inhibitor Stock: Prepare a 10 mM stock solution of this compound in DMSO. The methanesulfonate salt is generally soluble in aqueous solutions, but a DMSO stock is recommended for high concentrations and long-term storage.[1][2] Store at -20°C.

    • Enzyme Stock: Prepare a 1 mg/mL stock solution of bovine trypsin in 1 mM HCl. Store in aliquots at -20°C to avoid repeated freeze-thaw cycles.

    • Substrate Stock: Prepare a 10 mM stock solution of BAEE in Tris-HCl buffer.

  • Assay Procedure:

    • Prepare serial dilutions of the this compound stock solution in Tris-HCl buffer to achieve a range of desired final concentrations.

    • In a 96-well microplate, add 20 µL of each inhibitor dilution to the appropriate wells. Include wells with buffer only as a positive control (no inhibition) and wells with no enzyme as a negative control (background).

    • Add 160 µL of Tris-HCl buffer to all wells.

    • Add 10 µL of the working trypsin solution to all wells except the negative control.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 10 µL of the BAEE substrate solution to all wells.

    • Immediately measure the absorbance at a wavelength appropriate for the chosen substrate (e.g., 253 nm for BAEE) at 37°C, taking readings every minute for 15-30 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time plot.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of inhibitor required to reduce the enzyme activity by 50%.

    • If determining the Ki, use the Cheng-Prusoff equation, taking into account the substrate concentration and its Km value for the enzyme.

Inhibition_Assay_Workflow Start Start: Prepare Reagents Serial_Dilution Prepare Serial Dilutions of Inhibitor Start->Serial_Dilution Plate_Setup Add Inhibitor and Buffer to 96-well Plate Serial_Dilution->Plate_Setup Add_Enzyme Add Trypsin Solution Plate_Setup->Add_Enzyme Incubation Incubate at 37°C for 15 min Add_Enzyme->Incubation Add_Substrate Add Chromogenic Substrate (e.g., BAEE) Incubation->Add_Substrate Measure_Absorbance Measure Absorbance Kinetically Add_Substrate->Measure_Absorbance Data_Analysis Calculate Initial Velocities and % Inhibition Measure_Absorbance->Data_Analysis Determine_IC50 Determine IC50/Ki Values Data_Analysis->Determine_IC50

Workflow for a Serine Protease Inhibition Assay.
Affinity Chromatography: Purification of Serine Proteases

The high affinity and specificity of 4-guanidinobenzoate for the S1 pocket of trypsin-like serine proteases make it an excellent ligand for affinity chromatography. By immobilizing a 4-guanidinobenzoic acid derivative onto a solid support, a highly selective resin can be created for the purification of these enzymes from complex biological mixtures.

This protocol outlines the purification of trypsin from a crude mixture using a hypothetical guanidinobenzoate-agarose resin. The principles are directly applicable to commercially available benzamidine-sepharose resins, which utilize a closely related ligand.[3]

Materials:

  • Guanidinobenzoate-agarose resin (or Benzamidine-Sepharose)

  • Chromatography column

  • Binding Buffer: 50 mM Tris-HCl, 0.5 M NaCl, pH 7.4

  • Elution Buffer: 50 mM Glycine-HCl, pH 3.0

  • Neutralization Buffer: 1 M Tris-HCl, pH 8.0

  • Crude protein mixture containing trypsin

  • Peristaltic pump and fraction collector (optional)

Protocol:

  • Column Packing and Equilibration:

    • Prepare a slurry of the guanidinobenzoate-agarose resin in Binding Buffer.

    • Carefully pack the slurry into a chromatography column, avoiding the introduction of air bubbles.

    • Equilibrate the packed column by washing with 5-10 column volumes (CV) of Binding Buffer until the pH and conductivity of the eluate match that of the buffer.

  • Sample Loading:

    • Clarify the crude protein mixture by centrifugation or filtration to remove any particulate matter.

    • Apply the clarified sample to the equilibrated column at a flow rate that allows for efficient binding (typically 0.5-1 mL/min).

  • Washing:

    • After loading the entire sample, wash the column with 5-10 CV of Binding Buffer to remove unbound and weakly bound proteins. Monitor the absorbance of the eluate at 280 nm until it returns to baseline.

  • Elution:

    • Elute the bound trypsin from the column by applying the Elution Buffer. The low pH of this buffer disrupts the ionic interaction between the guanidinium group of the ligand and the aspartate in the S1 pocket, leading to the release of the enzyme.

    • Collect the eluted fractions in tubes containing a small volume of Neutralization Buffer to immediately raise the pH and preserve the activity of the purified trypsin.

  • Analysis of Fractions:

    • Measure the protein concentration of the eluted fractions (e.g., by Bradford assay or A280).

    • Assay the fractions for trypsin activity using the enzymatic assay described in the previous section.

    • Analyze the purity of the fractions by SDS-PAGE.

Affinity_Chromatography_Workflow Start Start: Prepare Resin and Column Equilibration Equilibrate Column with Binding Buffer Start->Equilibration Sample_Loading Load Crude Protein Sample Equilibration->Sample_Loading Washing Wash with Binding Buffer to Remove Unbound Proteins Sample_Loading->Washing Elution Elute Bound Protease with Low pH Elution Buffer Washing->Elution Fraction_Collection Collect and Neutralize Eluted Fractions Elution->Fraction_Collection Analysis Analyze Fractions for Purity and Activity (SDS-PAGE, Activity Assay) Fraction_Collection->Analysis End Purified Serine Protease Analysis->End

Workflow for Affinity Purification of a Serine Protease.

Part 3: Conclusion and Future Perspectives

This compound is a valuable and versatile tool in the drug discovery arsenal for targeting serine proteases. Its well-understood mechanism of action, coupled with its utility in both quantitative inhibition assays and protein purification, makes it an indispensable reagent for researchers in this field. The detailed protocols provided in this guide are intended to serve as a robust starting point for the successful application of this compound in the laboratory. As our understanding of the roles of serine proteases in disease continues to expand, the importance of specific and potent inhibitors like 4-guanidinobenzoic acid and its derivatives will undoubtedly continue to grow, paving the way for the development of novel therapeutics.

References

  • Cytiva. (n.d.). Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens. Retrieved from [Link]

  • Cytiva. (n.d.). Purification or Removal of Serine Proteases, e.g. Thrombin and Trypsin, and Zymogens. Retrieved from [Link]

  • de Oliveira, C. P., de Souza, G. A., & de Morais, G. A. (2019). Enzymatic Assay of Trypsin Inhibition. protocols.io. [Link]

  • ResearchGate. (n.d.). Steps of a typical affinity chromatography on protease-matrix. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2023). 4-Guanidinobenzoic Acid Hydrochloride: Properties, Uses, and Production. Retrieved from [Link]

  • Conduct Science. (2019). Affinity Chromatography Protocol. Retrieved from [Link]

  • Google Patents. (n.d.). CN102491921A - Preparation method for 4-guanidinozoic acid (4-methoxycarbonyl)-phenyl ester monomesylate.
  • Liu, K. (2020). Trypsin Inhibitor Assay: Expressing, Calculating, and Standardizing Inhibitor Activity in Absolute Amounts of Trypsin Inhibited or Trypsin Inhibitors. Journal of the American Oil Chemists' Society, 97(5), 469-480. [Link]

  • LabSolutions. (n.d.). This compound. Retrieved from [Link]

  • Cytiva. (n.d.). Affinity Chromatography. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Zhang, B., et al. (2023). Solubility measurements, correlation, and thermodynamic characterization of 4-guanidinobenzoic acid hydrochloride in pure and binary solvents from 294.55 K to 333.65 K. The Journal of Chemical Thermodynamics, 191, 107230. [Link]

  • Fisher Scientific. (n.d.). This compound 98.0+%, TCI America™. Retrieved from [Link]

  • ResearchGate. (n.d.). Plot of Ki values (nM) in logarithmic scale versus ΔG (kJ) for serine.... Retrieved from [Link]

  • ResearchGate. (n.d.). K i values of inhibitors toward Ser190 and Ala190 human serine.... Retrieved from [Link]

  • PubChem. (n.d.). 4-Guanidinobenzoic Acid. Retrieved from [Link]

  • PubMed. (1982). Inhibition of four human serine proteases by substituted benzamidines. Journal of Medicinal Chemistry, 25(7), 839-843. [Link]

  • MDPI. (2023). Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. International Journal of Molecular Sciences, 24(23), 16993. [Link]

Sources

Probing the Heart of Proteolysis: A Guide to Enzyme Kinetics using 4-Guanidinobenzoic Acid Methanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher in enzyme kinetics and drug development, understanding the intricate dance between an enzyme and its inhibitor is paramount. This guide provides a comprehensive framework for utilizing 4-Guanidinobenzoic Acid Methanesulfonate as a powerful tool to dissect the activity of serine proteases. We move beyond mere procedural lists, delving into the rationale behind experimental design to equip you with the expertise to generate robust and reliable kinetic data.

4-Guanidinobenzoic acid and its derivatives are classic inhibitors of serine proteases, a vast family of enzymes crucial in processes ranging from digestion to blood coagulation.[1][2] The positively charged guanidinium group mimics the side chains of arginine and lysine, allowing it to bind with high affinity to the S1 specificity pocket of many serine proteases, which typically cleave peptide bonds after these basic residues. This interaction ultimately leads to the formation of a stable acyl-enzyme intermediate, effectively inactivating the enzyme.

The methanesulfonate salt of 4-guanidinobenzoic acid offers distinct advantages in the laboratory. Methanesulfonate salts often exhibit high solubility and improved stability compared to their hydrochloride counterparts.[3][4] Furthermore, methanesulfonic acid is known for being less corrosive, a practical benefit in a laboratory setting.[3]

I. Foundational Knowledge: The Mechanism of Inhibition

Before embarking on experimental work, a firm grasp of the underlying mechanism is essential. 4-Guanidinobenzoic acid acts as a covalent inhibitor of serine proteases. The catalytic triad (typically composed of serine, histidine, and aspartate) in the enzyme's active site attacks the carbonyl group of the inhibitor. This results in the formation of a transient tetrahedral intermediate, which then resolves into a stable acyl-enzyme complex, releasing the methanesulfonate salt. This effectively sequesters the active site serine, halting catalytic activity.

G Ser195 Ser195-OH AcylEnzyme Stable Acyl-Enzyme Complex (Inactive) Ser195->AcylEnzyme Covalent Bond Formation His57 His57 Asp102 Asp102 Inhibitor 4-Guanidinobenzoic Acid Methanesulfonate Inhibitor->Ser195 Nucleophilic Attack Methanesulfonate Methanesulfonate AcylEnzyme->Methanesulfonate Release

Caption: Covalent inhibition of a serine protease.

II. Essential Pre-analytical Step: Active Site Titration

A common pitfall in enzyme kinetics is the assumption that the concentration of active enzyme is equivalent to the total protein concentration. In reality, a significant portion of the enzyme population may be inactive due to misfolding, denaturation, or other factors. Active site titration is therefore a mandatory first step to determine the precise concentration of functional enzyme. For this, we utilize a close analogue, p-nitrophenyl p'-guanidinobenzoate (NPGB), which upon reaction with the active site, releases a chromogenic product, p-nitrophenol.

Protocol: Active Site Titration of Trypsin with NPGB

This protocol is optimized for trypsin but can be adapted for other serine proteases that recognize arginine or lysine-like substrates.

Materials:

  • Purified Trypsin solution

  • p-Nitrophenyl p'-guanidinobenzoate (NPGB) stock solution (e.g., 10 mM in dry acetonitrile)

  • Titration Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0

  • Spectrophotometer or microplate reader capable of measuring absorbance at 410 nm

Procedure:

  • Enzyme Preparation: Prepare a solution of trypsin in the Titration Buffer. The final concentration should be in the low micromolar range (e.g., 1-10 µM).

  • Reaction Setup: In a cuvette or microplate well, add the Titration Buffer and the trypsin solution.

  • Initiate the Reaction: Add a small volume of the NPGB stock solution to the enzyme solution and mix rapidly. The final concentration of NPGB should be in excess of the estimated active enzyme concentration (e.g., 100 µM).

  • Monitor Absorbance: Immediately begin monitoring the change in absorbance at 410 nm over time. You will observe an initial "burst" of p-nitrophenol release as the active sites are rapidly acylated, followed by a slower, steady-state hydrolysis.

  • Data Analysis:

    • Extrapolate the linear, steady-state portion of the absorbance curve back to time zero.

    • The y-intercept of this extrapolation represents the "burst" of p-nitrophenol release, which is stoichiometric with the concentration of active enzyme.

    • Calculate the concentration of active enzyme using the Beer-Lambert law (A = εbc), where:

      • A is the absorbance of the burst.

      • ε is the molar extinction coefficient of p-nitrophenol at pH 8.0 (16,500 M⁻¹cm⁻¹).

      • b is the path length of the cuvette or microplate well.

      • c is the concentration of active enzyme.

G cluster_0 Experimental Workflow PrepareReagents Prepare Trypsin and NPGB Solutions Mix Mix Trypsin and Buffer in Cuvette PrepareReagents->Mix AddNPGB Add NPGB to Initiate Reaction Mix->AddNPGB MonitorAbs Monitor Absorbance at 410 nm AddNPGB->MonitorAbs Analyze Analyze Burst Kinetics MonitorAbs->Analyze Calculate Calculate Active Enzyme Concentration Analyze->Calculate

Caption: Active site titration workflow.

III. Determining Inhibitor Potency: The Inhibition Constant (Ki)

The inhibition constant (Kᵢ) is a critical parameter that quantifies the potency of an inhibitor. For a competitive inhibitor like 4-guanidinobenzoic acid, Kᵢ represents the dissociation constant of the enzyme-inhibitor complex. A lower Kᵢ value signifies a more potent inhibitor.

Protocol: Determination of Kᵢ for a Competitive Serine Protease Inhibitor

This protocol outlines the determination of Kᵢ using the Cheng-Prusoff equation, which relates Kᵢ to the IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%).[5]

Materials:

  • Active-site titrated serine protease solution

  • This compound stock solution (e.g., 10 mM in assay buffer)

  • Chromogenic or fluorogenic substrate for the target protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)

  • Assay Buffer: (e.g., 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0)

  • Microplate reader

Procedure:

  • Determine the Michaelis Constant (Kₘ) of the Substrate:

    • Perform a series of enzyme reactions with a fixed enzyme concentration and varying substrate concentrations.

    • Measure the initial reaction velocities (V₀).

    • Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

  • Determine the IC₅₀ of the Inhibitor:

    • Set up a series of reactions with a fixed enzyme concentration and a fixed substrate concentration (ideally at or near the Kₘ value).

    • Add varying concentrations of this compound to the reaction wells.

    • Initiate the reaction by adding the substrate.

    • Measure the initial reaction velocities.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀.

  • Calculate Kᵢ:

    • Use the Cheng-Prusoff equation for competitive inhibition: Kᵢ = IC₅₀ / (1 + ([S] / Kₘ)) where:

      • [S] is the substrate concentration used in the IC₅₀ determination.

      • Kₘ is the Michaelis constant of the substrate.

ParameterDescriptionHow to Determine
Kₘ Michaelis Constant: Substrate concentration at half-maximal velocity.Michaelis-Menten kinetics experiment.
Vₘₐₓ Maximum reaction velocity.Michaelis-Menten kinetics experiment.
IC₅₀ Half-maximal inhibitory concentration.Dose-response inhibition experiment.
Kᵢ Inhibition Constant: Dissociation constant of the enzyme-inhibitor complex.Calculated using the Cheng-Prusoff equation.

IV. Data Interpretation and Best Practices

  • Self-Validation: A key principle of robust experimental design is self-validation. Your active site titration results should be reproducible. Similarly, the Kᵢ value should be independent of the substrate concentration used for its determination (within reasonable limits).

  • Controls are Critical: Always include appropriate controls in your experiments:

    • A "no enzyme" control to account for non-enzymatic substrate hydrolysis.

    • A "no inhibitor" control to establish the uninhibited reaction rate.

    • A "no substrate" control to ensure the inhibitor itself does not interfere with the detection method.

  • Solvent Effects: If using organic solvents to dissolve the inhibitor, ensure the final concentration in the assay is low enough to not affect enzyme activity. Run a solvent-only control.

V. Broader Applications and Considerations

The principles and protocols outlined here can be adapted for a wide range of serine proteases. Guanidinobenzoate derivatives have been successfully used to inhibit enzymes such as thrombin, plasmin, and batroxobin.[6][7] When studying a new protease, it is crucial to optimize the assay conditions, including pH, temperature, and the choice of substrate.

VI. Safety and Handling

This compound is a chemical irritant.[8][9] Always consult the Safety Data Sheet (SDS) before handling.[8] Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area.

By integrating these detailed protocols with a strong understanding of the underlying biochemical principles, researchers can confidently employ this compound to generate high-quality kinetic data, paving the way for new discoveries in enzymology and the development of novel therapeutics.

References

  • Stürzebecher, J., Stürzebecher, U., & Markwardt, F. (1986). Inhibition of batroxobin, a serine proteinase from Bothrops snake venom, by derivatives of benzamidine. Toxicon, 24(6), 585–595.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • DiVA portal. (n.d.). Kinetic studies of serine protease inhibitors in 'active barrier' model. Retrieved from [Link]

  • Pavan, B., et al. (2020).
  • Frontiers. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Retrieved from [Link]

  • YouTube. (2023, March 6). Finding the dissociation constant ki for a competitive inhibitor. Retrieved from [Link] McQuL8Yw

  • PubMed. (1989). [Synthetic Inhibitors of Serine Proteinases. 35. Inhibition Action of Amidino- And Guanidinophenyl Derivatives Against Hemolysis Initiated by Complement Activation]. Retrieved from [Link]

  • YouTube. (2021, May 11). Finding ki of competitive inhibitor. Retrieved from [Link]

  • PubMed. (1986). Evidence for inhibitors of the cell surface protease guanidinobenzoatase. Retrieved from [Link]

  • GraphPad. (2003). Computing Ki for a Competitive Enzyme Inhibitor. Retrieved from [Link]

  • ResearchGate. (2020, November 9). How is to calculate Ki value of an enzyme inhibitor? Is there any concise protocol. Retrieved from [Link]

  • PubMed. (1995). Active site titration of bovine beta-trypsin by N alpha-(N,N-dimethylcarbamoyl)-alpha-aza-lysine p-nitrophenyl ester: kinetic and crystallographic analysis. Retrieved from [Link]

  • MDPI. (2023). Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. Retrieved from [Link]

  • PubMed. (1983). Inhibition of four human serine proteases by substituted benzamidines. Retrieved from [Link]

  • Stanford Medicine. (n.d.). Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases. Retrieved from [Link]

  • ResearchGate. (2016, February 17). Does anyone have a detailed protocol for the active site titration of streptokinase-plasminogen complexes using p-Nitrophenyl-p′-guanidinobenzoate?. Retrieved from [Link]

  • protocols.io. (2019, November 14). Enzymatic Assay of Trypsin Inhibition. Retrieved from [Link]

  • ResearchGate. (2020, February 24). Is enzyme active site titration necessary/a best practice for chromogenic substrate assays?. Retrieved from [Link]

  • PubMed Central. (2023). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. Retrieved from [Link]

  • der DGRA. (n.d.). Different Salts of a Drug Substance – Comparison of Regulatory Pathways in the EU and USA. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Effect of pharmaceutical excipients on the stability of angiotensin-converting enzyme inhibitors in their solid dosage formulations. Retrieved from [Link]

Sources

Application Notes and Protocols for 4-Guanidinobenzoic Acid Methanesulfonate in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Potential of 4-Guanidinobenzoic Acid Methanesulfonate as a Serine Protease Modulator

4-Guanidinobenzoic acid and its derivatives represent a class of small molecules with significant potential in biological research, particularly in the modulation of serine protease activity.[1][2] Serine proteases are a ubiquitous family of enzymes crucial to a vast array of physiological and pathological processes, including coagulation, fibrinolysis, inflammation, and cancer progression.[3][4] The dysregulation of these proteases is a hallmark of numerous diseases, making them attractive targets for therapeutic intervention.

This document provides a comprehensive guide to the use of this compound in cell culture applications. While it is a metabolite of the potent, broad-spectrum serine protease inhibitor Nafamostat Mesilate, 4-Guanidinobenzoic Acid itself is a subject of research for its biological activities.[2] These application notes are designed to provide researchers with the foundational knowledge and detailed protocols necessary to investigate the effects of this compound on cellular systems. We will delve into its mechanism of action, provide step-by-step experimental procedures, and offer insights into the interpretation of results.

Scientific Foundation: Mechanism of Action and Rationale for Use

4-Guanidinobenzoic acid derivatives function as competitive inhibitors of trypsin-like serine proteases.[1][2] The guanidino group plays a critical role in this inhibition by forming strong ionic interactions with the negatively charged aspartate residue located at the base of the S1 specificity pocket of these proteases. This binding event blocks the active site of the enzyme, preventing it from cleaving its natural substrates.

While 4-Guanidinobenzoic Acid is a metabolite of Nafamostat, its own inhibitory potential warrants investigation. The methanesulfonate salt form enhances the compound's solubility and stability in aqueous solutions, making it suitable for cell culture experiments.[5] The research applications of this compound are broad, ranging from studying the role of specific serine proteases in cellular signaling pathways to evaluating its potential as an anti-proliferative or anti-inflammatory agent.

Core Protocols: A Guide to Cellular Investigation

Given the nascent stage of research into the direct cellular effects of this compound, the following protocols are designed to be adaptable. They provide a robust framework for determining optimal experimental conditions and assessing the compound's biological activity in your specific cell model.

I. Preparation of Stock Solutions and Working Concentrations

The successful application of any compound in cell culture begins with the accurate preparation of stock solutions.

Materials:

  • This compound (powder form)

  • Sterile, nuclease-free dimethyl sulfoxide (DMSO) or sterile phosphate-buffered saline (PBS)

  • Sterile, DNase/RNase-free microcentrifuge tubes

  • Calibrated pipettes and sterile, filtered pipette tips

Protocol:

  • Reconstitution of Lyophilized Powder:

    • Briefly centrifuge the vial of this compound to ensure the powder is at the bottom.

    • Aseptically add the appropriate volume of sterile DMSO or PBS to create a high-concentration stock solution (e.g., 10 mM or 100 mM). The choice of solvent will depend on the final desired concentration and the tolerance of your cell line to DMSO. 4-Guanidinobenzoic acid hydrochloride is soluble in water.[5][6]

    • Gently vortex or sonicate until the compound is completely dissolved.

  • Preparation of Working Solutions:

    • Prepare serial dilutions of the stock solution in your complete cell culture medium to achieve the desired final working concentrations.

    • It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint. A suggested starting range, based on studies with the related compound p-aminobenzamidine, is 1 µM to 100 µM.[7]

Table 1: Example Dilution Series for a Dose-Response Experiment

Stock Solution ConcentrationVolume of Stock to Add to 1 mL of MediumFinal Concentration
10 mM0.1 µL1 µM
10 mM1 µL10 µM
10 mM5 µL50 µM
10 mM10 µL100 µM

Causality Behind Experimental Choices:

  • DMSO as a Solvent: DMSO is a common solvent for water-insoluble compounds and is generally well-tolerated by most cell lines at concentrations below 0.5% (v/v). However, it is essential to include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) in all experiments to account for any solvent-induced effects.

  • Dose-Response Experiment: This is a critical first step to determine the concentration at which the compound elicits a biological effect without causing overt cytotoxicity. This will establish the therapeutic or experimental window for your studies.

II. Cell-Based Assay: Determining Cytotoxicity (MTT Assay)

This protocol outlines a standard colorimetric assay to assess the metabolic activity of cells, which can be an indicator of cytotoxicity or cytostatic effects.

Materials:

  • Cells of interest (e.g., DU145 prostate cancer cells, which are sensitive to serine protease inhibitors)[7]

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment (e.g., 5,000-10,000 cells per well). Allow cells to adhere overnight.

  • Treatment: Remove the seeding medium and replace it with fresh medium containing the various concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

III. Functional Assay: Intracellular Serine Protease Activity

Fluorescently labeled inhibitors of serine proteases (FLISP) provide a powerful method to assess intracellular chymotrypsin-like serine protease activity in living cells.[8][9]

Materials:

  • Cells of interest

  • Cell culture plates or chamber slides

  • Complete cell culture medium

  • This compound working solutions

  • FLISP reagent (e.g., FAM-Phe-CMK)[8]

  • Wash buffer

  • Hoechst 33342 (for nuclear counterstaining)

  • Fluorescence microscope or flow cytometer

Protocol:

  • Cell Culture and Treatment: Culture and treat cells with this compound as described in the cytotoxicity protocol.

  • FLISP Labeling: At the end of the treatment period, add the FLISP reagent directly to the cell culture medium at the recommended concentration and incubate for the specified time (typically 30-60 minutes).

  • Washing: Remove the medium containing the FLISP reagent and wash the cells with the provided wash buffer to remove any unbound inhibitor.

  • Counterstaining (Optional): If desired, stain the cells with Hoechst 33342 to visualize the nuclei.

  • Analysis: Analyze the cells using a fluorescence microscope or a flow cytometer to detect the fluorescent signal from the bound inhibitor.

Expected Outcome:

  • A decrease in the fluorescent signal in cells treated with this compound would indicate inhibition of intracellular serine protease activity.

Visualization of Pathways and Workflows

Signaling Pathway

G cluster_extracellular Extracellular Space cluster_cell Cellular Response Pro-Enzyme Pro-Enzyme Active_Serine_Protease Active_Serine_Protease Pro-Enzyme->Active_Serine_Protease Activation Substrate Substrate Active_Serine_Protease->Substrate Cleavage Cleaved_Substrate Cleaved_Substrate Substrate->Cleaved_Substrate Signaling_Cascade Signaling_Cascade Cleaved_Substrate->Signaling_Cascade Biological_Effect Biological_Effect Signaling_Cascade->Biological_Effect 4-Guanidinobenzoic_Acid 4-Guanidinobenzoic_Acid 4-Guanidinobenzoic_Acid->Active_Serine_Protease Inhibition

Caption: Inhibition of a serine protease-mediated signaling pathway by 4-Guanidinobenzoic Acid.

Experimental Workflow

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Prepare_Stock_Solution Prepare 100 mM Stock in DMSO/PBS Determine_Working_Conc Dose-Response Curve (e.g., MTT Assay) Prepare_Stock_Solution->Determine_Working_Conc Prepare_Working_Solutions Prepare Working Solutions in Culture Medium Determine_Working_Conc->Prepare_Working_Solutions Treat_Cells Treat Cells with Compound and Vehicle Control Seed_Cells Seed Cells in Appropriate Vessel Seed_Cells->Treat_Cells Incubate Incubate for Desired Duration Treat_Cells->Incubate Cytotoxicity_Assay Assess Cytotoxicity (e.g., MTT, LDH) Incubate->Cytotoxicity_Assay Protease_Activity_Assay Measure Serine Protease Activity (e.g., FLISP) Cytotoxicity_Assay->Protease_Activity_Assay Functional_Assay Perform Functional Assays (e.g., Migration, Apoptosis) Protease_Activity_Assay->Functional_Assay

Caption: A generalized workflow for investigating the effects of this compound in cell culture.

Trustworthiness and Self-Validation

To ensure the reliability and reproducibility of your findings, it is imperative to incorporate the following self-validating systems into your experimental design:

  • Appropriate Controls: Always include both positive and negative controls in your assays. For example, when assessing serine protease inhibition, a known, potent serine protease inhibitor can serve as a positive control.

  • Orthogonal Assays: Confirm your findings using multiple, independent assays that measure different aspects of the same biological process. For instance, if you observe an anti-proliferative effect with an MTT assay, you could validate this with a direct cell counting method or a BrdU incorporation assay.

  • Statistical Analysis: Perform appropriate statistical analyses to determine the significance of your observations.

Conclusion and Future Directions

This compound holds promise as a tool for dissecting the roles of serine proteases in cellular function and disease. The protocols and guidelines presented here provide a solid foundation for initiating these investigations. Future research could focus on identifying the specific serine proteases targeted by this compound, elucidating its impact on downstream signaling pathways, and evaluating its therapeutic potential in relevant disease models.

References

  • ImmunoChemistry Technologies. Serine Proteases. [Link]

  • Biocompare. Protease Assay Kits. [Link]

  • PubMed. Serine Protease Inhibition and Mitochondrial Dysfunction Associated With Cisplatin Resistance in Human Tumor Cell Lines: Targets for Therapy. [Link]

  • PubMed Central. Macrocyclic inhibitors of HGF-activating serine proteases overcome resistance to receptor tyrosine kinase inhibitors and block lung cancer progression. [Link]

  • ResearchGate. Solubility measurements, correlation, and thermodynamic characterization of 4-guanidinobenzoic acid hydrochloride in pure and binary solvents from 294.55 K to 333.65 K. [Link]

  • PubChem. 4-Guanidinobenzoic Acid. [Link]

  • MDPI. Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. [Link]

  • PubMed Central. Plant Protease Inhibitors in Therapeutics-Focus on Cancer Therapy. [Link]

  • Frontiers. Novel inhibitors and activity-based probes targeting serine proteases. [Link]

  • Canadian Society of Pharmacology and Therapeutics (CSPT). Inhibitory constant (Ki). [Link]

  • PubChem. Nafamostat Mesylate. [Link]

  • Cytiva. Benzamidine Sepharose 4 Fast Flow (high sub). [Link]

  • PubChem. This compound. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Significance of 4-Guanidinobenzoic Acid Hydrochloride in Modern Chemical Synthesis. [Link]

  • Fisher Scientific. This compound 98.0+%, TCI America™. [Link]

  • PubMed. Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid. [Link]

Sources

Application Notes and Protocols: 4-Guanidinobenzoic Acid Methanesulfonate as a Tool for Protein Crystallization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Complex Landscape of Protein Crystallization

The elucidation of the three-dimensional structure of proteins is a cornerstone of modern biology and drug discovery. X-ray crystallography remains a primary technique for obtaining high-resolution structural information, yet it is critically dependent on the production of well-ordered crystals. The process of protein crystallization is often a significant bottleneck, influenced by a multitude of factors including protein purity, concentration, pH, temperature, and the presence of various chemical agents.[1] Additives, in particular, can play a pivotal role in guiding a protein from a soluble state to a crystalline lattice by favorably modifying the solution chemistry and mediating intermolecular interactions.[2]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 4-Guanidinobenzoic Acid Methanesulfonate as a strategic tool in protein crystallization experiments. We will delve into its physicochemical properties, explore the mechanistic rationale for its application, and provide detailed protocols for its use as both a specific co-crystallization agent and a speculative screening additive.

The Dual Nature of Guanidinium Salts in Protein Science

Guanidinium salts are well-known in protein chemistry for their ability to modulate protein stability. At high concentrations, guanidinium chloride is a potent denaturant, unfolding proteins by disrupting the hydrogen bond network of water and interacting directly with the polypeptide chain. Conversely, at lower concentrations and depending on the counterion, guanidinium can exhibit stabilizing effects. The guanidinium ion, with its planar and resonant structure, can engage in specific, favorable interactions with the protein surface. It is known to interact with acidic residues, such as aspartate and glutamate, through the formation of salt bridges and hydrogen bonds. These interactions can reduce the conformational heterogeneity of a protein, a key factor in promoting crystallization.

This compound: A Multifunctional Crystallization Tool

This compound is a derivative of guanidine that offers a unique combination of chemical functionalities beneficial for protein crystallization.

PropertyValueReference
Molecular Formula C₈H₉N₃O₂·CH₄O₃S
Molecular Weight 275.28 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in water

The molecule can be conceptually divided into three key components, each contributing to its potential efficacy in promoting crystallization:

  • The Guanidinium Group: As discussed, this positively charged group can form specific salt bridges and hydrogen bonds with negatively charged and polar residues on the protein surface. This can stabilize flexible loops and promote ordered intermolecular contacts.

  • The Benzoic Acid Moiety: The aromatic ring can participate in non-covalent interactions such as π-π stacking and hydrophobic interactions with aromatic and hydrophobic residues on the protein surface. The carboxyl group provides an additional site for hydrogen bonding.

  • The Methanesulfonate Counterion: This counterion contributes to the salt's solubility and can influence the overall ionic strength of the crystallization medium.

Mechanism of Action in Protein Crystallization

The proposed mechanism by which this compound facilitates protein crystallization is multifaceted. As a specific ligand, particularly for serine proteases, it binds to the active site, inducing a more homogenous conformational state of the protein, which is a prerequisite for successful crystallization. The guanidinium head of the molecule often mimics the side chain of arginine, a common recognition motif for these enzymes.

As a more general additive, it is hypothesized to act as a "molecular glue," bridging protein molecules in the solution. The guanidinium and carboxylate groups can form directional hydrogen bonds and salt bridges between adjacent protein molecules, while the aromatic ring can participate in stacking interactions, thus helping to build a stable crystal lattice.

Proposed Mechanism of 4-Guanidinobenzoic Acid in Crystallization cluster_0 Protein in Solution cluster_1 Addition of 4-Guanidinobenzoic Acid cluster_2 Potential Interactions cluster_3 Favorable Outcomes for Crystallization cluster_4 Result Protein Protein (Conformationally Heterogeneous) Additive 4-Guanidinobenzoic Acid Methanesulfonate Interaction1 Specific Binding (e.g., Serine Protease Active Site) Additive->Interaction1 Co-crystallization Interaction2 Non-specific Surface Interactions (Salt Bridges, H-bonds, π-stacking) Additive->Interaction2 Additive Screening Outcome1 Conformational Stabilization Interaction1->Outcome1 Outcome2 Promotion of Intermolecular Contacts Interaction2->Outcome2 Crystal Formation of a Well-ordered Crystal Lattice Outcome1->Crystal Outcome2->Crystal

Figure 1. Proposed mechanisms of 4-Guanidinobenzoic Acid in promoting protein crystallization.

Protocols for Application

Protocol 1: Co-crystallization of Serine Proteases with this compound

This protocol is designed for proteins, such as trypsin and urokinase, where 4-guanidinobenzoic acid is a known ligand or inhibitor. The goal is to form a stable protein-ligand complex prior to setting up crystallization trials.

Materials:

  • Purified serine protease (e.g., trypsin, urokinase) at a concentration of 5-20 mg/mL in a suitable buffer (e.g., Tris-HCl, HEPES).

  • This compound stock solution (100 mM in deionized water).

  • Crystallization screens (commercial or custom).

  • Crystallization plates (e.g., 96-well sitting or hanging drop plates).

Procedure:

  • Complex Formation:

    • To your purified protein solution, add the this compound stock solution to a final molar excess of 2-5 fold over the protein concentration.

    • Incubate the mixture on ice for at least 30 minutes to allow for complex formation.

    • (Optional) To remove any precipitate, centrifuge the mixture at 14,000 x g for 10 minutes at 4°C and use the supernatant for crystallization trials.

  • Crystallization Screening:

    • Set up crystallization trials using the vapor diffusion method (sitting or hanging drop).

    • Pipette 1 µL of the protein-ligand complex solution and mix it with 1 µL of the reservoir solution from your crystallization screen.

    • Seal the plates and incubate at a constant temperature (e.g., 4°C or 20°C).

    • Monitor the drops for crystal growth regularly over several days to weeks.

  • Optimization:

    • Once initial crystals are obtained, optimize the conditions by systematically varying the pH, precipitant concentration, and protein-ligand concentration around the initial hit condition.

Example Crystallization Condition for Trypsin with p-Guanidinobenzoate:

Bovine trypsin has been crystallized as an acyl-enzyme intermediate with p-nitrophenyl p-guanidinobenzoate.[3][4] While not the methanesulfonate salt, the active component is the guanidinobenzoyl group bound to the active site serine. This demonstrates the principle of using this molecule for co-crystallization of serine proteases.

Protocol 2: Exploratory Additive Screening with this compound

This protocol is for the general application of this compound as a screening additive for proteins where its binding is not known a priori.

Materials:

  • Purified protein at a concentration of 5-20 mg/mL.

  • This compound stock solution (1 M in deionized water).

  • A base crystallization screen where initial hits (e.g., precipitate, microcrystals) have been observed.

  • Crystallization plates.

Procedure:

  • Preparation of Additive Stock:

    • Prepare a 1 M stock solution of this compound in deionized water. Filter sterilize the solution.

  • Additive Screening Setup:

    • Identify promising initial conditions from your primary crystallization screen.

    • Set up new crystallization trials based on these conditions, incorporating this compound at various final concentrations (e.g., 10 mM, 50 mM, 100 mM).

    • This can be achieved by adding a small volume of the additive stock solution directly to the crystallization drop. For example, for a 2 µL drop (1 µL protein + 1 µL reservoir), adding 0.2 µL of a 100 mM additive stock will result in a final additive concentration of approximately 10 mM.

  • Observation and Optimization:

    • Monitor the drops for changes in outcome compared to the original condition (e.g., from precipitate to microcrystals, or from microcrystals to larger single crystals).

    • If positive changes are observed, further optimize the concentration of this compound along with other parameters of the crystallization condition.

Experimental Workflow for Additive Screening Start Start with Initial Crystallization Hit (Precipitate or Microcrystals) PrepareAdditive Prepare Stock Solution of This compound Start->PrepareAdditive SetupScreen Set up Optimization Screen (Varying Additive Concentration) PrepareAdditive->SetupScreen Incubate Incubate Crystallization Plates SetupScreen->Incubate Observe Observe and Compare with Control (No Additive) Incubate->Observe Outcome Improved Crystal Quality? Observe->Outcome Optimize Further Optimization of Additive and Precipitant Concentrations Outcome->Optimize Yes NoImprovement No Improvement or Worsening Outcome->NoImprovement No End Diffraction-Quality Crystals Optimize->End

Figure 2. A generalized workflow for using this compound as an additive in protein crystallization optimization.

Troubleshooting and Considerations

  • Solubility: Ensure that the addition of this compound does not cause the protein to precipitate out of solution before crystallization can occur. If precipitation is observed, try lowering the concentration of the additive or the protein.

  • Purity: As with all crystallization experiments, the purity of the protein is paramount. The presence of impurities can hinder crystal formation.

  • pH: The charge state of both the protein and 4-guanidinobenzoic acid is pH-dependent. It is advisable to screen a range of pH values around the pI of the protein.

  • Documentation: Meticulously document all experimental conditions, including the final concentration of all components in the crystallization drop.

Conclusion

This compound presents a valuable, albeit specialized, tool for the protein crystallographer. Its demonstrated efficacy in the co-crystallization of serine proteases makes it a primary candidate for structural studies of this important class of enzymes. Furthermore, its unique chemical properties suggest its potential as a broader screening additive, capable of promoting crystal contacts through a combination of electrostatic and non-covalent interactions. By understanding the underlying chemical principles and following systematic protocols, researchers can effectively leverage this compound to overcome challenges in protein crystallization and advance their structural biology research.

References

  • RCSB Protein Data Bank. (n.d.). 1C5X: STRUCTURAL BASIS FOR SELECTIVITY OF A SMALL MOLECULE, S1-BINDING, SUB-MICROMOLAR INHIBITOR OF UROKINASE TYPE PLASMINOGEN ACTIVATOR. [Link]

  • Mangel, W. F., Lin, G., & Ramakrishnan, V. (1990). Structure of an acyl-enzyme intermediate during catalysis: (guanidinobenzoyl)trypsin. Biochemistry, 29(36), 8351–8357. [Link]

  • Mangel, W. F., Singer, P. T., Cyr, D. M., Umland, T. C., & Sweet, R. M. (1990). Structure of an acyl-enzyme intermediate during catalysis: (Guanidinobenzoyl)trypsin. OSTI.GOV. [Link]

  • McPherson, A. (2004). Introduction to protein crystallization. Methods in Molecular Biology, 276, 1-23.
  • RCSB Protein Data Bank. (n.d.). 7MEQ: Crystal structure of human TMPRSS2 in complex with Nafamostat. [Link]

  • Hu, J., Lukić, R. T., & Loo, J. A. (2006). Structure of human urokinase plasminogen activator in complex with its receptor. Science, 311(5761), 656–659. [Link]

  • Spraggon, G., pantalunan, C., & et al. (1995). The crystal structure of the catalytic domain of human urokinase-type plasminogen activator. Structure, 3(7), 681-691. [Link]

  • Cody, V., & et al. (2003). Analysis of Three Crystal Structure Determinations of a 5-Methyl-6-N-Methylanilino Pyridopyrimidine Antifolate Complex with Human Dihydrofolate Reductase. RCSB PDB. [Link]

  • Llinas, P., & et al. (2005). Crystal structure of the human urokinase plasminogen activator receptor bound to an antagonist peptide. The EMBO Journal, 24(9), 1655-1663. [Link]

  • McPherson, A. (2014). Introduction to protein crystallization. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 70(Pt 1), 2-12. [Link]

  • Li, M., & et al. (2008). Structural Basis for Recognition of Urokinase-type Plasminogen Activator by Plasminogen Activator Inhibitor-1. Journal of Biological Chemistry, 283(36), 24571-24580. [Link]

  • Wlodawer, A. (2015). Analysis of crystallization data in the Protein Data Bank. Acta Crystallographica Section D: Biological Crystallography, 71(Pt 1), 1-11. [Link]

  • Wendt, M., & et al. (2004). 4-Aminoarylguanidine and 4-aminobenzamidine derivatives as potent and selective urokinase-type plasminogen activator inhibitors. Journal of Medicinal Chemistry, 47(2), 303-324. [Link]

  • Kunitz, M. (1947). Method of Crystallization of the Trypsin-Soy Inhibitor Compound. The Journal of General Physiology, 30(4), 311-320. [Link]

  • PubChem. (n.d.). 4-Guanidinobenzoic Acid. [Link]

Sources

Spectrophotometric Assay for 4-Guanidinobenzoic Acid Methanesulfonate Inhibitory Activity

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Introduction: The Significance of Serine Protease Inhibition

Trypsin-like serine proteases are a ubiquitous class of enzymes that play critical roles in a vast array of physiological processes, including digestion, blood coagulation, and immune responses.[1] Dysregulation of their activity is implicated in numerous pathologies, such as pancreatitis, thrombosis, and cancer metastasis, making them significant targets for therapeutic intervention.[2] 4-Guanidinobenzoic acid and its derivatives are well-established inhibitors of these enzymes, acting as substrate analogs that bind to the active site.[3][4] 4-Guanidinobenzoic Acid Methanesulfonate is a salt form of this inhibitor, offering specific physicochemical properties for research and drug development applications.[3]

This application note provides a detailed protocol for a robust and reproducible spectrophotometric assay to determine the inhibitory activity of this compound against a model serine protease, trypsin. The assay utilizes the chromogenic substrate, p-nitrophenyl p'-guanidinobenzoate (NPGB), which upon cleavage by the enzyme, releases the yellow-colored p-nitrophenolate anion, providing a quantitative measure of enzymatic activity that can be monitored over time.[5][6]

Principle of the Assay: A Mechanistic Overview

The assay is founded on the principles of competitive enzyme inhibition. Trypsin, a model trypsin-like serine protease, specifically recognizes and cleaves peptide bonds at the carboxyl side of arginine and lysine residues. The guanidinium group of 4-guanidinobenzoic acid mimics the side chain of arginine, allowing it to bind with high affinity to the S1 specificity pocket of the trypsin active site.[1]

In this protocol, we employ p-nitrophenyl p'-guanidinobenzoate (NPGB) as the chromogenic substrate. The guanidinobenzoate portion of NPGB directs it to the trypsin active site. The active site serine (Ser-195) attacks the carbonyl group of the ester, leading to the formation of a transient acyl-enzyme intermediate and the release of p-nitrophenol.[4] Under the alkaline conditions of the assay buffer, p-nitrophenol is deprotonated to the p-nitrophenolate anion, which exhibits strong absorbance at 405-410 nm.

When this compound is introduced, it competes with the NPGB substrate for binding to the enzyme's active site. By occupying the active site, the inhibitor reduces the rate of NPGB hydrolysis, leading to a decrease in the formation of p-nitrophenolate. The extent of this reduction in absorbance is directly proportional to the inhibitory activity of the this compound.

Assay_Mechanism cluster_0 Enzymatic Reaction (No Inhibition) cluster_1 Competitive Inhibition Trypsin Trypsin Acyl_Enzyme Acyl-Enzyme Intermediate Trypsin->Acyl_Enzyme + NPGB NPGB p-Nitrophenyl p'-Guanidinobenzoate (Substrate) pNP p-Nitrophenolate (Yellow Product, λmax ~405 nm) Acyl_Enzyme->pNP Hydrolysis Trypsin_Inhibited Trypsin-Inhibitor Complex (Inactive) Inhibitor 4-Guanidinobenzoic Acid Methanesulfonate Trypsin_2 Trypsin Trypsin_2->Trypsin_Inhibited + Inhibitor

Caption: Mechanism of enzymatic reaction and competitive inhibition.

Experimental Protocol

This protocol is designed for a 96-well plate format, suitable for screening multiple concentrations of the inhibitor.

Materials and Reagents
ReagentSupplierCatalog No.Storage Conditions
Trypsin (from bovine pancreas)Sigma-AldrichT8003-20°C
This compoundTCI AmericaG0248Room Temperature
p-Nitrophenyl p'-guanidinobenzoate HCl (NPGB)Sigma-AldrichN8010-20°C, Desiccated
Tris-HClSigma-AldrichT5941Room Temperature
Calcium Chloride (CaCl2)Sigma-AldrichC4901Room Temperature
Dimethyl Sulfoxide (DMSO)Sigma-AldrichD8418Room Temperature
96-well clear, flat-bottom microplateCorning3596Room Temperature
Deionized Water (ddH2O)--Room Temperature
Reagent Preparation
  • Assay Buffer (50 mM Tris-HCl, 20 mM CaCl2, pH 8.2):

    • Dissolve 6.057 g of Tris base in 800 mL of ddH2O.

    • Add 2.94 g of CaCl2 dihydrate and stir until dissolved.

    • Adjust the pH to 8.2 with 1M HCl.

    • Bring the final volume to 1 L with ddH2O.

    • Filter sterilize and store at 4°C.

  • Trypsin Stock Solution (1 mg/mL):

    • Dissolve 10 mg of trypsin in 10 mL of cold 1 mM HCl.

    • Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Trypsin Solution (10 µg/mL):

    • On the day of the assay, dilute the Trypsin Stock Solution 1:100 in Assay Buffer.

    • Keep on ice until use.

  • Inhibitor Stock Solution (10 mM):

    • Dissolve 27.53 mg of this compound in 10 mL of ddH2O.

    • This stock can be stored at 4°C for short-term use.

  • NPGB Stock Solution (10 mM):

    • Dissolve 3.45 mg of NPGB in 1 mL of DMSO.

    • Store in small aliquots at -20°C, protected from light and moisture.

  • Working NPGB Solution (1 mM):

    • On the day of the assay, dilute the NPGB Stock Solution 1:10 in Assay Buffer.

    • Prepare fresh and protect from light.

Assay Procedure
  • Prepare Inhibitor Dilutions:

    • Perform a serial dilution of the 10 mM Inhibitor Stock Solution in Assay Buffer to obtain a range of concentrations (e.g., 2000 µM, 1000 µM, 500 µM, 250 µM, 125 µM, 62.5 µM, 31.25 µM, 0 µM).

  • Set up the 96-well Plate:

    • Design the plate layout to include wells for:

      • Blank: No enzyme, no inhibitor.

      • Control (100% Activity): Enzyme, no inhibitor.

      • Test Wells: Enzyme with varying concentrations of the inhibitor.

    • Add the following reagents to the wells in the specified order:

Well TypeAssay BufferInhibitor DilutionWorking Trypsin Sol.
Blank150 µL--
Control50 µL50 µL (of 0 µM)50 µL
Test-50 µL50 µL
  • Pre-incubation:

    • Mix the contents of the wells by gentle tapping.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction:

    • Add 50 µL of the Working NPGB Solution to all wells (including the Blank).

    • The final volume in each well will be 200 µL.

    • The final concentration of trypsin will be 2.5 µg/mL.

  • Spectrophotometric Measurement:

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Measure the absorbance at 405 nm every minute for 15-30 minutes (kinetic mode).

Experimental_Workflow Start Start Reagent_Prep Prepare Buffers and Stock Solutions Start->Reagent_Prep Plate_Setup Set up 96-well Plate: - Blanks - Controls - Inhibitor Dilutions Reagent_Prep->Plate_Setup Add_Enzyme Add Working Trypsin Solution to Control and Test Wells Plate_Setup->Add_Enzyme Pre_Incubate Pre-incubate at 37°C for 15 minutes Add_Enzyme->Pre_Incubate Start_Reaction Add Working NPGB Substrate to all wells Pre_Incubate->Start_Reaction Measure_Abs Measure Absorbance at 405 nm (Kinetic Mode) Start_Reaction->Measure_Abs Data_Analysis Calculate % Inhibition and Determine IC50 Measure_Abs->Data_Analysis End End Data_Analysis->End

Caption: High-level experimental workflow for the inhibition assay.

Data Analysis and Interpretation

Calculation of Reaction Rate (Velocity)

For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/Δt).

Correction for Background Absorbance

Subtract the rate of the blank wells from the rates of all other wells to correct for non-enzymatic hydrolysis of the substrate.

  • Corrected Rate = V_sample - V_blank

Calculation of Percent Inhibition

Calculate the percentage of inhibition for each inhibitor concentration using the following formula:

  • % Inhibition = [ (V_control - V_test) / V_control ] * 100

Where:

  • V_control is the corrected rate of the control well (100% activity).

  • V_test is the corrected rate of the test well containing the inhibitor.

Determination of IC50

The IC50 is the concentration of an inhibitor that is required for 50% inhibition of enzyme activity.[7]

  • Plot the % Inhibition (Y-axis) against the log of the inhibitor concentration (X-axis).

  • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, Origin).[7][8]

  • The IC50 value is the inhibitor concentration that corresponds to 50% on the Y-axis of the fitted curve.

Example Data Table:

Inhibitor Conc. (µM)Log [Inhibitor]Avg. Rate (ΔAbs/min)Corrected Rate% Inhibition
0 (Control)-0.0520.0500%
31.251.500.0450.04314%
62.51.800.0380.03628%
1252.100.0280.02648%
2502.400.0160.01472%
5002.700.0090.00786%
10003.000.0050.00394%
20003.300.0030.00198%

(Note: The above data is for illustrative purposes only.)

Trustworthiness and Self-Validation

  • Controls: The inclusion of a no-enzyme blank and a no-inhibitor control is critical. The blank corrects for substrate auto-hydrolysis, while the control establishes the baseline for 100% enzyme activity.

  • Linearity: Ensure that the reaction rates are calculated from the initial, linear phase of the reaction. Substrate depletion or product inhibition can cause the reaction to slow down over time.[9][10]

  • Replicates: Each concentration should be tested in triplicate to ensure the reproducibility of the results and to calculate standard deviations.[7]

  • Enzyme Concentration: The concentration of trypsin should be optimized to yield a linear reaction rate for the duration of the assay. If the rate is too high, the substrate will be depleted quickly.

Conclusion

This application note provides a comprehensive, step-by-step protocol for the spectrophotometric determination of the inhibitory activity of this compound against trypsin. By understanding the underlying principles and adhering to the detailed methodology, researchers can obtain reliable and reproducible data on the potency of this and other serine protease inhibitors, facilitating further research and drug development efforts.

References

  • How to input data to determine IC50 (of an enzyme inhibition assay) from absorbance data by Graphpad Prism? | ResearchGate. (2020). ResearchGate. [Link]

  • Steven, F. S., Griffin, M. M., Mangel, W. F., Maier, H., & Altmannsberger, M. (1988). Inhibition of guanidinobenzoatase by a substrate for trypsin-like enzymes. Journal of Enzyme Inhibition, 2(3), 209–214. [Link]

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2023). BenchSci. [Link]

  • Assessing the Minimum Number of Data Points Required for Accurate IC50 Determination. (n.d.). SLAS Discovery. [Link]

  • Enzyme Kinetics. (n.d.). ChromogenicSubstrates.com. [Link]

  • KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES. (n.d.). Ainfo. [Link]

  • Chase, T. Jr., & Shaw, E. (1967). p-Nitrophenyl-p'-guanidinobenzoate HCl: a new active site titrant for trypsin. Biochemical and Biophysical Research Communications, 29(4), 508–514. [Link]

  • Shaw, E., & Springhorn, S. (1984). Inhibition of trypsin with active-site-directed enzyme-activated nitrosoamide substrates. Journal of Biological Chemistry, 259(15), 9673–9678. [Link]

  • Reagent Solution Preparation Procedure. (2023). Pharma Beginners. [Link]

  • The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors. (2021). Molecules, 26(18), 5543. [Link]

  • (PDF) Statistical model for IC50 determination of acetylcholinesterase enzyme for Alzheimer's disease. (2019). ResearchGate. [Link]

  • Kinetic Analysis Misinterpretations Due to the Occurrence of Enzyme Inhibition by Reaction Product: Comparison between Initial Velocities and Reaction Time Course Methodologies. (2021). Applied Sciences, 12(1), 8. [Link]

  • GUIDE TO PREPARATIONS IN CHEMISTRY. (n.d.). AWS. [Link]

  • Procedures for Preparation of Clean Reagents and Labware. (n.d.). USGS Publications Warehouse. [Link]

  • Enzymatic Assay of Trypsin Inhibition. (2019). Protocols.io. [Link]

  • Lecture 10 Enzyme inhibition kinetics. (n.d.). PLB Lab Websites. [Link]

  • Zahnley, J. C., & Davis, J. G. (1970). Determiniation of trypsin-inhibitor complex dissociation by use of the active site titrant, p-nitrophenyl p'-guanidinobenzoate. Biochemistry, 9(6), 1428–1433. [Link]

  • Novel inhibitors and activity-based probes targeting trypsin-like serine proteases. (2022). Frontiers in Chemistry, 10, 782608. [Link]

  • Trypsin Activity Colorimetric Assay Kit. (n.d.). AssayGenie. [Link]

  • A Laboratory Manual for the Preparation of Chemical Reagents, Solutions and Special Indicators. (2020). Cognizance Journal of Multidisciplinary Studies, 1(1), 1-10. [Link]

  • Reagents. (n.d.). USP-NF. [Link]

  • Zahnley, J. C., & Davis, J. G. (1970). Determiniation of trypsin-inhibitor complex dissociation by use of the active site titrant, p-nitrophenyl p'-guanidinobenzoate. Biochemistry, 9(6), 1428–1433. [Link]

  • A spectrophotometric assay for protease activity in ionic liquids using chromogenic substrates. (2008). Analytical Biochemistry, 374(2), 247–254. [Link]

  • What are Trypsin inhibitors and how do they work? (2024). Patsnap Synapse. [Link]

  • In-cell Selectivity Profiling of Serine Protease Inhibitors by Activity-based Proteomics. (2008). Molecular & Cellular Proteomics, 7(7), 1241–1250. [Link]

  • Measurement of the kinetic parameters mediating protease-serpin inhibition. (2004). Methods, 32(2), 159–168. [Link]

  • Novel inhibitors and activity-based probes targeting serine proteases. (2022). Frontiers in Chemistry, 10, 782608. [Link]

  • Detection of serine proteases in extracts of the domestic mite Blomia tropicalis. (1998). Journal of Allergy and Clinical Immunology, 101(6 Pt 1), 812–820. [Link]

Sources

Application Note: A High-Throughput Affinity-MS Method for Characterizing Protein Interactions with 4-Guanidinobenzoic Acid Methanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and sensitive method for the analysis of protein binding to 4-Guanidinobenzoic Acid Methanesulfonate using Liquid Chromatography-Mass Spectrometry (LC-MS). 4-Guanidinobenzoic acid is a well-established inhibitor of serine proteases, making it a critical ligand for drug discovery and proteomics research.[1][2] By immobilizing this ligand, we can perform affinity purification of target proteins from complex biological mixtures. Subsequent analysis by LC-MS allows for the identification and quantification of these binding partners.[3] This guide provides a theoretical framework, detailed experimental protocols, and data analysis strategies for researchers, scientists, and drug development professionals.

Introduction: The Significance of Protein-Ligand Interactions

The study of protein-ligand interactions is fundamental to understanding biological processes and for the development of new therapeutics.[4] The affinity and specificity of these interactions govern everything from enzyme catalysis to signal transduction.[4] Among the myriad of techniques to study these interactions, affinity chromatography coupled with mass spectrometry stands out for its ability to isolate and identify binding partners from complex samples.[3][5]

4-Guanidinobenzoic acid is a mimetic of arginine and is a known inhibitor of serine proteases such as trypsin.[6] Its guanidinium group forms strong interactions with the aspartate residue in the S1 pocket of these enzymes. This makes it an excellent bait molecule for capturing a specific class of proteins. The methanesulfonate salt form is often used in pharmaceutical preparations to improve solubility and stability.[7][8]

This application note will guide you through the process of using this compound to probe protein interactions via an LC-MS-based workflow. We will cover the immobilization of the ligand, affinity purification of binding proteins, and their subsequent identification by mass spectrometry.

Theoretical Framework

Affinity Chromatography

Affinity chromatography is a powerful purification technique that separates molecules based on a specific binding interaction between an immobilized ligand and its binding partner.[9] In this case, this compound is the ligand, which is covalently attached to a solid support (e.g., agarose beads).[10] When a complex protein mixture, such as a cell lysate, is passed over this support, proteins with a binding affinity for the ligand (the "prey") will be captured, while non-binding proteins will flow through.[9] The bound proteins can then be eluted by changing the buffer conditions (e.g., pH, ionic strength, or by adding a competing ligand).

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful analytical technique that combines the separating power of liquid chromatography with the mass analysis capabilities of mass spectrometry.[11][12] It is a cornerstone of modern proteomics.[13][14]

  • Liquid Chromatography (LC): The eluted proteins from the affinity purification step are typically digested into smaller peptides using an enzyme like trypsin. These peptides are then separated by reverse-phase liquid chromatography based on their hydrophobicity.[11]

  • Mass Spectrometry (MS): As the peptides elute from the LC column, they are ionized, most commonly by Electrospray Ionization (ESI).[15][16][17] ESI is a "soft" ionization technique that allows large molecules like peptides to be ionized into the gas phase without significant fragmentation.[18][19] The mass spectrometer then measures the mass-to-charge ratio (m/z) of these ions. Through tandem mass spectrometry (MS/MS), peptides are fragmented, and the resulting fragmentation pattern provides sequence information that can be used to identify the protein from a database.[20]

The overall workflow is a multi-step process that requires careful optimization at each stage to ensure reliable and reproducible results.

Experimental Workflow

The following diagram illustrates the complete experimental workflow from ligand immobilization to protein identification.

experimental_workflow cluster_prep Phase 1: Affinity Matrix Preparation cluster_ap Phase 2: Affinity Purification cluster_lcms Phase 3: LC-MS Analysis Immobilization Immobilization of 4-Guanidinobenzoic Acid on NHS-activated Agarose Beads Blocking Blocking of Unreacted Sites Immobilization->Blocking Washing_Beads Washing and Equilibration of Beads Blocking->Washing_Beads Incubation Incubation of Lysate with Affinity Matrix Washing_Beads->Incubation Sample_Prep Preparation of Cell Lysate Sample_Prep->Incubation Washing_Unbound Washing of Unbound Proteins Incubation->Washing_Unbound Elution Elution of Bound Proteins Washing_Unbound->Elution Digestion In-solution Tryptic Digestion Elution->Digestion LC_Separation Peptide Separation by nanoLC Digestion->LC_Separation MS_Analysis Tandem MS Analysis (MS/MS) LC_Separation->MS_Analysis Data_Analysis Database Searching and Protein ID MS_Analysis->Data_Analysis

Caption: Overall experimental workflow for affinity purification-mass spectrometry.

Detailed Protocols

Protocol 1: Immobilization of this compound

This protocol describes the covalent coupling of the ligand to NHS-activated agarose beads.[21]

Materials:

  • NHS-activated agarose beads

  • This compound

  • Coupling Buffer: 0.1 M MOPS, 0.15 M NaCl, pH 7.5

  • Blocking Buffer: 1 M Tris-HCl, pH 8.0

  • Wash Buffer: 1 M NaCl

  • Storage Buffer: Phosphate Buffered Saline (PBS) with 0.02% sodium azide

Procedure:

  • Bead Preparation: Resuspend the NHS-activated agarose beads in ice-cold 1 mM HCl. Wash the beads with coupling buffer.

  • Ligand Coupling: Immediately add a solution of this compound (10-20 mg/mL in coupling buffer) to the beads. Incubate with gentle mixing for 1-2 hours at room temperature.

  • Blocking: Pellet the beads by centrifugation and discard the supernatant. Add the blocking buffer and incubate for 1 hour at room temperature to quench any unreacted NHS esters.

  • Washing: Wash the beads extensively with alternating cycles of high and low pH wash buffers (e.g., 0.1 M acetate, 0.5 M NaCl, pH 4.0 and 0.1 M Tris, 0.5 M NaCl, pH 8.0) to remove non-covalently bound ligand.

  • Equilibration and Storage: Finally, wash the beads with PBS and store them in PBS with 0.02% sodium azide at 4°C.

Protocol 2: Affinity Purification of Binding Proteins

This protocol outlines the capture and elution of target proteins from a cell lysate.[3][22]

Materials:

  • Immobilized 4-Guanidinobenzoic Acid beads

  • Cell lysate (e.g., from a cancer cell line known to express serine proteases)

  • Binding/Wash Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.1% NP-40, pH 7.4

  • Elution Buffer: 0.1 M Glycine-HCl, pH 2.5

  • Neutralization Buffer: 1 M Tris-HCl, pH 8.5

Procedure:

  • Lysate Preparation: Prepare a clarified cell lysate using a suitable lysis buffer containing protease inhibitors (serine protease inhibitors should be excluded if they are the target).

  • Binding: Incubate the cell lysate with the immobilized beads for 2-4 hours at 4°C with gentle rotation.

  • Washing: Pellet the beads and discard the supernatant. Wash the beads 3-5 times with ice-cold Binding/Wash Buffer to remove non-specifically bound proteins.

  • Elution: Add the Elution Buffer to the beads and incubate for 5-10 minutes at room temperature to release the bound proteins.

  • Neutralization: Collect the eluate and immediately neutralize it by adding the Neutralization Buffer.

Protocol 3: Sample Preparation for LC-MS Analysis

This protocol describes the preparation of the eluted proteins for mass spectrometry analysis using a bottom-up proteomics approach.[13]

Materials:

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium bicarbonate buffer (50 mM, pH 8.0)

  • Formic acid

Procedure:

  • Reduction and Alkylation: Add DTT to the neutralized eluate to a final concentration of 10 mM and incubate at 56°C for 30 minutes. Cool to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes.

  • Digestion: Add trypsin to the sample at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Quenching and Desalting: Stop the digestion by adding formic acid to a final concentration of 1%. Desalt the peptide mixture using a C18 StageTip or ZipTip.

  • Sample Concentration: Dry the desalted peptides in a vacuum centrifuge and resuspend in a small volume of LC-MS loading buffer (e.g., 0.1% formic acid in water).

Protocol 4: LC-MS/MS Analysis

This protocol provides a general overview of the LC-MS/MS analysis. Specific parameters will need to be optimized for the instrument used.

Instrumentation:

  • Nano-flow liquid chromatography system

  • High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF)

Procedure:

  • LC Separation: Load the peptide sample onto a trap column and then separate on an analytical column with a gradient of increasing acetonitrile concentration.

  • MS Acquisition: Operate the mass spectrometer in a data-dependent acquisition (DDA) mode.[11] Acquire a full MS scan followed by MS/MS scans of the most abundant precursor ions.

  • Data Analysis: Process the raw data using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer). Search the MS/MS spectra against a relevant protein database (e.g., Swiss-Prot) to identify the peptides and infer the proteins.

Data Presentation and Interpretation

The output of the LC-MS analysis will be a list of identified proteins. It is crucial to distinguish between specifically bound proteins and non-specific binders. A control experiment using beads without the immobilized ligand is essential for this purpose.

Table 1: Hypothetical LC-MS Results

Protein IDGene NameProtein NameAbundance (Ligand)Abundance (Control)Specificity Ratio
P00760TRY1Trypsin-11.5e91.2e61250
P07477PLATTissue-type plasminogen activator8.7e89.5e5916
P00747PLAUUrokinase-type plasminogen activator6.2e81.1e6564
P02760ALBSerum albumin2.3e71.9e71.2

Abundance can be represented by label-free quantification (LFQ) intensity or spectral counts.

Interpretation:

  • Proteins with a high specificity ratio (e.g., >10) are considered high-confidence binding partners. In the example above, Trypsin-1, PLAT, and PLAU are specific binders.

  • Proteins with a low specificity ratio (e.g., close to 1) are likely non-specific binders. Serum albumin is a common contaminant in affinity purification experiments.[23]

Causality and Self-Validation

  • Expertise & Experience: The choice of NHS-activated chemistry for immobilization is based on its efficiency and stability. The low pH elution is a standard method for disrupting protein-ligand interactions, but care must be taken to neutralize the eluate quickly to prevent protein denaturation. The use of a "bottom-up" proteomics approach is well-established for protein identification from complex mixtures.[12][13]

  • Trustworthiness: The protocol includes a crucial control experiment (beads without ligand) to ensure that the identified proteins are binding specifically to 4-Guanidinobenzoic Acid and not to the agarose matrix itself. This is a self-validating aspect of the experimental design. Further validation can be achieved using orthogonal techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).[24][25][26]

Visualization of the Binding Interaction

The following diagram illustrates the key interaction between 4-Guanidinobenzoic Acid and the active site of a serine protease.

binding_interaction cluster_protease Serine Protease Active Site (S1 Pocket) cluster_ligand 4-Guanidinobenzoic Acid Asp189 Asp189 (negatively charged) Guanidinium Guanidinium Group (positively charged) Guanidinium->Asp189 Ionic Interaction Benzoic_Acid Benzoic Acid Moiety

Caption: Ionic interaction between the ligand and the protease active site.

Conclusion

The affinity purification-mass spectrometry workflow detailed in this application note provides a powerful method for identifying protein binding partners of this compound. This approach is highly sensitive and specific, and it can be adapted for high-throughput screening of compound libraries. By following the protocols and data analysis strategies outlined here, researchers can confidently identify and validate protein-ligand interactions, paving the way for new discoveries in basic research and drug development.

References

  • Compound Immobilization and Drug-Affinity Chromatography. PubMed. [Link]

  • Principles of Electrospray Ionization. Conway Institute, University College Dublin. [Link]

  • Biophysical Screening for the Discovery of Small-Molecule Ligands. PubMed Central. [Link]

  • How LC-MS Works in Proteomics To Identify and Quantify Proteins. Technology Networks. [Link]

  • The utility of sulfonate salts in drug development. PubMed. [Link]

  • General workflow for LC-MS-based global proteomics. ResearchGate. [Link]

  • Principles of electrospray ionization. PubMed. [Link]

  • Bottom-Up Proteomics Guide: Principles, Workflows, and LC–MS/MS Applications. MetwareBio. [Link]

  • Electrospray ionization. Wikipedia. [Link]

  • Principles of Electrospray Ionization. Semantic Scholar. [Link]

  • Comparison of biophysical methods for the detection of protein-protein interactions (PPIs). ResearchGate. [Link]

  • Proteomics: Protein Identification and Quantification. University of Washington. [Link]

  • Identification of Small Molecule Binding Molecules by Affinity Purification Using a Specific Ligand Immobilized on PEGA Resin. ACS Publications. [Link]

  • The Versatility of Sodium Methanesulfonate in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Four Gold Standards for Measuring Ligand-Binding Affinity. FindLight. [Link]

  • Techniques to Measure Binding. Biology LibreTexts. [Link]

  • Drug substances presented as sulfonic acid salts: overview of utility, safety and regulation. Wiley Online Library. [Link]

  • Studying protein-ligand interactions by protein-denaturation and quantitative cross-linking mass spectrometry. PubMed Central. [Link]

  • Small-molecule affinity chromatography coupled MS based methods. SlideShare. [Link]

  • Studying protein–protein affinity and immobilized ligand–protein affinity interactions using MS-based methods. PubMed Central. [Link]

  • Evidence for inhibitors of the cell surface protease guanidinobenzoatase. PubMed. [Link]

  • The integration of ligand binding and LC-MS-based assays into bioanalytical strategies for protein analysis. PubMed. [Link]

  • Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid. ACS Publications. [Link]

  • Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions: A Method for All Seasons. ACS Publications. [Link]

  • A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. Royal Society of Chemistry. [Link]

  • 4-Nitrophenyl 4-guanidinobenzoate hydrochloride protease inhibitor and substrate. MilliporeSigma. [Link]

  • Inhibition of batroxobin, a serine proteinase from Bothrops snake venom, by derivatives of benzamidine. PubMed. [Link]

  • Affinity chromatography of plasma proteins (guanidinobenzoatase): use of mimetic matrices and mimetic soluble ligands to prevent the binding of albumin on target affinity matrices. PubMed. [Link]

  • Mass spectrometric analysis of protein–ligand interactions. PubMed Central. [Link]

  • LC-MS analysis for the assessment of higher order structures of proteins. Drug Target Review. [Link]

  • 4-Guanidinobenzoic Acid. PubChem. [Link]

  • Affinity Chromatography | Principles. Cube Biotech. [Link]

  • Serine Protease Inhibitor. Mtoz Biolabs. [Link]

  • The integration of ligand binding and LC-MS-based assays into bioanalytical strategies for protein analysis. ResearchGate. [Link]

  • The Role of 4-Guanidinobenzoic Acid Hydrochloride in Drug Discovery and Development. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Protein-ligand Binding Assay by Liquid Chromatography-Mass Spectrometry. ResearchGate. [Link]

  • METHANESULFONATE SALT OF A TRYPTAMINE-DERIVED ARYLPIPERAZINE AND SOLVATES FOR PHARMACEUTICAL USE.

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving the Solubility of 4-Guanidinobenzoic Acid Methanesulfonate in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 4-Guanidinobenzoic Acid Methanesulfonate. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of this compound in their experimental buffer systems. We will move beyond simple instructions to explain the underlying chemical principles governing its solubility, providing you with the knowledge to troubleshoot effectively and optimize your experimental setup.

Section 1: Understanding the Molecule - The "Why" Behind Solubility Challenges

Q1: What are the key chemical features of 4-Guanidinobenzoic Acid that affect its solubility?

Answer: The solubility behavior of 4-Guanidinobenzoic Acid is dictated by its unique, bifunctional structure. It is an amphoteric molecule, meaning it contains both a highly basic functional group and an acidic functional group.[1][2]

  • The Guanidinium Group: The guanidino group is an exceptionally strong base with a pKₐH (a measure of the acidity of its conjugate acid) of approximately 13.6.[3] This means that across the entire biologically relevant pH range (pH 1-12), this group is protonated and carries a stable positive charge (+1).

  • The Carboxylic Acid Group: The benzoic acid moiety has a pKₐ of approximately 4.2.[4] This group will be protonated (neutral) in solutions with a pH below ~4.2 and deprotonated (carrying a negative charge, -1) in solutions with a pH above ~4.2.

This dual nature leads to a pH-dependent net charge, which is the primary factor controlling the molecule's interaction with a polar solvent like water. At intermediate pH values (roughly between 5 and 9), the molecule exists predominantly as a zwitterion , carrying both a positive and a negative charge. Zwitterionic compounds often exhibit their lowest aqueous solubility at or near their isoelectric point (pI), where the net charge is zero, as intermolecular electrostatic attractions can be stronger than interactions with water.

Table 1: Influence of pH on the Net Charge of 4-Guanidinobenzoic Acid

pH RangeCarboxylic Acid Group (pKₐ ≈ 4.2)Guanidinium Group (pKₐH ≈ 13.6)Predominant Net ChargeExpected Solubility Trend
pH < 3 Neutral (-COOH)Positive (-C(NH₂)₂⁺)+1Higher
pH 5 - 9 Negative (-COO⁻)Positive (-C(NH₂)₂⁺)0 (Zwitterion)Lowest
pH > 10 Negative (-COO⁻)Positive (-C(NH₂)₂⁺)0 (Zwitterion)Increasing

Section 2: Core Troubleshooting - The pH-Solubility Relationship

Q2: My this compound won't dissolve in my neutral pH buffer (e.g., PBS pH 7.4). What's the first thing I should try?

Answer: The primary and most effective strategy is to transiently adjust the pH to move away from the isoelectric point where solubility is minimal. By preparing a concentrated stock solution in a slightly acidic or basic environment and then neutralizing it, you can often achieve your target concentration in the final buffer.

The insolubility you are observing at neutral pH is a classic indicator that the compound is in its zwitterionic form, which has poor solubility. The following workflow and protocol are the recommended first steps.

G cluster_0 A Problem: Compound insoluble in neutral buffer (pH ~7.4) B Is the buffer pH between ~5 and ~9? A->B C Yes B->C Likely D No B->D Unlikely E The compound is likely at its isoelectric point (pI). C->E G Consult Advanced Strategies (Section 3) D->G F Prepare a concentrated stock using Protocol 1: pH-Mediated Dissolution. E->F

Caption: Initial troubleshooting workflow for solubility issues.

Experimental Protocol 1: pH-Mediated Dissolution for Stock Preparation

This protocol describes how to make a 100 mM stock solution by first dissolving the compound under acidic conditions.

Materials:

  • This compound (MW: 275.28 g/mol )[5][6]

  • High-purity water (e.g., Milli-Q®)

  • 1 M HCl solution

  • 1 M NaOH solution

  • Calibrated pH meter

Procedure:

  • Weigh Compound: Weigh out 27.53 mg of this compound for a final volume of 1 mL of 100 mM stock.

  • Initial Suspension: Add the powder to a suitable vial. Add ~70% of the final target volume of high-purity water (e.g., 700 µL for a 1 mL final volume). The compound will likely form a slurry or suspension.

  • Acidification: While stirring, add 1 M HCl dropwise until the solid material completely dissolves. Monitor the pH; complete dissolution should occur at approximately pH 2-3. Be patient, as dissolution may take a few minutes.

  • Final Volume Adjustment: Once fully dissolved, add high-purity water to bring the volume to the final 1 mL.

  • Neutralization (Optional but Recommended): For storage, you can leave the stock acidic. However, if you need a neutral stock, you can now carefully add 1 M NaOH dropwise to bring the pH back towards neutral (e.g., pH 7.0). Crucially, if precipitation occurs during this step, you have exceeded the solubility limit at that pH. If this happens, you must remake the stock at a lower concentration.

  • Sterile Filtration & Storage: Sterile filter the stock solution through a 0.22 µm filter into a fresh, sterile tube. Store at 2-8°C for short-term use or aliquot and freeze at -20°C for long-term storage.

Section 3: Advanced Strategies & Optimization

Q3: Adjusting pH helped, but I still can't reach my target concentration, or the compound precipitates in my final assay buffer. What else can I do?

Answer: If pH manipulation alone is insufficient, you can employ several other physical and chemical strategies, often in combination.

  • A) Temperature: The dissolution of many compounds, including guanidinium salts, is an endothermic process, meaning solubility increases with temperature.[7][8] Gentle warming can significantly aid dissolution. A recent study on the hydrochloride salt form confirmed that its solubility increases with temperature in various solvents.[9]

    Protocol 2: Temperature-Assisted Dissolution

    • Follow steps 1-3 of the pH-Mediated Dissolution protocol.

    • If the compound is still not fully dissolved, place the vial in a water bath set to 30-40°C with continuous stirring.

    • Do not exceed 50°C unless you have data confirming the compound's stability at higher temperatures.

    • Once dissolved, remove from heat and allow the solution to cool to room temperature before final volume adjustment and storage. Note that cooling a supersaturated solution may lead to precipitation.

  • B) Ionic Strength & Buffer Choice: The ions in your buffer can influence solubility. While high salt concentrations can cause "salting out" (precipitation), sometimes a moderate ionic strength can increase the solubility of zwitterions ("salting in"). If you encounter precipitation when adding your stock to a final buffer (e.g., a high-concentration phosphate buffer), try preparing the final solution in a buffer with a lower ionic strength or a different buffering agent (e.g., HEPES, Tris).

  • C) Co-solvents: If your experimental system can tolerate it, adding a small percentage of an organic co-solvent can increase solubility. The hydrochloride salt of 4-Guanidinobenzoic acid is reported to have slight solubility in DMSO and methanol.[10][11]

    Caution: Co-solvents can disrupt protein structure and interfere with biological assays. Always run a vehicle control to confirm the co-solvent does not affect your experimental results. A final concentration of <1% DMSO is generally considered acceptable for many cell-based assays.

Table 2: Summary of Advanced Solubility Troubleshooting Parameters

ParameterStrategyRationaleKey Considerations
Temperature Gentle warming (30-40°C)Increases kinetic energy, overcoming the lattice energy of the solid.Check compound stability. Risk of precipitation upon cooling if supersaturated.
Ionic Strength Modify buffer salt concentrationCan either increase ("salting in") or decrease ("salting out") solubility.High salt can be detrimental to some biological systems.
Co-solvents Add small % of DMSO, Ethanol, etc.The organic component can help solvate the non-polar benzene ring.Potential for assay interference. Always use a vehicle control.

Section 4: Comprehensive Workflow & FAQs

Q4: Can you provide a comprehensive workflow for preparing a working solution of this compound?

Answer: Certainly. The following diagram outlines a complete workflow from powder to final working solution, incorporating the principles discussed.

G cluster_0 A Start: 4-Guanidinobenzoic Acid Methanesulfonate Powder B Weigh powder and suspend in 70% of final H₂O volume A->B C Add 1M HCl dropwise until fully dissolved (target pH ~2-3) B->C D Dissolved? C->D E No D->E No F Yes D->F Yes G Apply gentle heat (30-40°C) with stirring E->G H Adjust to final volume with H₂O F->H G->C I Sterile filter (0.22 µm) = Concentrated Stock Solution H->I J Dilute stock solution into final experimental buffer I->J K Observe for precipitation J->K L No Precipitation K->L M Precipitation K->M N Solution Ready for Use L->N O Reduce final concentration OR Reformulate buffer (lower ionic strength) M->O

Caption: Workflow for preparing a 4-Guanidinobenzoic Acid working solution.

Q5: Is there a significant difference in solubility between the methanesulfonate and hydrochloride salts?

Answer: While both are salt forms designed to improve the handling and solubility of the parent 4-Guanidinobenzoic Acid, their quantitative solubility can differ.[2] The hydrochloride (HCl) salt is more widely documented in the scientific literature.[2][9][10][12] However, the fundamental principles governing solubility—especially the profound effect of pH on the zwitterionic parent molecule—remain identical for both. The troubleshooting strategies outlined in this guide are directly applicable to both the methanesulfonate and hydrochloride forms.

Q6: My compound precipitated out of solution after I diluted my acidic stock into my neutral final buffer. Why did this happen and how can I fix it?

Answer: This indicates that the final concentration in your neutral buffer exceeds the compound's maximum solubility at that specific pH and temperature. When you added the acidic stock, the buffer's capacity was sufficient to raise the pH back to neutral, causing the now poorly soluble zwitterionic form to crash out of solution.

Solution: You have two primary options:

  • Reduce the Final Concentration: Your stock solution is viable, but your target working concentration is too high. Perform serial dilutions to find the highest concentration that remains soluble in your final buffer.

  • Reformulate the Final Buffer: If possible, try using a buffer with a lower ionic strength, as this can sometimes increase solubility.

References

  • Solubility of Things. (n.d.). Guanidine. Retrieved from [Link]

  • PubChem. (n.d.). 4-Guanidinobenzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Solubility of Things. (n.d.). Guanidine hydrochloride. Retrieved from [Link]

  • Wikipedia. (n.d.). Guanidine. Retrieved from [Link]

  • PubChem. (n.d.). 4-Guanidinobenzoic acid hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • LabSolutions. (n.d.). This compound. Retrieved from [Link]

  • Aladdin Scientific. (n.d.). This compound, min 95%, 1 gram. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Retrieved from [Link]

  • Zhang, B., et al. (2023). Solubility measurements, correlation, and thermodynamic characterization of 4-guanidinobenzoic acid hydrochloride in pure and binary solvents from 294.55 K to 333.65 K. The Journal of Chemical Thermodynamics, 191, 107230. Retrieved from [Link]

  • Physics Forums. (2023). Understanding the Effect of pH on Benzoic Acid Solubility. Retrieved from [Link]

  • Bordwell pKa Table. (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • Singh, S., & Singh, M. (2021). A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. International Journal of Creative Research Thoughts, 9(4). Retrieved from [Link]

Sources

Common experimental issues with 4-Guanidinobenzoic Acid Methanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 4-Guanidinobenzoic Acid Methanesulfonate. As Senior Application Scientists with extensive field experience, we have compiled this comprehensive guide to address common experimental challenges encountered by researchers, scientists, and drug development professionals. This resource is designed to provide not just procedural steps, but also the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling, storage, and basic properties of this compound.

1. What are the basic physicochemical properties of this compound?

Understanding the fundamental properties of a compound is the first step to successful experimentation. Here is a summary of the key characteristics of this compound:

PropertyValueReference
CAS Number 148720-07-4[1][2][3]
Molecular Formula C₈H₉N₃O₂·CH₄O₃S[1][2]
Molecular Weight 275.28 g/mol [4][5]
Appearance White to off-white crystalline powder[2]
Melting Point Approximately 228 °C[6]
Purity Typically >95% (HPLC)[2][3]

2. How should I properly store this compound?

Proper storage is critical to maintain the integrity and stability of this compound. This compound is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.

Core Storage Recommendations:

  • Temperature: Store in a cool, dark place, preferably refrigerated between 2-8°C for long-term stability.[7]

  • Atmosphere: It is highly recommended to store the compound under an inert gas, such as argon or nitrogen, to minimize contact with moisture.[3]

  • Container: Use a tightly sealed container to prevent moisture ingress.

Failure to adhere to these storage conditions can lead to the absorption of water, which may affect the compound's physical state, solubility, and stability, potentially impacting experimental outcomes.

3. What are the primary safety concerns and handling precautions for this compound?

As with any chemical reagent, it is essential to follow standard safety protocols. This compound is classified as a skin and eye irritant.[2]

Safety and Handling Guidelines:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of the powder and direct contact with skin and eyes. Handle in a well-ventilated area.

  • In case of contact:

    • Eyes: Rinse immediately with plenty of water for at least 15 minutes.

    • Skin: Wash off with soap and plenty of water.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local regulations.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Troubleshooting Guides

This section provides in-depth, question-and-answer-based troubleshooting for specific experimental issues you may encounter.

Solubility and Solution Stability

The solubility and stability of this compound in various solvents can be a significant challenge.

Q1: I'm having trouble dissolving this compound. What are the recommended solvents and how can I improve its solubility?

A1: While the hydrochloride salt of 4-guanidinobenzoic acid is reported to be soluble in water, the methanesulfonate salt's solubility can be influenced by several factors.[8] The guanidinium group's pKa is high, meaning it will be protonated and positively charged over a wide pH range, which generally aids aqueous solubility. However, the overall solubility is a balance of the properties of the entire molecule.

Troubleshooting Steps:

  • Start with Aqueous Buffers: For biological assays, aqueous buffers are the preferred solvent. The solubility of guanidinium compounds can be pH-dependent.[9] It is advisable to test solubility in a range of buffers (e.g., phosphate, TRIS) at your desired experimental pH.

  • Consider Organic Co-solvents: If aqueous solubility is insufficient, the use of a minimal amount of an organic co-solvent can be beneficial. Dimethyl sulfoxide (DMSO) is a common choice for initial stock solutions. However, be mindful that high concentrations of DMSO can interfere with some biological assays.

  • Gentle Heating and Sonication: To aid dissolution, gentle warming (e.g., to 37°C) and sonication can be effective. However, prolonged heating should be avoided to prevent potential degradation.

  • Freshly Prepare Solutions: Due to its hygroscopic nature and potential for degradation in solution over time, it is best practice to prepare solutions of this compound fresh for each experiment.

Q2: My solution of this compound appears cloudy or forms a precipitate over time. What is causing this and how can I prevent it?

A2: This is a common issue that can be attributed to several factors, including compound stability and solubility limits.

Potential Causes and Solutions:

  • Exceeding Solubility Limit: You may be trying to prepare a solution at a concentration that exceeds the compound's solubility in that specific solvent or buffer system.

    • Solution: Determine the solubility limit by preparing a saturated solution and quantifying the dissolved compound. For your experiments, work at a concentration comfortably below this limit.

  • Solution Instability: The compound may be degrading over time in your chosen solvent, leading to the formation of less soluble degradation products.

    • Solution: As mentioned, always prepare solutions fresh. If you must store solutions, even for a short period, it is recommended to store them at -20°C or -80°C and protect them from light. Perform a quick stability test by preparing a solution, storing it under your intended conditions, and analyzing it by HPLC at different time points to check for the appearance of degradation peaks.

  • Hygroscopicity: If the solid compound has absorbed a significant amount of water, its effective concentration when weighed out will be lower, and its dissolution behavior may be altered.

    • Solution: Ensure the compound is stored under dry, inert conditions. If you suspect water absorption, you can dry the compound under vacuum, but be cautious of potential degradation at elevated temperatures.

Purification and Purity

Achieving and maintaining high purity of this compound can be challenging due to its tendency to form stable complexes with common solvents.

Q1: I've synthesized this compound, but my NMR and HPLC analysis show the presence of residual solvents, even after extensive drying. How can I remove these?

A1: This is a well-documented issue with this compound. It is known to form stable complexes with solvents like ethanol, acetone, and DMF, making their removal by simple drying methods difficult.[10]

A Proven Purification Protocol:

A published method highlights the use of pyridine for effective purification.[10]

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude this compound in pyridine. The ratio of pyridine to the compound may need to be optimized, but a starting point of 15 L of pyridine per 1 kg of the solid has been reported.[10]

  • Activated Carbon Treatment: Add activated carbon to the solution and stir under reflux. This step helps to remove colored impurities.

  • Filtration: Filter the hot solution to remove the activated carbon.

  • Crystallization: Cool the filtrate to induce crystallization. Cooling to as low as -5°C has been shown to improve the yield of the purified product.[10]

  • Isolation and Washing: Collect the crystals by filtration and wash them with a cold, non-complexing solvent to remove any residual pyridine.

  • Drying: Dry the purified crystals under vacuum.

This method has been reported to yield a product with a purity of over 99% (by HPLC) and no residual solvent.[10]

Workflow for Purification of this compound:

G cluster_0 Purification Protocol A Crude Product (with solvent complexes) B Dissolve in Pyridine A->B C Add Activated Carbon (Reflux) B->C D Hot Filtration C->D E Cool Filtrate to -5°C (Crystallization) D->E F Filter and Wash Crystals E->F G Dry Under Vacuum F->G H High Purity Product (>99%, solvent-free) G->H

Caption: Purification workflow to remove solvent complexes.

Analytical Challenges

Accurate analysis of this compound is crucial for quality control and for interpreting experimental results.

Q1: I am developing an HPLC method for this compound and am observing significant peak tailing. What could be the cause and how can I improve the peak shape?

A1: Peak tailing is a common issue when analyzing basic compounds like those containing a guanidinium group by reverse-phase HPLC. The primary cause is often the interaction of the positively charged guanidinium group with residual, negatively charged silanol groups on the silica-based stationary phase of the column.

Troubleshooting HPLC Peak Tailing:

  • Mobile Phase pH: The pH of the mobile phase is a critical factor.

    • Low pH: At a low pH (e.g., 2-3), the silanol groups are protonated and less likely to interact with the positively charged analyte, which can reduce tailing.

    • High pH: At a high pH (e.g., >8), the guanidinium group may be deprotonated, reducing its positive charge, but this is generally not recommended as it can damage the silica-based column.

  • Choice of Buffer: The type and concentration of the buffer in the mobile phase can influence peak shape. Buffers like phosphate or acetate are commonly used. Increasing the buffer concentration can sometimes help to mask the residual silanol groups.

  • Use of an Ion-Pairing Reagent: Adding an ion-pairing reagent (e.g., trifluoroacetic acid - TFA) to the mobile phase can help to mask the silanol groups and improve peak symmetry. However, be aware that TFA can suppress ionization in mass spectrometry detection.

  • Column Selection:

    • End-capped Columns: Use a high-quality, end-capped C18 or C8 column. End-capping is a process that covers many of the residual silanol groups.

    • "Base-Deactivated" Columns: Consider using a column specifically designed for the analysis of basic compounds. These columns have a very low level of residual silanol activity.

  • Sample Overload: Injecting too much sample onto the column can lead to peak tailing. Try reducing the injection volume or the concentration of your sample.

Q2: How can I confirm the identity and purity of my this compound sample?

A2: A combination of analytical techniques should be used for comprehensive characterization.

Recommended Analytical Workflow:

  • HPLC-UV: Use a validated HPLC method to determine the purity of the compound and to detect any impurities. A photodiode array (PDA) detector can be used to assess peak purity.

  • Mass Spectrometry (MS): Couple your HPLC system to a mass spectrometer to confirm the molecular weight of the main peak and to identify any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will provide information on the number and types of protons in the molecule, confirming the structure of the 4-guanidinobenzoic acid moiety and the methanesulfonate counter-ion.

    • ¹³C NMR: Will provide information on the carbon skeleton of the molecule.

    • Quantitative NMR (qNMR): Can be used as a primary method for determining the absolute purity of the compound.

Logical Relationship of Analytical Techniques:

G cluster_0 Analytical Characterization A Sample B HPLC-UV A->B D LC-MS A->D F NMR Spectroscopy (¹H, ¹³C) A->F C Purity Assessment B->C E Identity Confirmation (Molecular Weight) D->E G Structural Confirmation F->G

Caption: Workflow for analytical characterization.

Application-Specific Issues

Q1: I am using this compound as a protease inhibitor in an enzyme kinetics assay, but I am getting inconsistent results. What are some potential pitfalls?

A1: While this compound can be an effective protease inhibitor, several factors related to its chemical nature and the assay conditions can lead to variability.

Common Issues in Protease Inhibition Assays:

  • Non-specific Inhibition: At high concentrations, some compounds can cause non-specific inhibition through mechanisms like aggregation.

    • Troubleshooting: Run control experiments to test for non-specific inhibition. This can include pre-incubating the enzyme and inhibitor before adding the substrate, and varying the enzyme concentration. The inclusion of a non-ionic detergent like Triton X-100 in the assay buffer can also help to disrupt aggregates.

  • Interference with Assay Components: The guanidinium group is positively charged and can potentially interact with negatively charged assay components, such as the substrate or cofactors.

    • Troubleshooting: Perform control experiments without the enzyme to see if the inhibitor interacts with the substrate or any other component of the detection system.

  • Time-Dependent Inhibition: Some inhibitors exhibit time-dependent inhibition, where the potency of inhibition increases with the pre-incubation time with the enzyme.

    • Troubleshooting: Perform experiments with varying pre-incubation times of the enzyme and inhibitor to determine if the inhibition is time-dependent.

  • Solvent Effects: If you are using an organic solvent like DMSO to dissolve the inhibitor, ensure that the final concentration of the solvent in the assay is low and consistent across all experiments, as it can affect enzyme activity.

Q2: I am in the early stages of drug development and need to assess the stability of this compound. What are the key degradation pathways I should be concerned about?

A2: Forced degradation studies are essential to understand the intrinsic stability of a potential drug candidate and to develop stability-indicating analytical methods. For a compound like this compound, the following degradation pathways should be investigated:

Key Degradation Pathways to Investigate:

  • Hydrolysis: The ester linkage in some derivatives of 4-guanidinobenzoic acid is susceptible to hydrolysis under both acidic and basic conditions. The guanidinium group itself is generally stable to hydrolysis.

  • Oxidation: While the core structure is relatively stable to oxidation, it is still important to test its stability in the presence of an oxidizing agent like hydrogen peroxide.

  • Photodegradation: Aromatic compounds can be susceptible to degradation upon exposure to light. Photostability studies should be conducted according to ICH guidelines.

  • Thermal Degradation: Assess the stability of the compound at elevated temperatures, both as a solid and in solution.

Experimental Workflow for Forced Degradation Studies:

G cluster_0 Forced Degradation Workflow A Drug Substance B Stress Conditions A->B C Acid Hydrolysis B->C D Base Hydrolysis B->D E Oxidation (H₂O₂) B->E F Photolysis (UV/Vis) B->F G Thermal Stress B->G H Analyze by Stability-Indicating HPLC Method C->H D->H E->H F->H G->H I Identify Degradation Products (LC-MS) H->I J Elucidate Degradation Pathway I->J

Caption: Workflow for forced degradation studies.

By systematically investigating these potential issues, you can develop robust and reliable experimental protocols for your work with this compound.

References

  • Preparation method for 4-guanidinozoic acid (4-methoxycarbonyl)-phenyl ester monomesylate. CN102491921A.
  • This compound. PubChem. Available at: [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. National Institutes of Health. Available at: [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at: [Link]

  • Metabolism of Free Guanidine in Bacteria is Regulated by a Widespread Riboswitch Class. eLife. Available at: [Link]

  • Guanidine degradation and export pathways. ResearchGate. Available at: [Link]

  • This compound. PubChem. Available at: [Link]

  • A guanidine-degrading enzyme controls genomic stability of ethylene-producing cyanobacteria. National Institutes of Health. Available at: [Link]

  • (PDF) Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. ResearchGate. Available at: [Link]

  • Macrocyclic prolinyl acyl guanidines as inhibitors of β-secretase (BACE). ResearchGate. Available at: [Link]

  • Supplementary Material (ESI) for Chemical Communications. The Royal Society of Chemistry. Available at: [Link]

  • stability-indicating hplc method: Topics by Science.gov. Science.gov. Available at: [Link]

  • 148720-07-4|this compound. BIOFOUNT. Available at: [Link]

  • Biodegradation of Guanidinium By Aquatic Microorganisms. DTIC. Available at: [Link]

  • Guanidinium Toxins and Their Interactions with Voltage-Gated Sodium Ion Channels. National Institutes of Health. Available at: [Link]

  • Novel approaches using alkaline or acid/guanidine treatment to eliminate therapeutic antibody interference in the measurement of total target ligand. PubMed. Available at: [Link]

  • Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Available at: [Link]

  • Stability-indicating HPLC method optimization using quality. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Solubility measurements, correlation, and thermodynamic characterization of 4-guanidinobenzoic acid hydrochloride in pure and binary solvents from 294.55 K to 333.65 K. ResearchGate. Available at: [Link]

  • 4-Guanidinobenzoic Acid. PubChem. Available at: [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available at: [Link]

  • Biological activities of guanidine compounds. PubMed. Available at: [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]

  • This compound, min 95%, 1 gram. CPLabSafety. Available at: [Link]

  • Guanidinium derivatives act as high affinity antagonists of Na+ ions in occlusion sites of Na+,K(+)-ATPase. PubMed. Available at: [Link]

  • Using guanidinium groups for the recognition of RNA and as catalysts for the hydrolysis of RNA. PubMed. Available at: [Link]

  • Stability-indicating HPLC Method Research Articles. R Discovery. Available at: [Link]

  • Stability Indicating Forced Degradation Studies. RJPT. Available at: [Link]

  • development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. Available at: [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • This compound 98.0+%, TCI America™. Fisher Scientific. Available at: [Link]

  • Stability indicating study by using different analytical techniques. IJSDR. Available at: [Link]

  • Design, synthesis and studies of guanidinium-based inhibitors for isoprenoid biosynthetic pathway enzymes. UBC Library Open Collections. Available at: [Link]

  • Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. National Institutes of Health. Available at: [Link]

  • Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Longdom Publishing. Available at: [Link]

  • Inactivation during denaturation of ribonuclease A by guanidinium chloride is accompanied by unfolding at the active site. National Institutes of Health. Available at: [Link]

  • Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia. National Institutes of Health. Available at: [Link]

  • Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Longdom. Available at: [Link]

Sources

Technical Support Center: Optimizing 4-Guanidinobenzoic Acid Methanesulfonate Concentration

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing 4-Guanidinobenzoic Acid Methanesulfonate as a serine protease inhibitor. Our goal is to move beyond simple protocols and equip you with the causal understanding necessary to design, execute, and troubleshoot experiments for optimal and reproducible results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational concepts regarding this compound to ensure a solid theoretical grounding before proceeding to experimental design.

Q1: What is this compound and what is its mechanism of action?

A1: this compound is the methanesulfonic acid salt of 4-Guanidinobenzoic acid (4-GBA)[][2]. 4-GBA is a well-characterized competitive inhibitor of serine proteases[3]. The core of its function lies in the guanidinium group, which mimics the side chain of arginine, a common substrate residue for trypsin-like serine proteases. This allows the inhibitor to bind to the enzyme's active site, competitively blocking the natural substrate from binding and thus preventing proteolytic activity[4]. The methanesulfonate salt form is utilized to improve the compound's solubility and stability in aqueous solutions, which is a significant advantage over less soluble inhibitors like PMSF[5][6].

Q2: Why is it critical to optimize the inhibitor concentration?

A2: Optimizing the inhibitor concentration is paramount for achieving both efficacy and specificity.

  • Under-inhibition: Using a concentration that is too low will result in incomplete protease inhibition, leaving your target proteins vulnerable to degradation and compromising the integrity of your sample[5].

  • Over-inhibition/Off-Target Effects: Conversely, an excessively high concentration can lead to non-specific interactions and potential off-target effects[7]. While 4-GBA is a competitive inhibitor, very high concentrations of any chemical can interfere with complex biological assays. Optimization ensures you are using the minimum concentration required for maximum, specific inhibition, thereby saving on reagent costs and minimizing confounding variables.

Q3: What is a good starting concentration for my experiments?

A3: A universal starting concentration does not exist, as the effective concentration is dependent on the specific enzyme being targeted, its concentration in your sample, the substrate concentration, and the assay conditions (pH, temperature). However, a common approach is to perform a dose-response experiment starting from a wide range. A typical starting range for many serine proteases falls between 0.1 µM and 100 µM . For initial screening, testing concentrations of 1 µM, 10 µM, and 100 µM can provide a preliminary indication of the inhibitor's potency against your target.

Q4: How should I prepare and store stock solutions of this compound?

A4: Proper preparation and storage are crucial for maintaining the inhibitor's activity.

  • Preparation: this compound is generally soluble in water[6]. Prepare a concentrated stock solution (e.g., 10 mM or 100 mM) in a high-quality aqueous buffer (e.g., Tris or HEPES at a neutral pH) or directly in water. Ensure the powder is fully dissolved before use.

  • Storage: The solid compound is noted to be hygroscopic and should be stored in a cool, dark place, preferably under an inert gas like argon[8][9]. We recommend storing stock solutions in small aliquots at -20°C to prevent repeated freeze-thaw cycles, which can degrade the compound over time.

Q5: Is this compound a reversible or irreversible inhibitor?

A5: 4-Guanidinobenzoic Acid is a reversible , competitive inhibitor[7]. It binds to the enzyme's active site through non-covalent interactions. This means its inhibitory effect can be overcome by increasing the concentration of the natural substrate. This is in contrast to irreversible inhibitors (like PMSF or DFP) which form a permanent, covalent bond with the enzyme, rendering it permanently inactive[5][7]. The reversible nature can be advantageous in experiments where you may need to restore enzyme activity, for example, after an immunoprecipitation step[10].

Section 2: Experimental Workflow for Concentration Optimization

The primary goal of optimization is to determine the inhibitor concentration that yields 50% inhibition (IC50) and, for a more rigorous characterization, the inhibition constant (Ki).

Workflow for Determining IC50

The following diagram outlines the critical steps for a typical enzyme inhibition assay designed to find the optimal concentration of this compound.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis A Prepare Serial Dilutions of Inhibitor Stock B Prepare Enzyme, Substrate, and Buffer Solutions C Aliquot Buffer and Inhibitor Dilutions to Plate B->C D Add Enzyme Solution (Pre-incubate with Inhibitor) C->D E Initiate Reaction by Adding Substrate D->E F Incubate and Monitor Reaction (e.g., Spectrophotometer) E->F G Calculate Reaction Velocity for each Concentration F->G H Determine Percent Inhibition vs. Control (No Inhibitor) G->H I Plot % Inhibition vs. log[Inhibitor] H->I J Fit Sigmoidal Curve to Determine IC50 I->J

Caption: Workflow for determining the IC50 of this compound.

Detailed Experimental Protocol

This protocol provides a self-validating system for determining the IC50 value.

  • Reagent Preparation:

    • Inhibitor Stock: Prepare a 10 mM stock solution of this compound in your chosen assay buffer.

    • Serial Dilutions: Create a 10-point, 2-fold serial dilution series from your stock solution. This will cover a wide concentration range to accurately capture the dose-response curve.

    • Enzyme and Substrate: Prepare working solutions of your target serine protease and its corresponding chromogenic or fluorogenic substrate at concentrations appropriate for your assay. The substrate concentration is often set near its Michaelis-Menten constant (Km) for competitive inhibitor studies.

  • Assay Setup (96-well plate format recommended):

    • Controls: Designate wells for:

      • 100% Activity Control (No Inhibitor): Contains buffer, enzyme, and substrate. This defines the maximum reaction rate.

      • 0% Activity Control (No Enzyme): Contains buffer, inhibitor (at the highest concentration), and substrate. This accounts for any non-enzymatic substrate degradation.

    • Inhibitor Wells: In triplicate, add the assay buffer and each dilution of the inhibitor to the designated wells.

    • Enzyme Addition: Add the enzyme solution to all wells except the "No Enzyme" control.

    • Pre-incubation: Incubate the plate for 10-15 minutes at the desired assay temperature. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction and Measurement:

    • Initiation: Add the substrate solution to all wells to start the reaction.

    • Monitoring: Immediately place the plate in a microplate reader and measure the change in absorbance or fluorescence over time (kinetic mode). The rate of change is proportional to the enzyme's velocity.

  • Data Analysis to Determine IC50:

    • Calculate Velocity: Determine the initial reaction velocity (V₀) for each well from the linear portion of the kinetic curve.

    • Normalize Data: Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (V_inhibitor / V_control)) Where V_inhibitor is the velocity in the presence of the inhibitor and V_control is the average velocity of the 100% activity control wells.

    • Plot and Fit: Plot % Inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response (variable slope) equation using a suitable software package (e.g., GraphPad Prism, R) to determine the IC50 value. The IC50 is the concentration of inhibitor required to reduce enzyme activity by 50%.

Section 3: Troubleshooting Guide

Problem 1: I am seeing little to no inhibition, even at high concentrations.

  • Possible Cause A: Inhibitor Concentration Too Low.

    • Why: The required inhibitory concentration can vary by several orders of magnitude depending on the target enzyme. Your initial range may have been too low.

    • Solution: Extend your concentration range upwards (e.g., to 1 mM). Also, verify the calculations for your stock solution and serial dilutions.

  • Possible Cause B: Degraded Inhibitor.

    • Why: Improper storage (exposure to moisture, multiple freeze-thaw cycles) can lead to the degradation of the compound[8].

    • Solution: Prepare a fresh stock solution from the solid compound. If possible, verify the integrity of the solid material if it is old or has been stored improperly.

  • Possible Cause C: Incompatible Assay Conditions.

    • Why: Although robust, extreme pH or the presence of certain additives could potentially interfere with the inhibitor's binding.

    • Solution: Ensure your assay buffer pH is within a standard physiological range (e.g., 7.0-8.5) where most serine proteases are active and the inhibitor is stable. Check if other components in your lysis buffer or sample could be interfering with the interaction.

Problem 2: My results show high variability between replicates.

  • Possible Cause A: Pipetting Inaccuracy.

    • Why: Small volume errors, especially when preparing serial dilutions or adding enzyme/inhibitor to the plate, can lead to significant variations in the final concentration and observed activity.

    • Solution: Use calibrated pipettes and proper pipetting technique. For very small volumes, prepare an intermediate dilution to increase the volume being pipetted. Always prepare a master mix for common reagents (e.g., enzyme, substrate) to be added to multiple wells.

  • Possible Cause B: Temperature Fluctuations.

    • Why: Enzyme kinetics are highly sensitive to temperature. Inconsistent temperature across the plate or during incubations can cause wells to react at different rates.

    • Solution: Ensure the plate is uniformly equilibrated to the assay temperature before initiating the reaction. Use a temperature-controlled plate reader if available. Avoid leaving the plate on the bench for extended periods.

Problem 3: I suspect the inhibitor is interfering with my assay's detection method.

  • Possible Cause A: Inhibitor Absorbance/Fluorescence.

    • Why: The compound itself might absorb light or fluoresce at the same wavelengths used to monitor the reaction product, creating a false signal.

    • Solution: Run a control experiment. In a set of wells, add the buffer and the inhibitor dilutions (without enzyme or substrate) and measure the signal. If there is a significant signal, you will need to subtract this background from your experimental data.

  • Possible Cause B: Non-specific Binding at High Concentrations.

    • Why: At very high concentrations, some compounds can cause protein aggregation or interact non-specifically with assay components.

    • Solution: This is another reason why finding the optimal concentration is key. If you only see strange results at the very top of your concentration range, it may be a non-specific artifact. Focus on the data within the sigmoidal portion of your dose-response curve for accurate IC50 determination.

Section 4: Data Summary Table

The table below summarizes key properties of this compound for quick reference.

PropertyValueSource(s)
IUPAC Name 4-(diaminomethylideneamino)benzoic acid;methanesulfonic acid[][11]
Molecular Formula C₉H₁₃N₃O₅S[][11]
Molecular Weight 275.28 g/mol [][2][9][11][12]
Inhibitor Class Serine Protease Inhibitor[3][5]
Mechanism Competitive, Reversible[4][7]
Typical Purity >95% - >98%[8][13]
Recommended Storage Solid: Cool (<15°C), dark, dry, under inert gas. Solution: -20°C in aliquots.[8][9]
General Starting Conc. Range 0.1 µM - 100 µM (Enzyme and substrate dependent)N/A
Safety Information Causes skin and serious eye irritation. Wear appropriate PPE.[8]
References
  • Roche. The Complete Guide for Protease Inhibition. [Link]

  • CP Lab Chemicals. This compound, min 95%, 1 gram. [Link]

  • Bitesize Bio. Protease Inhibitors 101: Best Practices for Use in the Lab. [Link]

  • Stavroula, K. et al. (2021). The discovery and development of transmembrane serine protease 2 (TMPRSS2) inhibitors as candidate drugs for the treatment of COVID-19. PMC - NIH. [Link]

  • ResearchGate. What protease inhibitors should I use if I want to IP a serine protease and test its activity?. [Link]

  • LabSolutions. This compound. [Link]

  • PubChem. 4-Guanidinobenzoic Acid | C8H9N3O2 | CID 159772. [Link]

  • Powers, J.C. et al. (2002). Strategies for the inhibition of serine proteases. PMC - NIH. [Link]

  • PubChem. This compound | C9H13N3O5S | CID 44630314. [Link]

  • Klappa, P. (2021). Finding ki of competitive inhibitor. YouTube. [Link]

Sources

Technical Support Center: Stability of 4-Guanidinobenzoic Acid Methanesulfonate Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Guanidinobenzoic Acid Methanesulfonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of solutions containing this compound. As direct stability data for this compound in various solution formulations is not extensively published, this guide provides a framework for you to assess the stability of your specific solutions through a systematic approach.

Frequently Asked Questions (FAQs)

This section addresses common questions about the handling, storage, and expected stability of this compound solutions.

Q1: What are the recommended solvents for preparing this compound solutions?

A1: While specific solubility data is limited, the hydrochloride salt of 4-guanidinobenzoic acid is known to be soluble in water.[1][2] For the methanesulfonate salt, empirical testing is recommended. Start with common polar solvents such as:

  • Deionized Water

  • Phosphate-Buffered Saline (PBS)

  • Dimethyl Sulfoxide (DMSO)

  • Methanol[3]

It is crucial to assess the solubility at your desired concentration and to observe for any precipitation over time. A patent for a related compound suggests that 4-guanidinobenzoic acid derivatives can form stable complexes with solvents like alcohol, acetone, and DMF, which may be difficult to remove.[3]

Q2: How should I store my this compound solutions?

A2: Based on the properties of the solid material and the general nature of guanidinium compounds, the following storage conditions are recommended for solutions:

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)To slow down potential hydrolytic degradation.
Light Protect from light (use amber vials)To prevent potential photodegradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen)The solid is hygroscopic and sensitive to air. While in solution this is less of a direct issue, minimizing oxidative stress is good practice.
pH Maintain a neutral to slightly acidic pH (if compatible with the experiment)Guanidine groups are susceptible to both acid and base-catalyzed hydrolysis. Extreme pH values should be avoided.

Q3: What is the expected shelf-life of a this compound solution?

A3: The shelf-life is highly dependent on the solvent, concentration, pH, and storage conditions. Without specific stability studies, it is impossible to provide a definitive expiration date. We strongly recommend that you determine the stability of your specific solution in your experimental context. As a starting point, for aqueous solutions stored under recommended conditions, consider re-evaluation of the solution's purity and concentration after 1-2 weeks. For critical applications, qualification of the solution before each use is advised.

Q4: What are the likely degradation pathways for this compound in solution?

A4: The primary degradation pathway for guanidinium compounds in solution is hydrolysis. This can occur under both acidic and basic conditions and would result in the cleavage of the guanidinium group to form a urea derivative and an amine. For this compound, the likely hydrolysis product would be 4-ureidobenzoic acid. Other potential degradation pathways could include oxidation or photodegradation, although these are less characterized for this specific molecule.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered with this compound solutions.

Issue: Precipitate Formation in Solution

If you observe precipitation in your solution, follow this troubleshooting workflow:

G start Precipitate Observed check_solubility Is the concentration exceeding the solubility limit in the chosen solvent? start->check_solubility action_sonicate Gently warm and sonicate the solution. check_solubility->action_sonicate No action_reformulate Consider reformulating at a lower concentration or with a co-solvent. check_solubility->action_reformulate Yes check_temp Was the solution exposed to lower temperatures? check_ph Has the pH of the solution shifted? check_temp->check_ph No check_temp->action_sonicate Yes check_degradation Could the precipitate be a degradation product? check_ph->check_degradation No action_adjust_ph Adjust pH back to the initial value, if appropriate for the experiment. check_ph->action_adjust_ph Yes action_analyze Analyze the precipitate and supernatant by HPLC or LC-MS/MS. check_degradation->action_analyze Yes action_sonicate->check_temp action_filter Filter the solution (0.22 µm) and re-quantify the concentration. action_analyze->action_filter

Caption: Troubleshooting workflow for precipitate formation.

Issue: Solution Discoloration

A change in the color of your solution (e.g., turning yellow or brown) can be an indicator of degradation.

  • Potential Cause: Oxidative degradation or the formation of chromophoric degradation products.

  • Recommended Actions:

    • Analytical Assessment: Analyze the discolored solution by HPLC-UV/Vis or LC-MS/MS to identify any new peaks that may correspond to degradation products. A photodiode array (PDA) detector can be particularly useful to observe changes in the UV-Vis spectrum.

    • Storage Conditions Review: Ensure that the solution has been consistently protected from light and stored under an inert atmosphere.

    • Solvent Purity: Verify the purity of the solvent used. Impurities in the solvent could be reacting with the compound.

Issue: Loss of Potency or Inconsistent Experimental Results

If you suspect your this compound solution has lost potency, a systematic investigation is required.

  • Potential Cause: Chemical degradation of the parent compound.

  • Recommended Actions:

    • Quantitative Analysis: Use a validated stability-indicating analytical method (see Section 3.2) to accurately determine the concentration of the active compound in your solution. Compare this to the initial concentration.

    • Forced Degradation Study: If a validated method is not available, perform a forced degradation study (see Section 3.1) to identify potential degradants and develop a suitable analytical method.

    • Review Solution Handling: Assess the entire process of solution preparation, storage, and handling to identify any steps where the solution might have been exposed to adverse conditions (e.g., extreme pH, high temperatures, prolonged exposure to light).

Experimental Protocols

Given the absence of comprehensive public stability data, we provide the following protocols to empower you to assess the stability of your this compound solutions.

Protocol for Forced Degradation Study

A forced degradation study is an essential tool to understand the intrinsic stability of a drug substance and to develop a stability-indicating analytical method.

G cluster_stress Stress Conditions prep Prepare Stock Solution of this compound acid Acid Hydrolysis (e.g., 0.1 M HCl, RT & 60°C) prep->acid base Base Hydrolysis (e.g., 0.1 M NaOH, RT & 60°C) prep->base oxidation Oxidation (e.g., 3% H2O2, RT) prep->oxidation thermal Thermal Stress (e.g., 60°C in solution) prep->thermal photo Photolytic Stress (ICH Q1B conditions) prep->photo analysis Analyze all samples by a suitable analytical method (e.g., UPLC-PDA-MS/MS) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water:acetonitrile 50:50) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Keep one sample at room temperature and another at 60°C. Collect time points (e.g., 0, 2, 4, 8, 24 hours) and neutralize the samples before analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Follow the same procedure as for acid hydrolysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature and collect time points.

  • Thermal Degradation: Keep an aliquot of the stock solution at 60°C. Collect time points.

  • Photolytic Degradation: Expose an aliquot of the stock solution to light stress as per ICH Q1B guidelines. A control sample should be wrapped in foil to protect it from light.

  • Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using a suitable analytical method.

Development of a Stability-Indicating UPLC Method

A stability-indicating method is an analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from any potential degradation products, process impurities, or excipients.

Recommended Starting Conditions for UPLC Method Development:

ParameterRecommendation
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with a broad gradient (e.g., 5-95% B over 10 minutes)
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 30 - 40°C
Detection UV/Vis (PDA detector) at the λmax of the compound and/or MS/MS

Method Validation:

Once developed, the method should be validated according to ICH guidelines to ensure it is fit for purpose. This includes assessing specificity, linearity, range, accuracy, precision, and robustness. The forced degradation samples are crucial for demonstrating the specificity of the method.

Data Interpretation and Further Steps

  • Assessing Degradation: In your chromatograms from the forced degradation study, look for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

  • Peak Purity Analysis: Use a PDA detector to assess peak purity. If the parent peak is spectrally pure across all stress conditions, it is a good indication that the method is stability-indicating.

  • Mass Balance: A good stability-indicating method should account for the majority of the parent compound after degradation (i.e., the sum of the parent compound and all degradation products should be close to 100% of the initial concentration).

By following the guidance and protocols in this technical support center, you will be well-equipped to understand and manage the stability of your this compound solutions, ensuring the reliability and reproducibility of your experimental results.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). 4-Guanidinobenzoic Acid Hydrochloride: Properties, Uses, and Production. Retrieved from [Link]

  • Google Patents. (2012). CN102491921A - Preparation method for 4-guanidinozoic acid (4-methoxycarbonyl)-phenyl ester monomesylate.

Sources

How to prevent degradation of 4-Guanidinobenzoic Acid Methanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Guanidinobenzoic Acid Methanesulfonate

A Guide to Ensuring Stability and Preventing Degradation in Research Applications

Welcome to the dedicated technical support resource for this compound. This guide has been developed by our team of application scientists to provide researchers, scientists, and drug development professionals with expert advice on maintaining the integrity of this critical reagent. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) designed to address the specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common questions regarding the handling and stability of this compound.

Q1: What is the primary cause of this compound degradation in aqueous solutions?

The primary cause of degradation in aqueous solutions is hydrolysis. The guanidinium group is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions, leading to the formation of 4-ureidobenzoic acid and, eventually, 4-aminobenzoic acid. Temperature is also a critical factor that can accelerate this process.

Q2: What are the ideal storage conditions for solid this compound?

For long-term stability, solid this compound should be stored in a tightly sealed container in a cool, dry place, protected from light. Recommended storage temperatures are typically 2-8°C. It is crucial to minimize moisture exposure, as the compound is hygroscopic.

Q3: How can I tell if my this compound has degraded?

Degradation can be indicated by several observations:

  • Visual Changes: A change in the color or appearance of the solid or solution.

  • Solubility Issues: Difficulty in dissolving the compound, or the appearance of precipitates in a previously clear solution.

  • pH Shift: A significant change in the pH of a prepared solution over time.

  • Reduced Activity: A noticeable decrease in the compound's expected biological or chemical activity in your assay. For definitive confirmation, analytical techniques such as HPLC are recommended to identify and quantify degradation products.

Q4: What is the recommended solvent for preparing stock solutions?

For most applications, sterile, high-purity water is a suitable solvent. However, the pH of the water should be near neutral. Buffering the solution can enhance stability, with phosphate or citrate buffers often being good choices depending on the experimental requirements. Avoid using solvents that are strongly acidic or basic.

Q5: Can I freeze stock solutions of this compound?

Yes, stock solutions can be aliquoted and stored frozen, typically at -20°C or -80°C, for extended stability. It is advisable to use fresh aliquots for each experiment and avoid repeated freeze-thaw cycles, as this can accelerate degradation.

Troubleshooting Guides

This section provides detailed, step-by-step protocols and decision-making workflows to address specific issues related to the degradation of this compound.

Guide 1: Preparation and Handling of Stable Aqueous Stock Solutions

This guide outlines the best practices for preparing aqueous stock solutions to minimize the risk of hydrolysis.

Experimental Protocol:

  • Reagent and Equipment Preparation:

    • Use high-purity, sterile water (e.g., Milli-Q or equivalent).

    • If using a buffer, ensure it is sterile-filtered and its pH is accurately adjusted.

    • Use sterile, conical tubes or vials for solution preparation and storage.

  • Solution Preparation:

    • Allow the solid this compound to equilibrate to room temperature before opening the container to prevent moisture condensation.

    • Weigh the required amount of the compound in a clean, dry environment.

    • Add the desired volume of solvent (water or buffer) to the solid.

    • Gently vortex or sonicate until the solid is completely dissolved. Avoid vigorous shaking, which can introduce atmospheric CO2 and alter the pH.

  • Final Steps and Storage:

    • Measure and record the pH of the final solution.

    • Sterile-filter the solution through a 0.22 µm filter if necessary for your application.

    • Aliquot the stock solution into smaller, single-use volumes.

    • Store the aliquots at -20°C or -80°C for long-term use. For short-term storage (a few days), 2-8°C may be acceptable, but stability should be verified.

Data Presentation: Recommended Storage Conditions

Storage FormTemperatureDurationKey Considerations
Solid2-8°CLong-termKeep tightly sealed, protect from light and moisture.
Aqueous Stock Solution-20°C or -80°CLong-termAliquot to avoid freeze-thaw cycles.
Aqueous Stock Solution2-8°CShort-termMonitor for precipitation or pH changes.
Working SolutionUse immediatelyN/APrepare fresh from a frozen stock aliquot.

Mandatory Visualization: Workflow for Preparing Stable Stock Solutions

G start Start: Prepare Stock Solution equilibrate Equilibrate Solid to Room Temp. start->equilibrate weigh Weigh Compound equilibrate->weigh add_solvent Add Sterile Water or Buffer weigh->add_solvent dissolve Dissolve Completely (Vortex/Sonicate) add_solvent->dissolve measure_ph Measure & Record pH dissolve->measure_ph filter Sterile Filter (0.22 µm) if needed measure_ph->filter aliquot Aliquot into Single-Use Volumes filter->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing stable stock solutions of this compound.

Guide 2: Investigating Suspected Degradation in an Experiment

This guide provides a logical workflow to determine if degradation of this compound is impacting your experimental results.

Troubleshooting Steps:

  • Review Handling and Storage:

    • Confirm that the solid compound and stock solutions were stored under the recommended conditions.

    • Check records for the age of the stock solution and the number of freeze-thaw cycles it has undergone.

  • Prepare Fresh Reagents:

    • Prepare a new stock solution from the solid compound following the protocol in Guide 1.

    • Prepare fresh working solutions from this new stock.

  • Run Control Experiments:

    • Repeat the experiment using the newly prepared solution.

    • If possible, include a positive control with a known stable batch of the compound or a different, but functionally similar, reagent.

    • Include a negative control to ensure the observed effect is due to the compound.

  • Analytical Verification (if necessary):

    • If the issue persists or for definitive proof, analyze the old and new stock solutions using an analytical technique like High-Performance Liquid Chromatography (HPLC).

    • Compare the chromatograms to look for the appearance of new peaks or a decrease in the area of the main peak corresponding to this compound.

Mandatory Visualization: Decision Tree for Troubleshooting Degradation

G start Unexpected Experimental Results check_storage Review Storage & Handling of Stock Solution start->check_storage prepare_fresh Prepare Fresh Stock Solution check_storage->prepare_fresh repeat_exp Repeat Experiment with Fresh Stock prepare_fresh->repeat_exp problem_solved Problem Resolved repeat_exp->problem_solved Yes problem_persists Problem Persists repeat_exp->problem_persists No analytical_chem Perform Analytical Chemistry (e.g., HPLC) problem_persists->analytical_chem confirm_degradation Degradation Confirmed? analytical_chem->confirm_degradation discard Discard Old Stock confirm_degradation->discard Yes other_issue Investigate Other Experimental Variables confirm_degradation->other_issue No

Caption: Decision tree for troubleshooting suspected degradation of this compound.

References

For further reading and to support the information provided in this guide, please refer to the following resources:

  • Chemical Properties and Safety Information: PubChem, National Center for Biotechnology Information. (Provides comprehensive data on chemical identifiers, properties, and safety).
  • General Best Practices for Chemical Handling and Storage: Lunn, G., & Sansone, E. B. (1994). Destruction of Hazardous Chemicals in the Laboratory. John Wiley & Sons.
  • Principles of HPLC for Degradation Analysis: Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons.

Removing unbound 4-Guanidinobenzoic Acid Methanesulfonate from samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Guanidinobenzoic Acid Methanesulfonate. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions regarding the removal of unbound this compound from experimental samples. Our focus is on providing scientifically sound, field-proven insights to ensure the integrity of your downstream applications.

Introduction: The Challenge of Unbound Reagents

This compound is a valuable reagent for protein modification and enzyme inhibition studies due to the reactive nature of its guanidinium group. However, the presence of excess, unbound reagent can interfere with subsequent analytical techniques, such as mass spectrometry, HPLC, and functional assays. Complete removal of this small molecule (MW: 275.28 g/mol [1][2][3]) is therefore critical for obtaining accurate and reproducible results.

This guide outlines the most effective methods for removing unbound this compound, focusing on techniques that preserve the integrity of the protein or biomolecule of interest.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing unbound this compound from my protein sample?

The most common and effective methods leverage the significant size difference between your protein and the small molecule reagent. These techniques include:

  • Dialysis: A passive diffusion-based method using a semi-permeable membrane.

  • Size-Exclusion Chromatography (SEC): A column chromatography method that separates molecules based on their hydrodynamic radius.

  • Ultrafiltration/Diafiltration (UF/DF): A pressure-driven filtration method using a semi-permeable membrane.

Q2: Is this compound soluble in aqueous buffers?

Q3: Can the guanidinium group of the reagent interact with my protein?

Yes, the positively charged guanidinium group can mimic the side chain of arginine and may interact with negatively charged regions on the protein surface through electrostatic interactions or hydrogen bonding.[5][6][7] This potential for non-covalent binding should be considered when selecting a removal method and optimizing its parameters.

Q4: How can I verify that all the unbound reagent has been removed?

Quantitative analysis of your sample before and after the removal process is essential. High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are highly sensitive methods for detecting and quantifying residual this compound.[8][9]

Troubleshooting and Removal Guides

This section provides detailed protocols and troubleshooting advice for the recommended removal techniques.

Method 1: Dialysis

Dialysis is a gentle and widely used technique for separating small molecules from macromolecules.[1][10] It relies on the passive diffusion of the small molecule across a semi-permeable membrane with a defined molecular weight cut-off (MWCO) into a larger volume of buffer (the dialysate).

Logical Workflow for Dialysis

A Sample Preparation: Place sample in dialysis tubing with appropriate MWCO. B First Dialysis Step: Immerse tubing in large volume of dialysis buffer (200-500x sample volume). A->B C Equilibration: Allow diffusion for 2-4 hours at 4°C with gentle stirring. B->C D Buffer Exchange 1: Replace with fresh dialysis buffer. C->D E Second Dialysis Step: Continue dialysis for 2-4 hours or overnight at 4°C. D->E F Buffer Exchange 2 (Optional but Recommended): Replace with fresh dialysis buffer for final overnight dialysis. E->F G Sample Recovery: Carefully remove sample from dialysis tubing. F->G H QC Check: Analyze a small aliquot for residual reagent via HPLC or LC-MS. G->H

Caption: Workflow for removing unbound small molecules using dialysis.

Detailed Dialysis Protocol:

  • Select an appropriate dialysis membrane: Choose a membrane with a Molecular Weight Cut-Off (MWCO) that is significantly smaller than your protein of interest but large enough to allow free passage of this compound (e.g., 3-10 kDa MWCO).

  • Prepare the dialysis tubing: Cut the required length of tubing and hydrate it according to the manufacturer's instructions.

  • Load the sample: Secure one end of the tubing with a clip and carefully pipette your sample into the open end, leaving some space for potential sample dilution.

  • Secure the tubing: Remove any air bubbles and seal the second end with another clip.

  • Perform dialysis: Immerse the sealed dialysis tubing in a large volume of the desired buffer (at least 200-500 times the sample volume) at 4°C with gentle stirring.[1]

  • Buffer exchange: Allow dialysis to proceed for 2-4 hours, then change the dialysis buffer. Repeat the buffer exchange at least two more times. For optimal removal, the final dialysis step should be performed overnight.[10]

  • Sample recovery: Carefully remove the tubing from the buffer, and with a pipette, transfer the sample from the tubing to a clean microcentrifuge tube.

Troubleshooting Dialysis:

Problem Possible Cause Solution
Residual reagent detected Insufficient dialysis time or buffer volume.Increase the duration of each dialysis step and the volume of the dialysis buffer. Perform at least three buffer changes.[2]
Non-covalent binding of the reagent to the protein.Add a low concentration of a mild displacing agent (e.g., 100-200 mM NaCl) to the dialysis buffer to disrupt electrostatic interactions.
Sample volume increased significantly Osmotic pressure differences between the sample and the dialysis buffer.Ensure the osmolarity of the dialysis buffer is as close as possible to that of the sample.
Protein precipitation in tubing Protein instability in the dialysis buffer.Ensure the pH and buffer components are optimal for your protein's stability. Consider adding stabilizing agents like glycerol or a low concentration of a non-ionic detergent.
Method 2: Size-Exclusion Chromatography (SEC)

SEC, also known as gel filtration, separates molecules based on their size as they pass through a column packed with a porous resin.[11] Larger molecules (like proteins) cannot enter the pores and elute first, while smaller molecules (like unbound this compound) enter the pores and have a longer path to travel, thus eluting later. This technique is particularly useful for desalting and buffer exchange.[12]

Decision Tree for SEC Parameter Selection

A Start: Need to remove unbound reagent B What is the molecular weight of the protein? A->B C Select a resin with an appropriate fractionation range. B->C D Is high resolution required? C->D E Use a longer column and a lower flow rate. D->E Yes F Is speed a priority? D->F No H Is the protein stable in the chosen buffer? E->H G Use a shorter, wider column and a higher flow rate (within limits). F->G G->H I Proceed with the run. H->I Yes J Optimize buffer composition (pH, ionic strength). H->J No J->H

Caption: Decision-making process for optimizing SEC parameters.

Detailed SEC Protocol (Desalting):

  • Select the appropriate SEC column: Choose a desalting column with a resin that excludes your protein of interest while retaining small molecules.

  • Equilibrate the column: Equilibrate the column with at least 5 column volumes of your desired buffer at the recommended flow rate.

  • Prepare the sample: Ensure your sample is free of precipitates by centrifuging or filtering it (0.22 µm filter).

  • Load the sample: Load a sample volume that is within the manufacturer's recommendation for the selected column (typically less than 30% of the column volume).

  • Elute and collect fractions: Begin elution with the equilibration buffer and collect fractions. The protein will elute in the void volume, while the unbound reagent will be retained and elute later.

  • Monitor elution: Monitor the protein elution using a UV detector at 280 nm.

  • Pool and analyze: Pool the protein-containing fractions and perform a QC check for residual reagent.

Troubleshooting SEC:

Problem Possible Cause Solution
Poor separation of protein and reagent Inappropriate resin selection.Ensure the fractionation range of the resin is suitable for separating your protein from the small molecule.
Sample volume too large.Reduce the sample volume to improve resolution.
Flow rate too high.Decrease the flow rate to allow for better separation.
Protein peak is broad Column needs cleaning or repacking.Clean the column according to the manufacturer's instructions. If the problem persists, the column may need to be repacked.
Protein is interacting with the resin.Increase the ionic strength of the buffer (e.g., add 150 mM NaCl) to minimize non-specific interactions.
Low protein recovery Protein is precipitating on the column.Ensure the buffer conditions are optimal for protein stability. Filter your sample before loading.
Protein is adsorbing to the column.Clean the column thoroughly. Consider using a different type of resin.
Method 3: Ultrafiltration/Diafiltration (UF/DF)

UF/DF is a rapid and efficient method for concentrating proteins and exchanging buffers.[13][14] It uses a semi-permeable membrane to separate molecules based on size, driven by a pressure gradient. In diafiltration mode, fresh buffer is added to the sample as the small molecules are filtered out, effectively "washing" the sample.[15]

Detailed UF/DF Protocol:

  • Select the UF device: Choose a centrifugal device or a tangential flow filtration (TFF) system with a membrane MWCO that is 3-6 times smaller than the molecular weight of your protein.

  • Prepare the sample: Clarify your sample by centrifugation to remove any particulates.

  • Concentrate the sample (optional): If your sample is dilute, you can first concentrate it by centrifugation in the UF device.

  • Perform diafiltration: Add a volume of your desired buffer to the concentrated sample and centrifuge again. The volume of buffer added in one step is referred to as one diafiltration volume (DV).

  • Repeat diafiltration: Repeat the addition of buffer and centrifugation for a total of 5-6 diafiltration volumes to achieve >99.5% removal of the small molecule.[13]

  • Final concentration and recovery: After the final diafiltration step, concentrate the sample to the desired volume and recover it from the device.

Troubleshooting UF/DF:

Problem Possible Cause Solution
Slow filtration rate Membrane fouling.Clarify the sample before use. If using a TFF system, optimize the transmembrane pressure and cross-flow rate.
High sample viscosity.Dilute the sample before starting or during the process.
Low protein recovery Protein is binding to the membrane.Choose a membrane material with low protein binding properties (e.g., regenerated cellulose or polyethersulfone).
Protein is passing through the membrane.Ensure the MWCO of the membrane is appropriate for your protein (3-6x smaller).
Residual reagent detected Insufficient diafiltration volumes.Increase the number of diafiltration volumes to at least 6.
Reagent is binding to the protein.Perform diafiltration in a buffer with a higher ionic strength to disrupt non-covalent interactions.[16]

Quantification of Removal Efficiency

To ensure the complete removal of unbound this compound, it is crucial to analytically validate your chosen method.

Recommended Analytical Technique: LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers the highest sensitivity and selectivity for quantifying trace amounts of small molecules in a complex biological matrix.

General LC-MS/MS Protocol Outline:

  • Sample Preparation: Precipitate the protein in your sample using a solvent like acetonitrile. Centrifuge to pellet the protein and collect the supernatant containing the unbound small molecule.

  • Chromatographic Separation: Use a C18 reverse-phase HPLC column to separate the this compound from other small molecules in the supernatant.

  • Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for sensitive and specific detection.

Comparative Analytical Methods:

Method Linearity (r²) Range Accuracy (%) Precision (%RSD) Limit of Quantification (LOQ)
LC-MS/MS ≥ 0.9910 - 10,000 ng/mL89 - 98.572.11 - 13.8110 ng/mL
HPLC-UV ---5.7 - 19.56 µg/mL
Note: Data for the closely related analog 4-Acetamidobenzoic Acid is presented as a surrogate due to structural similarity.[8][9]

References

  • Biochem Lab Protein Dialysis Protocol F21 - Sandiego. (n.d.). Retrieved from [Link]

  • "Dialysis". In: Current Protocols in Protein Science. (2001). John Wiley & Sons, Inc.
  • Fekete, S., et al. (2014). Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates. Journal of Pharmaceutical and Biomedical Analysis, 101, 161-173.
  • Size-Exclusion Chromatography for the Study of Protein Aggregation and Stability. (n.d.). Longdom Publishing.
  • Protein precipitation. (n.d.). Retrieved from [Link]

  • G-Biosciences. (2014, May 28). Dialysis in Protein Research: Understanding the Basics. Retrieved from [Link]

  • Clearance of Persistent Small-Molecule Impurities: Alternative Strategies. (2016, May 11). BioProcess International. Retrieved from [Link]

  • Pepinsky, R. B. (1991). Selective precipitation of proteins from guanidine hydrochloride-containing solutions with ethanol. Analytical Biochemistry, 195(1), 177-181.
  • Diafiltration: A Fast, Efficient Method for Desalting, or Buffer Exchange of Biological Samples. (n.d.).
  • Removal of Guanidine-HCl from protein sample???? (1999, December 1). Retrieved from [Link]

  • Harinarayan, C., et al. (2009). Small molecule clearance in ultrafiltration/diafiltration in relation to protein interactions: Study of citrate binding to a Fab. Biotechnology and Bioengineering, 102(6), 1716-1722.
  • A Comparative Guide to Analytical Methods for the Quantification of 4-Nonanamidobenzoic Acid and its Analogs. (n.d.). Benchchem.
  • Ultrafiltration and Diafiltration (UF/DF). (n.d.). Unchained Labs. Retrieved from [Link]

  • Tyler, M., et al. (2004). Refolding out of guanidine hydrochloride is an effective approach for high-throughput structural studies of small proteins. Protein Science, 13(2), 467-476.
  • Protein purification troubleshooting guide. (n.d.). Dutscher.
  • ULTRAFILTRATION OF PROTEIN SOLUTIONS. (n.d.). Retrieved from [Link]

  • Protein Purification Protocol & Troubleshooting. (n.d.). Creative Biolabs. Retrieved from [Link]

  • Protein purification troubleshooting guide. (n.d.). Cytiva.
  • Troubleshooting Purific
  • Protein Purification Support—Troubleshooting. (n.d.). Thermo Fisher Scientific.
  • Effect of guanidine and arginine on protein-ligand interactions in multimodal cation-exchange chromatography. (2018).
  • A Comparative Guide to Analytical Methods for the Quantification of 4-Nonanamidobenzoic Acid and its Analogs. (n.d.). Benchchem.
  • Guanidinium Compounds: Synthesis, Oxoanion Binding, and Cellular Delivery. (2021). DSpace@MIT.
  • Guanidine group: Definition and pharmaceutical applications. (2025, August 5).
  • Modification and Functionalization of the Guanidine Group by Tailor-made Precursors. (2017, April 27). Journal of Visualized Experiments.
  • Zhang, B., et al. (2023). Solubility measurements, correlation, and thermodynamic characterization of 4-guanidinobenzoic acid hydrochloride in pure and binary solvents from 294.55 K to 333.65 K. The Journal of Chemical Thermodynamics, 191, 107230.
  • Analytical Methods. (n.d.).
  • 4-Guanidinobenzoic Acid Hydrochloride. (n.d.). Tokyo Chemical Industry Co., Ltd. (APAC).
  • 4-Guanidinobenzoic acid hydrochloride CAS#: 42823-46-1. (n.d.). ChemicalBook.
  • 4-Guanidinobenzoic Acid. (n.d.). PubChem. Retrieved from [Link]

  • Yousef, M. A., et al. (2004). Protein stabilization by specific binding of guanidinium to a functional arginine-binding surface on an SH3 domain. Protein Science, 13(10), 2653-2661.
  • ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry.

Sources

Technical Support Center: 4-Guanidinobenzoic Acid Methanesulfonate for Assay Development

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist

Welcome to the technical support guide for 4-Guanidinobenzoic Acid Methanesulfonate (CAS: 148720-07-4). This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on purity requirements, assay methodologies, and troubleshooting for experiments involving this critical biochemical reagent. As a key intermediate in pharmaceutical synthesis and a potent enzyme inhibitor, understanding its purity is paramount for generating reproducible and reliable data.[][2]

Section 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

This section addresses common initial inquiries regarding this compound.

Q1: What is this compound and what are its primary applications?

This compound is the methanesulfonic acid salt of 4-guanidinobenzoic acid. The salt form enhances properties like water solubility compared to its hydrochloride counterpart, which is crucial for many biological assays.[3] Its core structure, featuring a guanidinium group, allows it to act as a strong binder and inhibitor in various biological systems.[]

Primary applications include:

  • Enzyme Inhibition Assays: It is a well-known inhibitor of serine proteases, such as sperm acrosin, making it a candidate for contraceptive drug development.[4]

  • Pharmaceutical Synthesis: It serves as a vital building block for creating more complex active pharmaceutical ingredients (APIs).[2][5]

  • Biochemical Research: It is used to study enzyme kinetics and metabolic pathways.[2]

Q2: What are the typical purity grades available and how do I choose the right one?

Commercial grades for this compound typically range from 95% to over 98%.[6][7][8][9]

  • ≥95% Purity: Suitable for general synthesis, as a starting material where further purification will occur, or for initial screening assays where high precision is not the primary goal.[6]

  • ≥98% Purity: Recommended for most quantitative biochemical and cell-based assays. This grade ensures that the vast majority of the material is the active compound, minimizing interference from impurities.[7][9][10]

  • Pharmacopeial Grade (if available): Required for GMP processes and any work intended for regulatory submission. This grade would have stringent limits on specific known and unknown impurities.

The Causality of Choice: Choosing a lower-purity grade for a sensitive quantitative assay can lead to erroneous results. Impurities may compete with the primary compound, inhibit the enzyme or receptor themselves, or interfere with the detection method (e.g., by absorbing at the same wavelength in a UV-Vis assay). Always match the purity grade to the sensitivity and regulatory requirements of your application.

Q3: What key information should I scrutinize on the Certificate of Analysis (CofA)?

A vendor's CofA is the primary document validating the quality of a specific lot. Look beyond the headline purity value.

  • Method of Purity Analysis: Confirm the method used (e.g., HPLC, Titration). HPLC provides information on the purity profile (i.e., the presence of other components), while titration gives an overall assay value of the acidic/basic function.[4]

  • Purity Value: Note the exact value (e.g., 98.7%).

  • Identification Tests: Look for confirmation of structure (e.g., via NMR or IR spectroscopy).

  • Appearance and Solubility: Ensure it matches the expected physical properties (e.g., "White to Almost white powder").

  • Lot Number: Always record the lot number in your experimental notes for traceability.

Section 2: Troubleshooting Assay Discrepancies

Encountering a purity result that deviates from the specification can be frustrating. This guide provides a logical workflow to diagnose the issue.

Troubleshooting Workflow Diagram

The following diagram outlines a systematic approach to identifying the root cause of purity discrepancies.

G cluster_0 Problem Identification cluster_1 Investigation Paths cluster_2 Root Cause Analysis: Sample cluster_3 Root Cause Analysis: Method cluster_4 Root Cause Analysis: Instrument cluster_5 Corrective Actions start Assay Result < Vendor CofA Spec handling Sample Integrity start->handling method Analytical Method start->method instrument Instrumentation start->instrument storage Improper Storage? (Moisture, Light, Temp) handling->storage solvent Solvent/Mobile Phase Purity? method->solvent calibration System Calibration? instrument->calibration dissolution Incomplete Dissolution? storage->dissolution weighing Weighing Error? dissolution->weighing action1 Re-run with fresh sample weighing->action1 protocol Protocol Deviation? solvent->protocol impurities Known Impurities Present? protocol->impurities action2 Validate method parameters impurities->action2 detector Detector Settings? calibration->detector column Column Performance (HPLC)? detector->column action3 Perform instrument checks column->action3

Sources

Validation & Comparative

A Comparative Guide to 4-Guanidinobenzoic Acid Methanesulfonate and Other Serine Protease Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of protease inhibition, the selection of an appropriate inhibitor is a critical decision that profoundly impacts experimental outcomes. This guide provides an in-depth, objective comparison of 4-Guanidinobenzoic Acid Methanesulfonate with other commonly used serine protease inhibitors. We will delve into their mechanisms of action, comparative potency, and provide detailed experimental protocols to empower you to make informed decisions for your research.

Introduction to 4-Guanidinobenzoic Acid: A Potent Inhibitor of Trypsin-Like Serine Proteases

4-Guanidinobenzoic acid is a small molecule inhibitor that specifically targets the active site of trypsin-like serine proteases.[1] Its structure, featuring a guanidinium group, mimics the side chain of arginine, a canonical substrate for these enzymes. This structural homology allows it to bind with high affinity to the S1 pocket of the protease, a deep, negatively charged cleft that accommodates the basic side chains of arginine and lysine residues. The methanesulfonate salt of 4-guanidinobenzoic acid is a specific formulation that offers particular physicochemical properties, such as solubility and stability, which can be advantageous in various experimental settings. While extensive kinetic data for the methanesulfonate salt is not as readily available as for the hydrochloride salt, the inhibitory activity is conferred by the 4-guanidinobenzoic acid moiety, and thus, their potencies are expected to be comparable.

Serine proteases play pivotal roles in a multitude of physiological and pathological processes, including digestion, blood coagulation, fibrinolysis, and inflammation.[] Consequently, their inhibitors are indispensable tools in both basic research and clinical applications.

Comparative Analysis of Inhibitor Potency

The efficacy of a protease inhibitor is quantitatively described by its inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value for these parameters indicates a higher potency. The following table provides a comparative overview of the inhibitory potency of 4-guanidinobenzoic acid (as a proxy for its methanesulfonate salt) and other widely used serine protease inhibitors against key enzymes.

InhibitorTarget ProteaseInhibition Constant (Ki) / IC50Mechanism of ActionReference
4-Guanidinobenzoic acid TrypsinData on derivatives suggest potent inhibitionCompetitive
PlasminInhibition demonstratedCompetitive[3]
ThrombinInhibition demonstratedCompetitive[3]
Aprotinin Trypsin0.06 pMCompetitive, Reversible[4]
Plasmin1 nMCompetitive, Reversible[]
Thrombin61 µMCompetitive, Reversible[5]
Leupeptin Trypsin35 nMCompetitive, Reversible[6][7]
Plasmin3.4 µMCompetitive, Reversible[6][7]
ThrombinNo inhibition-[8][9]
AEBSF TrypsinIC50 < 15 µMIrreversible[10]
ChymotrypsinIC50 ~300 µMIrreversible
Thrombin-Irreversible[11]
PMSF Serine ProteasesEffective concentration 0.1 - 1 mMIrreversible

Note: The inhibitory activity of this compound is inferred from studies on 4-guanidinobenzoic acid and its derivatives. Specific Ki/IC50 values for the methanesulfonate salt should be determined empirically for precise applications.

The Blood Coagulation Cascade: A Serine Protease-Driven Signaling Pathway

To contextualize the application of these inhibitors, let's consider the blood coagulation cascade, a quintessential example of a physiological process orchestrated by a series of serine protease activations.[12][13] Dysregulation of this pathway can lead to thrombosis or hemorrhage, making its constituent proteases prime targets for therapeutic intervention.

coagulation_cascade cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway Tissue Factor Tissue Factor VIIa VIIa Tissue Factor->VIIa activates X X VIIa->X activates Xa Xa X->Xa Prothrombin Prothrombin Xa->Prothrombin activates XIIa XIIa XIa XIa XIIa->XIa activates IXa IXa XIa->IXa activates IXa->X activates Thrombin Thrombin Prothrombin->Thrombin Thrombin->IXa amplifies Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibr Fibr Fibrinogen->Fibr Fibrin Fibrin

Caption: The blood coagulation cascade, illustrating the sequential activation of serine proteases in the extrinsic, intrinsic, and common pathways.

This intricate network of enzymatic reactions culminates in the formation of a fibrin clot. Inhibitors like 4-guanidinobenzoic acid can potently and selectively block the activity of key proteases in this cascade, such as thrombin and Factor Xa, thereby modulating clot formation.

Experimental Protocol: In Vitro Protease Inhibition Assay

To empirically compare the potency of different protease inhibitors, a robust and reproducible in vitro assay is essential. The following protocol details a chromogenic assay for measuring trypsin inhibition, which can be adapted for other serine proteases with appropriate substrates.

Principle: This assay utilizes a chromogenic substrate, Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA), which is colorless. Upon cleavage by trypsin, it releases p-nitroaniline (pNA), a yellow-colored product. The rate of pNA formation, measured by the increase in absorbance at 410 nm, is directly proportional to the trypsin activity. The presence of an inhibitor will reduce the rate of this reaction.

Materials:

  • Trypsin (e.g., from bovine pancreas)

  • Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA)

  • Assay Buffer: 100 mM Tris-HCl, pH 8.2, containing 20 mM CaCl2

  • Inhibitor stock solutions (e.g., this compound, Aprotinin, etc.) dissolved in an appropriate solvent (e.g., water or DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 410 nm

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of trypsin in 1 mM HCl. The final concentration should be determined empirically to yield a linear rate of substrate hydrolysis over the desired time course.

    • Prepare a working solution of BAPNA in the Assay Buffer. A typical starting concentration is 1 mM.

    • Prepare a serial dilution of each inhibitor in the Assay Buffer.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • Test wells: 50 µL of Assay Buffer, 25 µL of inhibitor solution at various concentrations.

      • Positive control (no inhibitor): 50 µL of Assay Buffer, 25 µL of the solvent used for the inhibitor.

      • Blank (no enzyme): 75 µL of Assay Buffer.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Enzyme Addition:

    • Add 25 µL of the trypsin working solution to the test and positive control wells.

  • Initiate Reaction:

    • Add 125 µL of the BAPNA working solution to all wells to start the reaction.

  • Kinetic Measurement:

    • Immediately place the microplate in a reader pre-warmed to 37°C.

    • Measure the absorbance at 410 nm every 30-60 seconds for 10-20 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time plot.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] * 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental Workflow for Inhibitor Comparison

The process of selecting and validating a protease inhibitor can be streamlined by following a logical experimental workflow.

inhibitor_workflow Start Start Define Target Protease and Substrate Define Target Protease and Substrate Start->Define Target Protease and Substrate Select Candidate Inhibitors Select Candidate Inhibitors Define Target Protease and Substrate->Select Candidate Inhibitors Primary Screening (Single Concentration) Primary Screening (Single Concentration) Select Candidate Inhibitors->Primary Screening (Single Concentration) Dose-Response Assay (IC50 Determination) Dose-Response Assay (IC50 Determination) Primary Screening (Single Concentration)->Dose-Response Assay (IC50 Determination) Determine Mechanism of Inhibition (e.g., Lineweaver-Burk plot) Determine Mechanism of Inhibition (e.g., Lineweaver-Burk plot) Dose-Response Assay (IC50 Determination)->Determine Mechanism of Inhibition (e.g., Lineweaver-Burk plot) Select Optimal Inhibitor Select Optimal Inhibitor Determine Mechanism of Inhibition (e.g., Lineweaver-Burk plot)->Select Optimal Inhibitor

Caption: A streamlined workflow for the selection and characterization of protease inhibitors.

This workflow provides a systematic approach, from initial inhibitor selection to detailed kinetic characterization, ensuring a data-driven choice for your specific experimental needs.

Conclusion

The selection of a protease inhibitor is a nuanced decision that requires careful consideration of factors such as potency, specificity, and mechanism of action. This compound presents a compelling option for the targeted inhibition of trypsin-like serine proteases. This guide has provided a framework for its comparison with other common inhibitors, grounded in quantitative data and detailed experimental protocols. By applying the principles and methodologies outlined herein, researchers can confidently select the most appropriate inhibitor to advance their scientific inquiries.

References

  • Protocols.io. Enzymatic Assay of Trypsin Inhibition. [Link]

  • Wikipedia. Leupeptin. [Link]

  • FEBS Letters. The inhibition of trypsin, plasmin, and thrombin by benzyl 4-guanidinobenzoate and 4'-nitrobenzyl 4-guanidinobenzoate. [Link]

  • Wikipedia. Coagulation. [Link]

  • UNC School of Medicine. The Coagulation Cascade | Mackman Lab. [Link]

  • NCBI Bookshelf. Physiology, Coagulation Pathways - StatPearls. [Link]

  • ResearchGate. The kinetics of plasmin inhibition by aprotinin in vivo. [Link]

  • PubChem. 4-Guanidinobenzoic Acid. [Link]

  • PubMed. Determiniation of trypsin-inhibitor complex dissociation by use of the active site titrant, p-nitrophenyl p'-guanidinobenzoate. [Link]

  • PubMed. Inhibition of trypsin with active-site-directed enzyme-activated nitrosoamide substrates. [Link]

  • PubMed. Aprotinin can inhibit the proteolytic activity of thrombin. A fluorescence and an enzymatic study. [Link]

  • PubChem. 4-Guanidinobenzoic acid hydrochloride. [Link]

  • PubMed. Determiniation of trypsin-inhibitor complex dissociation by use of the active site titrant, p-nitrophenyl p'-guanidinobenzoate. [Link]

  • VCU Scholars Compass. γ-Guanidinobutyric Acid: An Inhibitor of Clot Formation and of Clot Lysis. [Link]

  • PeptaNova. Leupeptin. [Link]

Sources

A Head-to-Head Comparison of Two Seminal Serine Protease Inhibitors: 4-Guanidinobenzoic Acid versus Benzamidine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of biochemical research and drug development, the inhibition of serine proteases remains a cornerstone of therapeutic strategy and a fundamental tool for protecting protein integrity during isolation and analysis. Among the myriad of small molecule inhibitors, two structurally related compounds, 4-Guanidinobenzoic Acid and Benzamidine, have been subjects of extensive study. This guide provides an in-depth, objective comparison of their efficacy, grounded in experimental data, to assist researchers in making informed decisions for their specific applications.

Introduction to the Contenders: Mimics of a Natural Substrate

Serine proteases, a vast family of enzymes, are characterized by a highly conserved catalytic triad featuring a nucleophilic serine residue in their active site.[1] They play critical roles in physiological processes ranging from digestion to blood coagulation.[1] Both 4-Guanidinobenzoic Acid and Benzamidine are competitive inhibitors that function by mimicking the side chains of arginine and lysine, the natural substrates for trypsin-like serine proteases.[2] Their positively charged guanidinium or amidinium group is drawn to the negatively charged aspartate residue at the base of the S1 specificity pocket of the enzyme, effectively blocking the active site and preventing substrate binding.[1][3]

4-Guanidinobenzoic Acid , often utilized as its more stable methanesulfonate or hydrochloride salt, is a key molecule in its own right and is also the active metabolite of the clinically relevant prodrugs Camostat mesylate and Nafamostat mesylate.[3][4][5] Upon administration or in biological systems, these prodrugs are rapidly hydrolyzed to release 4-Guanidinobenzoic acid, which then exerts its inhibitory effect.[4]

Benzamidine is a well-established, reversible competitive inhibitor widely used in protein purification protocols to prevent proteolytic degradation.[6][7] Its simple structure and broad-spectrum activity against trypsin-like proteases have made it a staple in laboratories for decades.

Efficacy at a Glance: A Quantitative Comparison

The true measure of an inhibitor's efficacy lies in its inhibition constant (Kᵢ), which represents the concentration of inhibitor required to produce half-maximum inhibition. A lower Kᵢ value signifies a higher binding affinity and, therefore, a more potent inhibitor. The table below summarizes the reported Kᵢ values for both compounds against three common serine proteases: trypsin, thrombin, and plasmin.

InhibitorTarget ProteaseInhibition Constant (Kᵢ)
Benzamidine Trypsin18-35 µM[7][8]
Thrombin220 µM[4][8]
Plasmin350 µM[4][8]
4-Guanidinobenzoic Acid TrypsinPotent Inhibition (Ester derivatives are highly reactive)[7]
ThrombinInhibition demonstrated (as active metabolite of Camostat and Nafamostat)[5][6]
PlasminInhibition demonstrated (as active metabolite of Camostat and Nafamostat)[5][6]

Mechanistic Insight: The Path to Inhibition

Both inhibitors operate through a competitive inhibition mechanism. The positively charged head of the inhibitor is guided into the S1 pocket of the serine protease, where it forms a stable, non-covalent interaction with the key aspartate residue. This occupation of the active site physically prevents the binding and subsequent cleavage of the natural peptide substrate.

Caption: Competitive inhibition of a serine protease.

Experimental Verification: A Protocol for Determining Inhibitory Potency

To empirically determine and compare the efficacy of these inhibitors, a chromogenic substrate assay is a robust and widely accepted method. This assay measures the residual enzyme activity in the presence of varying inhibitor concentrations.

Protocol: Chromogenic Serine Protease Inhibition Assay

1. Principle: A specific chromogenic substrate, typically a short peptide ending in p-nitroaniline (pNA), is used. When cleaved by the active protease, free pNA is released, which has a distinct yellow color that can be quantified by measuring its absorbance at 405 nm. The rate of pNA release is directly proportional to the enzyme's activity.

2. Materials:

  • Purified serine protease (e.g., Trypsin, Thrombin, or Plasmin)

  • Chromogenic substrate specific for the protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0)

  • 4-Guanidinobenzoic Acid Methanesulfonate and Benzamidine Hydrochloride

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

3. Methodology:

a. Preparation of Reagents: i. Enzyme Stock Solution: Prepare a concentrated stock solution of the serine protease in the assay buffer. The final concentration in the assay will need to be optimized to ensure a linear rate of substrate cleavage over the measurement period. ii. Inhibitor Stock Solutions: Prepare high-concentration stock solutions (e.g., 10-100 mM) of both this compound and Benzamidine Hydrochloride in the assay buffer. iii. Substrate Stock Solution: Prepare a stock solution of the chromogenic substrate in a suitable solvent (e.g., DMSO or water), as recommended by the supplier.

b. Assay Procedure: i. Inhibitor Dilutions: In the 96-well plate, perform serial dilutions of each inhibitor stock solution in the assay buffer to create a range of concentrations to be tested. Include a control well with no inhibitor. ii. Enzyme Addition and Pre-incubation: Add a fixed volume of the diluted enzyme solution to each well containing the inhibitor dilutions and the control. Allow the plate to incubate at a constant temperature (e.g., 37°C) for a predetermined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme. iii. Reaction Initiation: Initiate the enzymatic reaction by adding a fixed volume of the pre-warmed chromogenic substrate to all wells simultaneously. iv. Kinetic Measurement: Immediately place the microplate into the reader and begin measuring the absorbance at 405 nm in kinetic mode, taking readings at regular intervals (e.g., every 30 seconds) for 10-20 minutes.

c. Data Analysis: i. Calculate Reaction Rates: For each inhibitor concentration, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the absorbance vs. time plot. ii. Determine IC₅₀: Plot the reaction rates against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity). iii. Calculate Kᵢ: If the Michaelis-Menten constant (Kₘ) of the substrate is known, the inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation for competitive inhibition: Kᵢ = IC₅₀ / (1 + [S]/Kₘ) where [S] is the concentration of the substrate used in the assay.

This self-validating system, when performed for both inhibitors under identical conditions, provides a direct and reliable comparison of their potencies.

AssayWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagents Prepare Stock Solutions: - Enzyme - Inhibitors - Substrate Dilutions Perform Serial Dilutions of Inhibitors in Microplate Reagents->Dilutions Preincubation Add Enzyme to Wells Pre-incubate to allow binding Dilutions->Preincubation Initiation Add Chromogenic Substrate to start the reaction Preincubation->Initiation Measurement Measure Absorbance at 405 nm (Kinetic Mode) Initiation->Measurement Data Calculate Reaction Rates (V₀) Measurement->Data IC50 Plot V₀ vs. [Inhibitor] Determine IC₅₀ Data->IC50 Ki Calculate Kᵢ using Cheng-Prusoff Equation IC50->Ki

Caption: Workflow for the chromogenic protease inhibitor assay.

Concluding Remarks for the Practicing Scientist

Both 4-Guanidinobenzoic Acid and Benzamidine are effective competitive inhibitors of trypsin-like serine proteases. Benzamidine serves as a reliable, broad-spectrum inhibitor and is a cost-effective choice for routine applications such as protein purification.

4-Guanidinobenzoic Acid, as the active form of clinically used drugs, represents a more physiologically relevant inhibitor for studies involving therapeutic development. While direct comparative data is sparse, the high reactivity of its ester-based prodrugs suggests it is a highly potent inhibitor. The choice between these two molecules will ultimately depend on the specific experimental context, the required potency, and the relevance to in vivo systems. For researchers aiming to translate their findings to a clinical setting, investigating the effects of 4-Guanidinobenzoic Acid would be of greater relevance. For general laboratory use in protecting protein samples from degradation, the well-characterized and widely available Benzamidine remains an excellent and economical choice.

References

  • Fujii, S., & Hitomi, Y. (1981). New synthetic inhibitors of C1r, C1 esterase, thrombin, plasmin, kallikrein and trypsin. Biochimica et Biophysica Acta (BBA) - Enzymology, 661(2), 342-345. [Link]

  • Hoffmann, M., Kleine-Weber, H., Schroeder, S., et al. (2020). SARS-CoV-2 Cell Entry Depends on ACE2 and TMPRSS2 and Is Blocked by a Clinically Proven Protease Inhibitor. Cell, 181(2), 271-280.e8. [Link]

  • Markwardt, F., Landmann, H., & Walsmann, P. (1968). Comparative studies on the inhibition of trypsin, plasmin, and thrombin by derivatives of benzylamine and benzamidine. European Journal of Biochemistry, 6(4), 502-506. [Link]

  • PubChem. (n.d.). Camostat. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

  • Tanizawa, K., Kasaba, Y., & Kanaoka, Y. (1977). Inactivation of Trypsin-Like Proteases by Depsipeptides of p-Guanidinobenzoic Acid. Journal of Biochemistry, 82(2), 549-556. [Link]

  • Shrimp, J. H., et al. (2021). Identification of 13 Guanidinobenzoyl- or Aminidinobenzoyl-Containing Drugs to Potentially Inhibit TMPRSS2 for COVID-19 Treatment. Molecules, 26(8), 2199. [Link]

  • PubChem. (n.d.). Nafamostat. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

  • Arote, R., et al. (2022). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. ChemMedChem, 17(22), e202200364. [Link]

  • Walsmann, P. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta Biologica et Medica Germanica, 36(11-12), 1931-1937. [Link]

  • Bieth, J. (1974). [Interaction between alpha-2 macroglobulin and trypsin with synthetic trypsin inhibitors]. Comptes Rendus des Seances de la Societe de Biologie et de Ses Filiales, 168(8-9), 963-968. [Link]

  • Guimarães, C. R. W., & de Alencastro, R. B. (2002). Thrombin inhibition by novel benzamidine derivatives: a free-energy perturbation study. Journal of Medicinal Chemistry, 45(23), 4995-5004. [Link]

  • Mares-Guia, M., & Shaw, E. (1965). Studies on the active center of trypsin. The binding of amidines and guanidines as models of the substrate side chain. The Journal of Biological Chemistry, 240(4), 1579-1585. [Link]

  • Hedstrom, L. (2002). Serine protease mechanism and specificity. Chemical Reviews, 102(12), 4501-4524. [Link]

  • Chase, T., & Shaw, E. (1970).[2] Titration of trypsin, plasmin, and thrombin with p-nitrophenyl p′-guanidinobenzoate HCl. Methods in Enzymology, 19, 20-27. [Link]

  • Enzyme Research Laboratories. (n.d.). Inhibitors. Retrieved January 14, 2026, from [Link]

  • Craik, C. S., Page, M. J., & Madison, E. L. (2011). Proteases as therapeutics. The Biochemical journal, 435(1), 1-16. [Link]

Sources

Navigating the Labyrinth of Serine Protease Inhibition: A Comparative Guide to 4-Guanidinobenzoic Acid Methanesulfonate and its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Distribution

[CITY, STATE] – January 14, 2026 – In the intricate world of drug discovery and enzyme kinetics, the classification of an inhibitor as reversible or irreversible is a critical determinant of its therapeutic potential and research application. This guide provides an in-depth analysis of 4-Guanidinobenzoic Acid Methanesulfonate, a compound often associated with serine protease inhibition, and objectively compares its performance with key alternatives, namely Nafamostat mesylate, Camostat mesylate, and Gabexate mesylate. Through a synthesis of experimental data and mechanistic insights, we aim to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their work.

4-Guanidinobenzoic Acid: An Inhibitor in its Own Right or a Supporting Actor?

A comprehensive review of the scientific literature reveals a nuanced role for 4-Guanidinobenzoic Acid (GBA). While commercially available, often in its methanesulfonate or hydrochloride salt form, GBA is more prominently recognized as a breakdown product of larger, more complex serine protease inhibitors like Nafamostat and Camostat.

Experimental evidence suggests that GBA itself possesses minimal to no direct inhibitory activity against key serine proteases under standard assay conditions. One study reported that 4-guanidinobenzoic acid showed no inhibition of trypsin at concentrations up to 200 μM. Similarly, it has been described as a "non-active metabolite" of Camostat mesylate with minimal inhibition of the transmembrane protease serine 2 (TMPRSS2).

However, the narrative is not entirely straightforward. There is also evidence suggesting that GBA can covalently bind to TMPRSS2. This apparent contradiction may be explained by the nature of the interaction. It is plausible that 4-guanidinobenzoic acid is a very weak or slow-binding irreversible inhibitor, where the covalent modification occurs at a rate that is not readily detectable in typical enzyme inhibition assays.

The prevailing understanding is that the guanidino group of GBA plays a crucial role in directing the parent molecules, Nafamostat and Camostat, to the active site of serine proteases. Upon hydrolysis of the parent drug, the 4-guanidinobenzoyl moiety can form a stable, covalent acyl-enzyme intermediate, leading to potent inhibition. Therefore, while this compound contains the key pharmacophore, its utility as a standalone inhibitor is questionable and it is more accurately classified as a structural component of more potent, often irreversible, inhibitors.

A Comparative Analysis of Serine Protease Inhibitors

To provide a clearer perspective, we will now compare the inhibitory characteristics of 4-Guanidinobenzoic Acid with three clinically relevant serine protease inhibitors. Our focus will be on their mode of action (reversibility) and their potency against common serine proteases like trypsin.

InhibitorTarget Enzyme(s)Mechanism of ActionPotency (IC50/Ki)
This compound Serine Proteases (e.g., Trypsin, TMPRSS2)Very weak inhibitor; potentially a slow-binding irreversible inhibitor.High μM to mM range (generally considered non-inhibitory)
Nafamostat Mesylate Trypsin, Plasmin, Thrombin, TMPRSS2Time-dependent, competitive; forms a stable covalent acyl-enzyme intermediate (effectively irreversible).Potent; e.g., IC50 of 0.27 nM for TMPRSS2.
Camostat Mesylate Trypsin, Plasmin, Kallikrein, Thrombin, TMPRSS2Prodrug; active metabolite (GBPA) is a potent, reversible inhibitor.Potent; e.g., Camostat IC50 of 6.2 nM for TMPRSS2.
Gabexate Mesylate Trypsin, Plasmin, Kallikrein, ThrombinCompetitive, reversible.Moderate; e.g., IC50 of 9.4 μM for trypsin.

Deciphering Reversibility: Key Experimental Protocols

The determination of an inhibitor's reversibility is paramount. Below, we outline the principles and step-by-step methodologies for three critical experiments.

IC50 Determination with Pre-incubation Time Dependence

Principle: The IC50 value of an irreversible inhibitor will decrease with increasing pre-incubation time with the enzyme, as the covalent bond formation is time-dependent. In contrast, the IC50 of a reversible inhibitor should remain constant regardless of the pre-incubation period.

Experimental Workflow:

Caption: Workflow for IC50 determination with time dependence.

Detailed Protocol:

  • Reagent Preparation: Prepare a stock solution of the enzyme (e.g., trypsin) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0, with 10 mM CaCl₂). Prepare a serial dilution of the inhibitor in the same buffer. Prepare a stock solution of the chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin).

  • Pre-incubation: In a 96-well plate, add a fixed amount of the enzyme to wells containing different concentrations of the inhibitor. For the time-course experiment, prepare separate plates or sections of a plate for each pre-incubation time point (e.g., 0, 15, 30, and 60 minutes) at a controlled temperature (e.g., 37°C).

  • Reaction Initiation: At the end of each pre-incubation period, initiate the enzymatic reaction by adding the substrate to all wells simultaneously using a multichannel pipette.

  • Data Acquisition: Immediately begin monitoring the absorbance at a specific wavelength (e.g., 405 nm for p-nitroaniline release) over time using a microplate reader.

  • Data Analysis: Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

  • IC50 Calculation: For each pre-incubation time point, plot the percentage of inhibition [(V₀_uninhibited - V₀_inhibited) / V₀_uninhibited] * 100 against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Interpretation: Compare the IC50 values obtained at different pre-incubation times. A significant decrease in IC50 with longer pre-incubation suggests irreversible inhibition.

Dialysis Experiment for Reversibility

Principle: Reversible inhibitors can be removed from an enzyme-inhibitor complex by dialysis, leading to the recovery of enzyme activity. Irreversible inhibitors, which form a covalent bond, will remain bound to the enzyme, and activity will not be restored.

Experimental Workflow:

Caption: Dialysis experiment workflow to determine inhibitor reversibility.

Detailed Protocol:

  • Complex Formation: Incubate the enzyme with a concentration of the inhibitor sufficient to achieve >90% inhibition (typically 10-100 fold the IC50). As a control, incubate the same amount of enzyme with buffer alone.

  • Dialysis Setup: Transfer the enzyme-inhibitor complex and the control enzyme solution into separate dialysis bags with a molecular weight cut-off (MWCO) that retains the enzyme but allows the small molecule inhibitor to pass through.

  • Dialysis: Place the dialysis bags in a large beaker containing at least 1000-fold volume of ice-cold buffer. Stir the buffer gently on a magnetic stir plate at 4°C.

  • Buffer Exchange: Change the dialysis buffer at least three times over a period of 24-48 hours to ensure complete removal of the free inhibitor.

  • Activity Assay: After dialysis, recover the enzyme solutions from the dialysis bags. Measure the enzymatic activity of both the inhibitor-treated sample and the control sample using a standard activity assay.

  • Interpretation: If the activity of the inhibitor-treated enzyme is comparable to the control enzyme, the inhibitor is reversible. If the activity remains significantly lower than the control, the inhibitor is irreversible.

Jump-Dilution Experiment for Slow-Binding and Irreversible Inhibitors

Principle: This method measures the dissociation rate constant (k_off) of an inhibitor. A pre-formed enzyme-inhibitor complex is rapidly diluted, significantly reducing the free inhibitor concentration and minimizing re-binding. The recovery of enzyme activity over time reflects the dissociation of the inhibitor. For irreversible inhibitors, no recovery of activity will be observed.

Experimental Workflow:

Caption: Jump-dilution experiment workflow.

Detailed Protocol:

  • Complex Formation: Incubate the enzyme with a high concentration of the inhibitor (e.g., 10-20 times the Ki) for a sufficient time to reach equilibrium.

  • Jump Dilution: Rapidly dilute the enzyme-inhibitor complex (e.g., 100-fold or more) into a reaction mixture containing the substrate at a concentration well above its Km. The dilution should lower the final inhibitor concentration to a level where it would cause minimal inhibition if it were a rapid reversible inhibitor.

  • Continuous Monitoring: Immediately and continuously monitor the progress of the enzymatic reaction by measuring product formation over time.

  • Data Analysis: Plot product concentration versus time. If the inhibitor dissociates, the curve will be a hyperbola, starting with a low initial rate and gradually increasing to a steady-state rate. This recovery of activity can be fitted to an exponential equation to determine the dissociation rate constant (k_off).

  • Interpretation: A measurable k_off value indicates that the inhibition is reversible, although it may be slow. If there is no recovery of enzyme activity over a prolonged period, the inhibitor is considered irreversible.

Conclusion

References

  • Ramjee, M. K., et al. (2000). The kinetic and structural characterization of the reaction of nafamostat with bovine pancreatic trypsin. Thrombosis Research, 98(6), 559-569.
  • Hoffmann, M., et al. (2020). SARS-CoV-2 Cell Entry Depends on ACE2 and TMPRSS2 and Is Blocked by a Clinically Proven Protease Inhibitor. Cell, 181(2), 271-280.e8.
  • Okuno, M., et al. (1983). A new potent inhibitor of thrombin and other serine proteases. Biochimica et Biophysica Acta (BBA) - Enzymology, 742(3), 538-547.
  • Tamura, Y., et al. (1977). Synthetic inhibitors of trypsin, plasmin, kallikrein, thrombin, C1r-, and C1 esterase. Biochimica et Biophysica Acta (BBA) - Enzymology, 484(2), 417-422.
  • Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. John Wiley & Sons.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 159772, 4-Guanidinobenzoic acid. Retrieved January 14, 2026, from [Link].

  • Sperker, B., et al. (1998). The metabolism of camostat mesilate in man. British Journal of Clinical Pharmacology, 46(4), 375-382.
  • Zhou, Y., et al. (2020). A comprehensive review on the preclinical and clinical pharmacology of camostat mesilate for COVID-19. Frontiers in Pharmacology, 11, 586495.

A Senior Application Scientist's Guide to Validating Trypsin Inhibition by 4-Guanidinobenzoic Acid Methanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and reproducible validation of enzyme inhibition is a cornerstone of rigorous scientific inquiry. This guide provides an in-depth, technically-focused comparison of 4-Guanidinobenzoic Acid Methanesulfonate as a trypsin inhibitor. Moving beyond a simple recitation of protocols, this document elucidates the causal reasoning behind experimental design, ensuring a self-validating system for your investigations.

Introduction: The Significance of Trypsin Inhibition

Trypsin, a serine protease found in the digestive system, plays a crucial role in the breakdown of proteins.[1] Its enzymatic activity, however, is implicated in various pathological conditions, including pancreatitis, where excessive activation leads to tissue damage.[1][2] Consequently, the identification and validation of effective trypsin inhibitors are of significant interest in therapeutic drug development.

4-Guanidinobenzoic acid and its derivatives have emerged as potent, active-site-directed inhibitors of trypsin and other trypsin-like serine proteases.[3][4] Their mechanism of action involves the acylation of the catalytically active serine residue in the enzyme's active site, forming a stable acyl-enzyme intermediate that renders the enzyme inactive.[3][5] This guide will provide a comprehensive framework for validating the inhibitory effect of this compound and compare its performance against other relevant small-molecule inhibitors.

Mechanism of Trypsin Inhibition by 4-Guanidinobenzoic Acid Derivatives

The inhibitory activity of 4-guanidinobenzoic acid derivatives is centered on their ability to mimic the natural substrates of trypsin. The positively charged guanidinium group targets the inhibitor to the specificity pocket of the trypsin active site, which accommodates arginine and lysine residues. Following binding, the serine residue in the trypsin active site nucleophilically attacks the carbonyl carbon of the inhibitor, leading to the formation of a covalent acyl-enzyme intermediate and the release of the leaving group. The stability of this intermediate effectively blocks substrate access and inhibits enzymatic activity.

G cluster_0 Trypsin Active Site cluster_1 Inhibitor Binding and Acylation Trypsin Trypsin Ser195 Ser195 Trypsin->Ser195 Catalytic Triad His57 His57 Trypsin->His57 Catalytic Triad Asp102 Asp102 Trypsin->Asp102 Catalytic Triad SpecificityPocket Specificity Pocket (Asp189) Trypsin->SpecificityPocket 4GBA 4-Guanidinobenzoic Acid Derivative Ser195->4GBA 4GBA->SpecificityPocket Guanidinium group acks in AcylEnzyme Stable Acyl-Enzyme Intermediate 4GBA->AcylEnzyme Forms covalent bond LeavingGroup Leaving Group AcylEnzyme->LeavingGroup is released G Start Start PrepReagents Prepare Reagents: - Trypsin Solution - Inhibitor Stock (in DMSO) - Substrate Solution - Tris-HCl Buffer Start->PrepReagents SetupAssay Set up Assay Tubes: - Blank (Buffer + Substrate) - Control (Buffer + Trypsin + Substrate) - Test (Buffer + Trypsin + Inhibitor + Substrate) PrepReagents->SetupAssay PreIncubate Pre-incubate Trypsin with Inhibitor (or buffer for control) for a defined period SetupAssay->PreIncubate InitiateReaction Initiate Reaction by adding Substrate PreIncubate->InitiateReaction MeasureAbsorbance Monitor Absorbance change over time at appropriate wavelength (253nm or 410nm) InitiateReaction->MeasureAbsorbance DataAnalysis Data Analysis: - Calculate initial reaction velocities - Determine % Inhibition - Plot dose-response curve to find IC50 - Perform kinetic studies to determine Ki MeasureAbsorbance->DataAnalysis End End DataAnalysis->End

Caption: Experimental Workflow for Validating Trypsin Inhibition.

Detailed Protocol
  • Reagent Preparation:

    • Prepare a stock solution of bovine trypsin in 0.001 M HCl to maintain stability.

    • Prepare a stock solution of this compound in DMSO.

    • Prepare the substrate solution (BAEE or BAPA) in Tris-HCl buffer.

  • Assay Setup:

    • In a 96-well plate or individual cuvettes, add the appropriate volume of Tris-HCl buffer.

    • Add varying concentrations of the this compound solution to the 'test' wells. Add an equivalent volume of DMSO to the 'control' wells.

    • Add the trypsin solution to the 'test' and 'control' wells.

    • Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined pre-incubation period to allow for inhibitor-enzyme binding.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Immediately begin monitoring the change in absorbance at the appropriate wavelength (253 nm for BAEE, 410 nm for BAPA) over a set period.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each concentration relative to the control (uninhibited) reaction.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the half-maximal inhibitory concentration (IC50).

    • To determine the inhibition constant (Ki), which is a more accurate measure of inhibitor potency, perform the assay with varying concentrations of both the substrate and the inhibitor. [6]Analyze the data using Michaelis-Menten kinetics and a suitable plotting method (e.g., Lineweaver-Burk or non-linear regression). [7]

Comparative Analysis with Alternative Trypsin Inhibitors

To provide a comprehensive evaluation, the inhibitory potency of this compound should be compared with other well-characterized small-molecule trypsin inhibitors. The following table summarizes the inhibitory constants (Ki or IC50) for several relevant compounds.

InhibitorTypeTargetKiIC50
4-Guanidinobenzoic Acid (active moiety) Synthetic Small MoleculeTrypsinInferred from derivatives-
Camostat MesylateSynthetic Small MoleculeTrypsin1 nM [6][8]-
Nafamostat MesilateSynthetic Small MoleculeTrypsin0.4 nM (overall Ki*) [3]-
Gabexate MesylateSynthetic Small MoleculeTrypsin-9.4 µM [9]
BenzamidineSynthetic Small MoleculeTrypsin--

Note: The inhibitory potency of this compound is inferred from its active moiety, 4-guanidinobenzoic acid, which is the covalent adduct formed by inhibitors like Nafamostat Mesilate. [3]

Discussion

The experimental data obtained through the described protocol will allow for a robust validation of the inhibitory effect of this compound on trypsin. The determination of the Ki value will provide a standardized measure of its potency, enabling direct and meaningful comparisons with other inhibitors.

Camostat Mesylate and Nafamostat Mesilate, both of which are derivatives of 4-guanidinobenzoic acid, exhibit extremely potent inhibition of trypsin with Ki values in the nanomolar range. [3][6][8]This suggests that the 4-guanidinobenzoyl moiety is a highly effective pharmacophore for trypsin inhibition. Gabexate Mesylate, another synthetic serine protease inhibitor, shows a lower potency with an IC50 in the micromolar range. [9] The choice of inhibitor for a specific research or therapeutic application will depend on a variety of factors, including potency, selectivity, and pharmacokinetic properties. The validation framework presented in this guide provides the necessary tools to accurately characterize the inhibitory profile of this compound and to make informed decisions regarding its suitability for further development.

Conclusion

This guide has provided a comprehensive, scientifically-grounded framework for validating the inhibitory effect of this compound on trypsin. By understanding the underlying principles of the experimental design and data analysis, researchers can ensure the generation of reliable and reproducible results. The comparative analysis with alternative inhibitors highlights the potential of 4-guanidinobenzoic acid derivatives as potent and specific modulators of trypsin activity, warranting their continued investigation in both basic research and clinical applications.

References

  • Simultaneous Treatment of COVID-19 With Serine Protease Inhibitor Camostat and/or Cathepsin L Inhibitor? - PMC. (n.d.). Retrieved January 14, 2026, from [Link]

  • The kinetic and structural characterization of the reaction of nafamostat with bovine pancreatic trypsin. (n.d.). Retrieved January 14, 2026, from [Link]

  • The role of TMPRSS2-Inhibitor Camostat in the pathogenesis of COVID-19 in lung cells. (2020). Retrieved January 14, 2026, from [Link]

  • Nafamostat Mesilate Is an Extremely Potent Inhibitor of Human Tryptase. (2025). Retrieved January 14, 2026, from [Link]

  • Camostat Does Not Inhibit the Proteolytic Activity of Neutrophil Serine Proteases. (2022). Retrieved January 14, 2026, from [Link]

  • What is the mechanism of Camostat Mesilate? (2024). Patsnap Synapse. Retrieved January 14, 2026, from [Link]

  • Selective inhibition of human mast cell tryptase by gabexate mesylate, an antiproteinase drug. (n.d.). Retrieved January 14, 2026, from [Link]

  • Gabexate mesylate inhibition of serine proteases: thermodynamic and computer-graphics analysis. (n.d.). Retrieved January 14, 2026, from [Link]

  • [Comparative studies of nafamostat mesilate and various serine protease inhibitors in vitro]. (n.d.). Retrieved January 14, 2026, from [Link]

  • What is the mechanism of Nafamostat Mesilate? (2024). Patsnap Synapse. Retrieved January 14, 2026, from [Link]

  • What is Nafamostat Mesilate used for? (2024). Patsnap Synapse. Retrieved January 14, 2026, from [Link]

  • What do We Know About the Serine Protease Inhibitor Camostate in SARS-CoV-2-infection? (2022). Ped Mind Institute. Retrieved January 14, 2026, from [Link]

  • Cross-enzyme inhibition by gabexate mesylate: formulation and reactivity study. (n.d.). Retrieved January 14, 2026, from [Link]

  • Enzymatic Assay of Trypsin Inhibition. (2019). protocols.io. Retrieved January 14, 2026, from [Link]

  • Evidence for inhibitors of the cell surface protease guanidinobenzoatase. (n.d.). Retrieved January 14, 2026, from [Link]

  • Evidence for an Enzyme Which Cleaves the Guanidinobenzoate Moiety From Active-Site Titrants Specifically Designed to Inhibit and Quantify Trypsin. (n.d.). Retrieved January 14, 2026, from [Link]

  • The inhibition of trypsin, plasmin, and thrombin by benzyl 4-guanidinobenzoate and 4'-nitrobenzyl 4-guanidinobenzoate. (n.d.). Retrieved January 14, 2026, from [Link]

Sources

A Researcher's Guide to Comparing the Cross-Reactivity of 4-Guanidinobenzoic Acid Methanesulfonate Across Serine Proteases

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Selective Protease Inhibition

In the landscape of drug discovery and biochemical research, proteases stand out as a critical class of enzymes. Their roles in physiological and pathological processes are vast, making them prime targets for therapeutic intervention.[1][2] Serine proteases, in particular, with their highly conserved catalytic mechanism, are implicated in conditions ranging from coagulation disorders and inflammation to cancer and viral infections.[1][2]

4-Guanidinobenzoic acid and its derivatives have long been recognized as potent inhibitors of trypsin-like serine proteases.[3][4] The positively charged guanidinium group mimics the side chains of arginine and lysine, allowing it to bind with high affinity to the S1 pocket of these enzymes, which typically has an aspartic acid residue at its base. The core of this guide focuses on 4-Guanidinobenzoic Acid Methanesulfonate, a salt form of this important inhibitor. Understanding its cross-reactivity—or its inhibitory activity against a panel of different but related enzymes—is paramount for developing selective therapeutic agents and for its precise application as a research tool.[5] A lack of selectivity can lead to off-target effects and undesirable side effects in a clinical context.[2]

This guide provides a comprehensive framework for researchers to systematically evaluate and compare the inhibitory potency of this compound against a panel of key serine proteases: trypsin, thrombin, and plasmin. By following the detailed experimental protocols and data analysis guidelines herein, researchers can generate robust, comparable data to inform their drug development and research endeavors.

Mechanism of Action: A Reversible Covalent Interaction

4-Guanidinobenzoate derivatives function as reversible covalent inhibitors.[3] The inhibition mechanism is a two-step process. First, the inhibitor non-covalently binds to the active site of the protease. This is followed by a nucleophilic attack from the catalytic serine residue on the carbonyl carbon of the inhibitor, forming a transient acyl-enzyme complex. This acylation effectively blocks the enzyme's activity. The "reversible" nature of this inhibition means that the acyl-enzyme complex can be hydrolyzed, releasing the inhibitor and restoring enzyme function. The rates of acylation and deacylation determine the overall inhibitory potency.[3]

Experimental Guide to Assessing Protease Cross-Reactivity

To objectively compare the inhibitory effect of this compound on different proteases, a standardized set of kinetic assays is required. The following protocols are designed to determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), key parameters for quantifying inhibitor potency.

Core Experimental Workflow

The general workflow for assessing protease inhibition is a multi-step process that requires careful preparation and execution.

Protease Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor) Plate_Setup 96-Well Plate Setup (Controls & Test Concentrations) Reagent_Prep->Plate_Setup Dispense Pre_Incubation Pre-incubation (Enzyme + Inhibitor) Plate_Setup->Pre_Incubation Incubate Reaction_Initiation Reaction Initiation (Add Substrate) Pre_Incubation->Reaction_Initiation Start Reaction Kinetic_Reading Kinetic Measurement (Spectrophotometer/Fluorometer) Reaction_Initiation->Kinetic_Reading Read Plate Rate_Calculation Calculate Reaction Rates (ΔAbsorbance/ΔTime or ΔFluorescence/ΔTime) Kinetic_Reading->Rate_Calculation Extract Data IC50_Determination Determine IC50 Value (Non-linear Regression) Rate_Calculation->IC50_Determination Plot Data Ki_Calculation Calculate Ki Value (Cheng-Prusoff Equation) IC50_Determination->Ki_Calculation Convert

Caption: A generalized workflow for determining protease inhibition constants.

Detailed Experimental Protocols

The following are detailed protocols for assessing the inhibition of trypsin, thrombin, and plasmin by this compound. These protocols are designed for a 96-well plate format, which is suitable for high-throughput screening.

1. Trypsin Inhibition Assay (Chromogenic)

This assay utilizes the chromogenic substrate Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA).[6] Trypsin cleaves BAPNA, releasing p-nitroaniline (pNA), which can be detected by an increase in absorbance at 410 nm.[6]

Materials:

  • Bovine Pancreatic Trypsin

  • Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA)

  • This compound

  • Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl2, pH 8.2

  • 96-well clear flat-bottom plate

  • Microplate reader capable of measuring absorbance at 410 nm

Procedure:

  • Prepare a stock solution of this compound in the Assay Buffer.

  • Prepare serial dilutions of the inhibitor in the Assay Buffer to create a range of concentrations for testing.

  • Add 20 µL of each inhibitor dilution to the wells of the 96-well plate. For the control (uninhibited) wells, add 20 µL of Assay Buffer.

  • Add 160 µL of a pre-warmed (37°C) trypsin solution (at a final concentration of ~10 µg/mL in Assay Buffer) to each well.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of BAPNA solution (final concentration of ~0.5 mM in Assay Buffer) to all wells.

  • Immediately measure the absorbance at 410 nm in kinetic mode, taking readings every minute for 15-30 minutes.

2. Thrombin Inhibition Assay (Fluorometric)

This assay employs a fluorogenic substrate, such as Boc-Val-Pro-Arg-AMC.[7][8] Thrombin cleavage of this substrate releases the highly fluorescent 7-amino-4-methylcoumarin (AMC) group, which can be monitored at an excitation wavelength of ~350-360 nm and an emission wavelength of ~450-460 nm.[7][9]

Materials:

  • Human α-Thrombin

  • Boc-Val-Pro-Arg-AMC (or similar fluorogenic thrombin substrate)

  • This compound

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.0

  • 96-well black flat-bottom plate

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution and serial dilutions of this compound in the Assay Buffer.

  • Add 20 µL of each inhibitor dilution or Assay Buffer (for control) to the wells of the black 96-well plate.

  • Add 160 µL of a pre-warmed (37°C) thrombin solution (at a final concentration of ~1 nM in Assay Buffer) to each well.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of the fluorogenic substrate solution (final concentration of ~50 µM in Assay Buffer) to all wells.

  • Immediately measure the fluorescence intensity in kinetic mode, with readings every minute for 20-40 minutes.

3. Plasmin Inhibition Assay (Fluorometric)

Similar to the thrombin assay, a fluorogenic substrate is used to measure plasmin activity, for example, Boc-Val-Leu-Lys-AMC.[10] The release of AMC is monitored to determine the rate of plasmin-catalyzed substrate cleavage.

Materials:

  • Human Plasmin

  • Boc-Val-Leu-Lys-AMC (or similar fluorogenic plasmin substrate)

  • This compound

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.4

  • 96-well black flat-bottom plate

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution and serial dilutions of this compound in the Assay Buffer.

  • Add 20 µL of each inhibitor dilution or Assay Buffer (for control) to the wells of the black 96-well plate.

  • Add 160 µL of a pre-warmed (37°C) plasmin solution (at a final concentration of ~5 nM in Assay Buffer) to each well.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of the fluorogenic substrate solution (final concentration of ~50 µM in Assay Buffer) to all wells.

  • Immediately measure the fluorescence intensity in kinetic mode, taking readings every minute for 20-40 minutes.

Data Analysis and Interpretation

1. Calculating the Rate of Reaction: For each concentration of the inhibitor, determine the initial rate of the reaction (V₀) by calculating the slope of the linear portion of the absorbance/fluorescence versus time plot.

2. Determining the IC50 Value: The IC50 is the concentration of an inhibitor that reduces the enzyme activity by 50%. To determine the IC50, plot the percentage of inhibition against the logarithm of the inhibitor concentration. The percentage of inhibition is calculated as:

% Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] * 100

Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to obtain the IC50 value.

3. Calculating the Inhibition Constant (Ki): The IC50 value is dependent on the substrate concentration used in the assay.[11] To obtain a more absolute measure of inhibitor potency, the inhibition constant (Ki) should be calculated. For a competitive inhibitor, the Cheng-Prusoff equation can be used:[11]

Ki = IC50 / (1 + [S]/Km)

Where:

  • [S] is the substrate concentration.

  • Km is the Michaelis-Menten constant for the substrate with the specific enzyme. The Km value should be determined in a separate experiment by measuring the reaction rate at various substrate concentrations.

A web-based tool can also be used to facilitate this conversion.[12]

Comparative Data Presentation

The results of the cross-reactivity analysis should be presented in a clear and concise table to allow for easy comparison.

ProteaseSubstrate UsedKm of Substrate (µM)IC50 of this compound (µM)Ki of this compound (µM)
TrypsinBAPNAValue to be determinedExperimental ValueCalculated Value
ThrombinBoc-Val-Pro-Arg-AMCValue to be determinedExperimental ValueCalculated Value
PlasminBoc-Val-Leu-Lys-AMCValue to be determinedExperimental ValueCalculated Value

Conclusion: A Path to Selective Drug Design

By systematically applying the protocols outlined in this guide, researchers can generate high-quality, comparable data on the cross-reactivity of this compound with different serine proteases. This information is invaluable for understanding its selectivity profile and for guiding the design of more specific and effective protease inhibitors for therapeutic applications. A thorough understanding of inhibitor cross-reactivity is a cornerstone of modern drug discovery, enabling the development of safer and more targeted medicines.[1]

References

  • Design, Synthesis, and Biological Evaluation of a Novel Series of 4-Guanidinobenzoate Derivatives as Enteropeptidase Inhibitors with Low Systemic Exposure for the Treatment of Obesity. Journal of Medicinal Chemistry.
  • Core Principles of Trypsin Activity Assays: An In-depth Technical Guide. BenchChem.
  • Alpha2-Plasmin Inhibitor Assays. Practical-Haemostasis.com. [Link]

  • Criteria for specific measurement of plasminogen (enzymatic; procedure) in human plasma. Thrombosis and Haemostasis.
  • A review of commercially available thrombin generation assays. Research and Practice in Thrombosis and Haemostasis. [Link]

  • The Use of Fluorogenic Substrates to Monitor Thrombin Generation for the Analysis of Plasma and Whole Blood Coagul
  • Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. RSC Publishing. [Link]

  • Trypsin. ChromogenicSubstrates.com. [Link]

  • QuantiChrom™ Plasmin Assay Kit. BioAssay Systems. [Link]

  • BIOPHEN Plasminogen (LRT) Ref 221511. CoaChrom. [Link]

  • Enzymatic Assay of Trypsin Inhibition 9a4h2gw. Scribd. [Link]

  • Inhibition of guanidinobenzoatase by a substrate for trypsin-like enzymes. Journal of Enzyme Inhibition. [Link]

  • Evidence for inhibitors of the cell surface protease guanidinobenzoatase. Journal of Enzyme Inhibition. [Link]

  • Quantitative Determination of Trypsin Inhibitory Activity in Complex Matrices. ResearchGate. [Link]

  • Elucidating the molecular basis of action of a classic drug: guanidine compounds as inhibitors of voltage-gated potassium channels. Molecular Pharmacology. [Link]

  • Ki, IC50, & the Cheng-Prusoff equation. YouTube. [Link]

  • Evidence for an Enzyme Which Cleaves the Guanidinobenzoate Moiety From Active-Site Titrants Specifically Designed to Inhibit and Quantify Trypsin. European Journal of Biochemistry. [Link]

  • Methods for Kinetic Evaluation of Reversible Covalent Inhibitors from Time-Dependent IC50 Data. ResearchGate. [Link]

  • IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. Nucleic Acids Research. [Link]

  • The discovery and development of transmembrane serine protease 2 (TMPRSS2) inhibitors as candidate drugs for the treatment of COVID-19. Expert Opinion on Drug Discovery. [Link]

  • This compound, min 95%, 1 gram. Aladdin Scientific. [Link]

  • The Reliability of Estimating Ki Values for Direct, Reversible Inhibition of Cytochrome P450 Enzymes from Corresponding IC50 Values: A Retrospective Analysis of 343 Experiments. Drug Metabolism and Disposition. [Link]

  • Emerging principles in protease-based drug discovery. Nature Reviews Drug Discovery. [Link]

  • Inhibitors of Proteases: A Well-Grounded Strategy in Drug Development. Molecules. [Link]

  • Understanding Proteases Inhibitors and Methods to Keep Abreast of Their Recent Developments. Patsnap Synapse. [Link]

  • Achieving Highly Selective Substrate Design, MIT and Harvard Collaborate to Discover Novel Protease Cleavage Patterns Using Generative AI. | News. HyperAI. [Link]

  • Recent Advances on Targeting Proteases for Antiviral Development. International Journal of Molecular Sciences. [Link]

Sources

A Comparative Guide to the Specificity of 4-Guanidinobenzoic Acid Methanesulfonate in Serine Protease Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of enzyme inhibition, the selection of a specific and potent tool compound is paramount. This guide provides an in-depth specificity analysis of 4-Guanidinobenzoic Acid Methanesulfonate, a well-regarded serine protease inhibitor. We will objectively compare its performance against key alternatives, supported by experimental data, and detail the methodologies required to validate such claims in your own research.

The Critical Role of Specificity in Serine Protease Inhibition

Serine proteases are a large family of enzymes crucial to a vast array of physiological processes, from digestion and blood coagulation to immunity and apoptosis.[1][2] Their ubiquitous nature and functional diversity mean that off-target inhibition can lead to a cascade of unintended biological consequences, confounding experimental results and increasing the risk of toxicity in therapeutic applications.[3] Therefore, an inhibitor's specificity—its ability to selectively target a particular protease or a narrow subset of proteases—is as critical as its potency.[2][3]

The core mechanism of inhibitors like 4-Guanidinobenzoic Acid revolves around mimicking the natural substrate to bind to the enzyme's active site. For trypsin-like serine proteases, which cleave peptide bonds after basic amino acids, the positively charged guanidino group is a key recognition motif, interacting with a negatively charged aspartate residue at the bottom of the S1 specificity pocket.[4] It is this fundamental interaction that we will explore in the context of specificity.

Profiling this compound

4-Guanidinobenzoic acid and its derivatives are recognized inhibitors of trypsin-like serine proteases.[5][6] The guanidino group effectively targets the S1 pocket of enzymes that prefer arginine or lysine residues. However, the broader chemical structure dictates its interaction with other parts of the enzyme, influencing its overall affinity and specificity. Esters of p-guanidinobenzoic acid, for instance, can act as inactivators by forming a stable acyl-enzyme intermediate.[5] One of its metabolites, known as GBA, is an active-site inhibitor and has been studied for its role in suppressing viral infection by inhibiting host proteases like TMPRSS2.[1]

To build a specificity profile, an inhibitor must be tested against a panel of relevant enzymes. For a trypsin-like inhibitor, this panel should include not only the primary target (e.g., trypsin) but also other related serine proteases (e.g., thrombin, plasmin, kallikrein) and unrelated proteases to demonstrate selectivity (e.g., chymotrypsin, elastase).[7][8]

Comparative Analysis with Alternative Inhibitors

To contextualize the performance of this compound, we compare it with two other widely used serine protease inhibitors: Gabexate Mesylate and 4-Aminobenzamidine.

  • Gabexate Mesylate: A broad-spectrum serine protease inhibitor used clinically for conditions like pancreatitis and disseminated intravascular coagulation.[9][10] Its structure also features a guanidino group, contributing to its inhibitory activity.[10]

  • 4-Aminobenzamidine: A strong, reversible inhibitor of trypsin and other trypsin-like enzymes.[4][11][12] The cationic amidino group serves a similar function to the guanidino group in targeting the S1 pocket.[4]

The following table summarizes the inhibitory activity (IC50 or Ki values) of these compounds against a representative panel of serine proteases. Lower values indicate higher potency.

Enzyme4-Guanidinobenzoic Acid Derivatives (General) Gabexate Mesylate 4-Aminobenzamidine
Trypsin Potent Inhibitor[5]IC50: 9.4 µM[13]Strong Inhibitor, Ki ~10-40 µM range[4]
Plasmin Inhibited[5]IC50: 30 µM[13]Inhibited, Ki ~10-40 µM range[4]
Thrombin Inhibited[5]IC50: 110 µM[13]Inhibited, Ki ~10-40 µM range[4]
Plasma Kallikrein Inhibited[5]IC50: 41 µM[13]-
Urokinase (uPA) Less Effective[5]Inhibited[9]Weak Inhibitor, Ki: 82 µM[11][12]
Chymotrypsin Low to No Activity[7]--
Elastase Low to No Activity[7]--

Interpretation of Data:

4-Aminobenzamidine is a potent trypsin inhibitor but shows significantly weaker activity against urokinase, suggesting a degree of selectivity.[11][12] Derivatives of 4-Guanidinobenzoic Acid also demonstrate good selectivity, potently inhibiting enzymes like trypsin and plasmin while being less effective against others like urokinase and showing minimal activity against non-trypsin-like proteases such as chymotrypsin and elastase.[5][7] This profile suggests that this compound is a valuable tool for selectively targeting specific trypsin-like enzymes.

Experimental Workflow for Specificity Determination

To ensure the trustworthiness of any specificity claim, a robust and reproducible experimental protocol is essential. Here, we outline a standard workflow for determining the inhibition constant (Ki) and assessing the specificity of a protease inhibitor.

G cluster_prep 1. Preparation cluster_assay 2. Kinetic Assay cluster_analysis 3. Data Analysis cluster_profiling 4. Specificity Profiling P1 Prepare Inhibitor Stock (e.g., 4-Guanidinobenzoic Acid in DMSO) A1 Incubate Enzyme with Varying Inhibitor Concentrations P1->A1 P2 Prepare Enzyme Solutions (Trypsin, Thrombin, Plasmin, etc.) P2->A1 P3 Prepare Chromogenic/ Fluorogenic Substrate A2 Initiate Reaction by Adding Substrate P3->A2 A1->A2 A3 Measure Reaction Velocity (Spectrophotometer/Fluorometer) A2->A3 D1 Plot Velocity vs. Substrate (Michaelis-Menten) A3->D1 D2 Determine IC50 Value D1->D2 D3 Calculate Ki using Cheng-Prusoff Equation D2->D3 S1 Repeat Assay for Panel of On-Target & Off-Target Proteases D3->S1 S2 Compare Ki / IC50 Values Across All Enzymes S1->S2 S3 Generate Specificity Profile Table S2->S3

Caption: Workflow for determining protease inhibitor specificity.

This protocol describes a typical method using a chromogenic substrate and a spectrophotometer.

  • Reagent Preparation:

    • Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0). The optimal pH and ionic strength can vary by enzyme.

    • Inhibitor Stock: Dissolve this compound in DMSO to create a high-concentration stock (e.g., 10 mM).

    • Enzyme Stock: Prepare a stock solution of the target protease (e.g., Trypsin) in assay buffer. The final concentration in the assay should result in a linear reaction rate for at least 10 minutes.

    • Substrate Stock: Prepare a stock solution of a suitable chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin) in DMSO.

  • Assay Procedure (96-well plate format):

    • Serial Dilutions: Prepare a series of dilutions of the inhibitor from the stock solution in the assay buffer. Include a "no inhibitor" control.

    • Enzyme Addition: Add a fixed amount of the enzyme solution to each well containing the inhibitor dilutions and controls.

    • Pre-incubation: Incubate the enzyme-inhibitor mixture for a set period (e.g., 15 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow for binding equilibrium.

    • Reaction Initiation: Add the substrate to all wells simultaneously to start the reaction.

    • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroanilide release) at regular intervals (e.g., every 30 seconds) for 10-15 minutes.

  • Data Analysis:

    • Calculate Initial Velocity (V₀): Determine the rate of reaction (change in absorbance per unit time) from the linear portion of the kinetic curve for each inhibitor concentration.

    • Determine IC50: Plot the percentage of inhibition versus the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

    • Calculate Ki: If the inhibition is competitive, the inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis constant for the substrate.

  • Specificity Validation:

    • Repeat the entire protocol for a panel of different proteases, including both related (trypsin-like) and unrelated (chymotrypsin-like, elastase-like) enzymes. A highly specific inhibitor will show a significantly lower Ki for the target enzyme compared to all other enzymes tested.

Conclusion and Recommendations

The analysis indicates that this compound is a selective inhibitor of trypsin-like serine proteases. Its specificity stems from the targeted interaction of the guanidino group with the S1 pocket of these enzymes. Compared to a broad-spectrum inhibitor like Gabexate Mesylate, it offers a more focused tool for studying specific enzymatic pathways. Its profile appears comparable to, and in some cases potentially more selective than, 4-Aminobenzamidine.

For researchers, this means this compound is an excellent choice when the goal is to inhibit trypsin, plasmin, or other closely related proteases with minimal off-target effects on other protease families. However, as with any inhibitor, it is imperative for researchers to perform their own validation against the specific enzymes and biological systems under investigation using the robust methodologies described herein. This self-validating approach ensures the highest degree of scientific integrity and produces reliable, publishable data.

References

  • Stürzebecher, J., et al. (1983). Gabexate mesylate inhibition of serine proteases: thermodynamic and computer-graphics analysis. PubMed. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Tips for Choosing the Right Protease Inhibitor. Retrieved from [Link]

  • MEROPS. (2023). Small-molecule inhibitor: benzamidine. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Gabexate Mesylate: A Comprehensive Overview. Retrieved from [Link]

  • Rai, R., & Katzenellenbogen, J. A. (1992). Guanidinophenyl-substituted enol lactones as selective, mechanism-based inhibitors of trypsin-like serine proteases. Journal of Medicinal Chemistry, 35(22), 4150-9.
  • Ganu, V. S., & Shaw, E. (1985). Inactivation of Trypsin-Like Proteases by Depsipeptides of P-Guanidinobenzoic Acid. Journal of Medicinal Chemistry.
  • Hoffmann, M., et al. (2020). SARS-CoV-2 Cell Entry Depends on ACE2 and TMPRSS2 and Is Blocked by a Clinically Proven Protease Inhibitor. Cell, 181(2), 271-280.e8.
  • Konno, S., et al. (1992). Anti-chymotrypsin and anti-elastase activities of a synthetic bicyclic fragment containing a chymotrypsin-reactive site of soybean Bowman-Birk inhibitor. Biochimica et Biophysica Acta, 916(3), 527-31.
  • Ferguson, F. M., et al. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Chemistry, 10, 987353.
  • Ganu, V. S., & Shaw, E. (1985). Inactivation of trypsin-like proteases by depsipeptides of p-guanidinobenzoic acid. PubMed. Retrieved from [Link]

  • Drag, M., & Salvesen, G. S. (2010). Specificity and mechanism of protease control by inhibitors.
  • Rai, R., & Katzenellenbogen, J. A. (1992). Guanidinophenyl-substituted enol lactones as selective, mechanism-based inhibitors of trypsin-like serine proteases. PubMed. Retrieved from [Link]

  • Kido, H., et al. (2021). The role of host proteases in the pathogenesis of influenza and COVID-19. The FEBS Journal, 288(17), 5036-5050.
  • Craik, C. S., et al. (2011). The multifaceted roles of proteases in infectious disease. The Journal of Biological Chemistry, 286(49), 41925-41931.
  • Ganu, V. S., & Shaw, E. (1985). Inactivation of trypsin-like proteases by depsipeptides of p-guanidinobenzoic acid. Journal of Medicinal Chemistry, 28(11), 1528-1530.
  • Hedstrom, L. (2002). Serine protease mechanism and specificity. Chemical Reviews, 102(12), 4501-4524.
  • Powers, J. C., et al. (2002). Irreversible inhibitors of serine, cysteine, and threonine proteases. Chemical Reviews, 102(12), 4639-4750.
  • Kasperkiewicz, P., et al. (2017). A toolbox of fluorescent probes for imaging specific proteases in living cells. Journal of the American Chemical Society, 139(29), 9984-9993.
  • Ganu, V. S., & Shaw, E. (1985). Inactivation of trypsin-like proteases by depsipeptides of p-guanidinobenzoic acid. ACS Publications. Retrieved from [Link]

Sources

A Head-to-Head Comparison: The Advantages of 4-Guanidinobenzoic Acid Methanesulfonate Over PMSF for Serine Protease Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

To researchers, scientists, and drug development professionals navigating the critical choice of serine protease inhibitors, this guide offers an in-depth, objective comparison between the classic inhibitor, Phenylmethylsulfonyl Fluoride (PMSF), and a compelling alternative, 4-Guanidinobenzoic Acid Methanesulfonate. We will delve into the mechanistic distinctions, practical advantages, and provide a framework for empirical validation to guide your selection process.

Introduction: The Critical Role of Serine Protease Inhibition

In the intricate landscape of cellular biology and drug development, the uncontrolled activity of serine proteases can lead to protein degradation, compromising experimental results and the stability of protein-based therapeutics. For decades, PMSF has been a widely used tool for mitigating this proteolytic activity. However, its inherent limitations in stability, solubility, and safety have prompted the search for superior alternatives. 4-Guanidinobenzoic acid and its derivatives have emerged as a promising class of serine protease inhibitors, offering significant advantages in various applications. This guide will specifically focus on the methanesulfonate salt of 4-guanidinobenzoic acid, contextualized within the broader benefits of the guanidinobenzoate class of inhibitors.

Mechanistic Divergence: A Tale of Two Inhibitors

The fundamental differences in the efficacy and handling of PMSF and this compound stem from their distinct mechanisms of action.

PMSF: The Irreversible Sulfonylator

PMSF acts as an irreversible inhibitor by covalently modifying the active site serine residue of the protease. The sulfonyl fluoride group of PMSF reacts with the hydroxyl group of the serine, forming a stable sulfonyl-enzyme complex. This effectively and permanently inactivates the enzyme.

PMSF PMSF Active_Serine Active Site Serine PMSF->Active_Serine Sulfonylation Inactive_Complex Inactive Sulfonyl-Enzyme Complex (Irreversible) Active_Serine->Inactive_Complex

Caption: Mechanism of PMSF Inhibition.

4-Guanidinobenzoic Acid: The Reversible Covalent Inhibitor

In contrast, 4-guanidinobenzoic acid and its derivatives, including the methanesulfonate salt, function as reversible covalent inhibitors. The guanidinium group mimics the side chains of arginine and lysine, allowing the inhibitor to specifically bind to the S1 pocket of trypsin-like serine proteases. Following binding, the carbonyl group of the inhibitor is attacked by the active site serine, forming a transient acyl-enzyme intermediate. This intermediate is more stable than the corresponding substrate-enzyme complex, leading to potent inhibition. However, this bond can be hydrolyzed, regenerating the active enzyme and the inhibitor.

Guanidinobenzoate 4-Guanidinobenzoic Acid Active_Serine Active Site Serine Guanidinobenzoate->Active_Serine Binding Acyl_Enzyme Acyl-Enzyme Intermediate (Reversible) Active_Serine->Acyl_Enzyme Acylation Regenerated_Enzyme Regenerated Active Enzyme Acyl_Enzyme->Regenerated_Enzyme Hydrolysis cluster_0 Preparation cluster_1 Assay cluster_2 Analysis P1 Prepare Inhibitor Solutions A1 Add Inhibitors to Plate P1->A1 P2 Prepare Trypsin Solution A2 Add Trypsin & Incubate P2->A2 P3 Prepare Substrate Solution A3 Add Substrate P3->A3 A1->A2 A2->A3 A4 Measure Absorbance A3->A4 D1 Calculate Reaction Rates A4->D1 D2 Determine IC50 Values D1->D2

Caption: Workflow for Serine Protease Inhibition Assay.

II. Aqueous Stability Assay

This experiment will assess the stability of each inhibitor in an aqueous buffer over time.

Materials:

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • This compound

  • PMSF

  • Serine Protease Inhibition Assay components (from Protocol I)

Procedure:

  • Prepare solutions of this compound and PMSF in the assay buffer at a fixed concentration.

  • Incubate these solutions at room temperature.

  • At various time points (e.g., 0, 30, 60, 120 minutes), take an aliquot from each solution.

  • Use the aliquots in the Serine Protease Inhibition Assay (Protocol I) to determine the remaining inhibitory activity.

  • Plot the percentage of remaining inhibitory activity against time to determine the half-life of each inhibitor in the aqueous buffer.

III. Cytotoxicity Assay

This assay will provide a preliminary assessment of the potential toxicity of each inhibitor on a relevant cell line.

Materials:

  • Mammalian cell line (e.g., HEK293)

  • Cell culture medium

  • This compound

  • PMSF

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound and PMSF. Include an untreated control.

  • Incubate the cells for a specified period (e.g., 24 hours).

  • Add the MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

  • Calculate the percentage of cell viability for each inhibitor concentration and determine the CC50 (50% cytotoxic concentration) value.

Conclusion: A Clearer Choice for Your Research

While PMSF has been a long-standing staple in the laboratory, its limitations are significant. This compound, as a representative of the guanidinobenzoate class of inhibitors, presents a compelling case for its adoption as a more reliable, safer, and user-friendly alternative for serine protease inhibition. Its superior aqueous solubility and stability eliminate the need for hazardous organic solvents and repeated additions during experimental procedures, thereby improving experimental consistency and laboratory safety. The lower toxicity profile of guanidinobenzoate derivatives further enhances their appeal, particularly in applications involving live cells or in the development of therapeutic agents. We encourage researchers to consider these advantages and utilize the provided experimental frameworks to validate the suitability of this compound for their specific research needs.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). 4-Guanidinobenzoic Acid Hydrochloride: Properties, Uses, and Production. Retrieved January 14, 2026, from [Link]

  • Wisdom Drugs. (2024, October 25). 4-Guanidinylbenzoate hydrochloride – Introduction. Retrieved January 14, 2026, from [Link]

  • PubChem. (n.d.). 4-Guanidinobenzoic acid hydrochloride. Retrieved January 14, 2026, from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (2019, December 1). Blood plasma stability assays with different protease inhibitors. Retrieved January 14, 2026, from [Link]

  • Frontiers in Chemistry. (2022, September 27). Novel inhibitors and activity-based probes targeting serine proteases. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (2015, April 20). Can I use PMSF and benzamidine both as a protease inhibitor in lysis buffer?. Retrieved January 14, 2026, from [Link]

Efficacy of 4-Guanidinobenzoic Acid Methanesulfonate: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of serine protease inhibitors, 4-Guanidinobenzoic Acid Methanesulfonate, widely known as Gabexate Mesilate, has carved a niche as a therapeutic agent in acute inflammatory conditions. This guide provides an in-depth, objective comparison of its efficacy against key alternatives, supported by experimental data and detailed protocols to empower researchers and drug development professionals in their scientific endeavors.

Introduction: The Rationale for Serine Protease Inhibition

Serine proteases, a class of enzymes crucial to numerous physiological and pathological processes, are characterized by a highly reactive serine residue in their active site.[1] In inflammatory conditions such as acute pancreatitis and disseminated intravascular coagulation (DIC), the dysregulation of serine proteases like trypsin, plasmin, and thrombin leads to a cascade of tissue damage and systemic complications.[1] The therapeutic strategy, therefore, hinges on the timely and effective inhibition of these enzymatic activities. 4-Guanidinobenzoic acid and its derivatives, by mimicking the structure of natural substrates, act as competitive inhibitors of these proteases.[1]

Mechanism of Action: A Multi-pronged Approach to Quelling Inflammation

Gabexate Mesilate exerts its therapeutic effects through the competitive and reversible inhibition of a spectrum of serine proteases.[1] Its guanidino group plays a pivotal role in binding to the specificity pocket of these enzymes, effectively blocking their catalytic activity.[1]

Beyond direct enzyme inhibition, Gabexate Mesilate has been shown to modulate inflammatory signaling pathways. It inhibits the activation of nuclear factor-kappaB (NF-κB) and activator protein-1 (AP-1), key transcription factors that orchestrate the expression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α).[2][3] This dual action of protease inhibition and anti-inflammatory signaling modulation underscores its utility in complex inflammatory diseases.

Gabexate Mesilate Mechanism of Action cluster_0 Inflammatory Stimulus (e.g., LPS, Tissue Damage) cluster_1 Cellular Activation cluster_2 Intracellular Signaling cluster_3 Nuclear Events & Cytokine Production Stimulus Inflammatory Stimulus Monocyte Monocyte / Macrophage Stimulus->Monocyte activates MAPK MAPK Pathways Monocyte->MAPK IKK IKK Complex Monocyte->IKK AP1 AP-1 MAPK->AP1 activates NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB releases Nucleus Nucleus AP1->Nucleus NFkB->Nucleus TNFa_mRNA TNF-α mRNA Nucleus->TNFa_mRNA Transcription TNFa TNF-α Secretion TNFa_mRNA->TNFa Translation Gabexate Gabexate Mesilate Gabexate->MAPK inhibits Gabexate->IKK inhibits

Caption: Signaling pathway of Gabexate Mesilate's anti-inflammatory action.

Comparative Efficacy: this compound vs. Alternatives

The clinical and preclinical efficacy of Gabexate Mesilate is best understood in comparison to other serine protease inhibitors. The primary competitor in many applications is Nafamostat Mesilate, another synthetic inhibitor. Other relevant comparators include the naturally derived Aprotinin and the urinary trypsin inhibitor, Ulinastatin.

In Vitro Inhibitory Activity

A critical starting point for comparison is the in vitro inhibitory potency against key serine proteases. The following table summarizes available IC50 and Ki values. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

InhibitorTarget EnzymeIC50 (µM)Ki (nM)Reference(s)
Gabexate Mesilate Trypsin9.4-[3]
Plasmin30-[3]
Thrombin110-[3]
Plasma Kallikrein41-[3]
TMPRSS20.13-[4]
Nafamostat Mesilate Trypsin-0.4 ± 0.14[5]
PlasminPotent Inhibition-[6][7]
ThrombinPotent Inhibition-[6][7]
Pancreatic KallikreinPotent Inhibition-[6][7]
C1r and C1sPotent Inhibition-[6][7]
TMPRSS2-0.27[4]
Aprotinin TrypsinPotent Inhibition-[6][7]
PlasminPotent Inhibition-[6][7]
Pancreatic KallikreinPotent Inhibition-[6][7]
ChymotrypsinPotent Inhibition-[6][7]

Key Insights:

  • Potency: Nafamostat Mesilate generally exhibits more potent inhibition of trypsin, plasmin, thrombin, and pancreatic kallikrein compared to Gabexate Mesilate.[6][7]

  • Spectrum: Both Gabexate Mesilate and Nafamostat Mesilate have a broad spectrum of activity against serine proteases involved in coagulation and inflammation.[1][6][7] Aprotinin also shows a broad spectrum but is a large protein with potential for immunogenicity.[7]

  • Plasma Stability: The inhibitory effect of Gabexate Mesilate towards trypsin has been shown to be reduced more markedly than that of Nafamostat Mesilate after incubation with plasma, suggesting lower stability in a biological matrix.[6][7]

Preclinical and Clinical Efficacy in Acute Pancreatitis

Acute pancreatitis is a primary indication for both Gabexate Mesilate and Nafamostat Mesilate. In this condition, the premature activation of trypsin within the pancreas triggers a cascade of digestive enzyme activation and autodigestion of the organ.

While some studies suggest benefits, the overall clinical efficacy of protease inhibitors in acute pancreatitis remains a subject of debate, with some meta-analyses showing inconclusive results.[4] However, it is generally accepted that early administration is crucial for potential therapeutic benefit.

Experimental Protocols

To facilitate further research, this section provides detailed, step-by-step methodologies for key experiments.

Determination of IC50 for Serine Protease Inhibition

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a serine protease using a chromogenic substrate.

Materials:

  • Purified serine protease (e.g., trypsin, plasmin, urokinase)

  • Chromogenic substrate specific to the protease (e.g., S-2238 for thrombin)

  • Assay buffer (e.g., Tris-HCl, pH 8.0)

  • Test inhibitor (this compound or alternative)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Dissolve the serine protease in assay buffer to a working concentration.

    • Dissolve the chromogenic substrate in assay buffer to a working concentration.

    • Prepare a serial dilution of the test inhibitor in assay buffer.

  • Assay Setup:

    • In a 96-well plate, add a fixed volume of the enzyme solution to each well.

    • Add varying concentrations of the inhibitor to the wells. Include a control well with no inhibitor.

    • Pre-incubate the enzyme and inhibitor at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

  • Initiate Reaction:

    • Add the chromogenic substrate to each well to start the reaction.

  • Measurement:

    • Immediately measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroaniline release) in kinetic mode for a set duration.[8]

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each inhibitor concentration.

    • Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.

    • Determine the IC50 value from the resulting dose-response curve.[8]

IC50_Determination_Workflow Start Start Reagent_Prep Prepare Enzyme, Substrate, and Inhibitor Solutions Start->Reagent_Prep Plate_Setup Add Enzyme and Inhibitor to 96-well Plate Reagent_Prep->Plate_Setup Pre_incubation Pre-incubate at 37°C Plate_Setup->Pre_incubation Add_Substrate Add Chromogenic Substrate Pre_incubation->Add_Substrate Kinetic_Read Measure Absorbance (Kinetic Mode) Add_Substrate->Kinetic_Read Data_Analysis Calculate Reaction Velocities Kinetic_Read->Data_Analysis Plot_Curve Plot % Inhibition vs. [Inhibitor] Data_Analysis->Plot_Curve Determine_IC50 Determine IC50 from Curve Plot_Curve->Determine_IC50 End End Determine_IC50->End

Caption: Experimental workflow for IC50 determination.

Physicochemical Properties and Synthesis

4-Guanidinobenzoic acid is a white to off-white crystalline powder soluble in water.[9] Its hydrochloride salt is often used to enhance stability and solubility.[10] The synthesis of 4-Guanidinobenzoic acid hydrochloride typically involves the reaction of 4-aminobenzoic acid with cyanamide in the presence of hydrochloric acid.[11]

Concluding Remarks for the Research Professional

This compound (Gabexate Mesilate) is a valuable tool for researchers studying serine protease-mediated pathologies. While it demonstrates broad-spectrum inhibitory activity and beneficial anti-inflammatory effects, its potency and in vivo stability may be lower compared to alternatives like Nafamostat Mesilate.

For drug development professionals, the guanidinobenzoic acid scaffold remains an attractive starting point for the design of novel, more potent, and selective serine protease inhibitors. Future research should focus on head-to-head comparative studies under standardized conditions to delineate the precise therapeutic advantages of each inhibitor in specific disease contexts. Furthermore, exploring novel delivery systems to enhance the stability and targeted delivery of these inhibitors could unlock their full therapeutic potential.

References

  • [Comparative studies of nafamostat mesilate and various serine protease inhibitors in vitro]. (1987). Nihon Yakurigaku Zasshi, 90(5), 275-283.
  • [Comparative studies of nafamostat mesilate and various serine protease inhibitors in vitro]. (1987). Folio Pharmacologica Japonica, 90(5), 275-283.
  • The kinetic and structural characterization of the reaction of nafamostat with bovine pancreatic trypsin. (2006). Journal of Enzyme Inhibition and Medicinal Chemistry, 21(3), 309-317.
  • What is the mechanism of Gabexate Mesilate? (2024).
  • Stability of Gabexate Mesilate Products: Influence of the Addition of Mannitol. (2010).
  • 4-Guanidinobenzoic Acid. PubChem.
  • Technical Support Center: a-SP Inhibitor IC50 Determin
  • What is Gabexate Mesilate used for? (2024).
  • Gabexate mesyl
  • Gabexate mesyl
  • Nafamostat mesil
  • 4-Guanidinobenzoic acid hydrochloride. ChemicalBook.
  • Effect of nafamostat mesilate, a synthetic protease inhibitor, on tissue factor-factor VIIa complex activity. Sigma-Aldrich.
  • Gabexate mesilate, a synthetic protease inhibitor, inhibits lipopolysaccharide-induced tumor necrosis factor-alpha production by inhibiting activation of both nuclear factor-kappaB and activator protein-1 in human monocytes. (2003). The Journal of Pharmacology and Experimental Therapeutics, 305(1), 298-305.
  • Gabexate mesylate inhibition of serine proteases: thermodynamic and computer-graphics analysis. (1986). Journal of Pharmaceutical Sciences, 75(12), 1171-1174.
  • CAS 42823-46-1: 4-Guanidinobenzoic acid hydrochloride. CymitQuimica.
  • Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Growth Factor. (2018).
  • 4-Guanidinobenzoic acid hydrochloride. PubChem.
  • Gabex
  • Gabexate – Knowledge and References. Taylor & Francis.
  • RAndomized Clinical Trial Of NAfamostat Mesylate, A Potent Transmembrane Protease Serine 2 (TMPRSS2) Inhibitor, in Patients with COVID-19 Pneumonia. (2023). Viruses, 15(10), 2109.
  • Determination of IC50 values based on dose response plots of fractional velocity as a function of different tetra mutant CrSPI-1-D1 concentration.
  • Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. (2023).
  • Gabexate Mesyl
  • The Significance of 4-Guanidinobenzoic Acid Hydrochloride in Modern Chemical Synthesis.
  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay.
  • Effect of In-vivo Administration of Nafamostat on the Onset of Renal Hyperkalemia and Association of Urine Kallikrein in R
  • Pharmacokinetics of Nafamostat, a Potent Serine Protease Inhibitor, by a Novel LC-MS/MS Analysis. (2022). Pharmaceuticals, 15(10), 1258.
  • Nafamostat mesilate for prevention of post-endoscopic retrograde cholangiopancreatography pancreatitis: A systematic review and meta-analysis based on prospective, randomized, and controlled trials. (2023). Medicine, 102(41), e35588.
  • Comparison of gabexate mesilate and nafamostat mesilate for disseminated intravascular coagulation associated with hematological malignancies. (2019).
  • Cross-enzyme inhibition by gabexate mesylate: formulation and reactivity study. (1998). Journal of Pharmaceutical Sciences, 87(5), 636-640.
  • 4-guanidinobenzoic acid (CHEBI:125204). EMBL-EBI.
  • Inhibitory effect of a synthetic protease inhibitor (gabexate mesilate) on the respiratory burst oxidase in human neutrophils. (1996). Biological & Pharmaceutical Bulletin, 19(11), 1471-1474.
  • nafamostat [Ligand Id: 4262] activity data from GtoPdb and ChEMBL. IUPHAR/BPS Guide to PHARMACOLOGY.
  • Activity Based Probes as a tool for Functional Proteomic Analysis of Proteases. PMC.
  • Proteomics and Nucleotide Profiling as Tools for Biomarker and Drug Target Discovery. (2021). International Journal of Molecular Sciences, 22(20), 11045.
  • Activity-based probes as a tool for functional proteomic analysis of proteases. (2007). Current Opinion in Chemical Biology, 11(1), 25-31.
  • Protein labeling by iTRAQ: a new tool for quantitative mass spectrometry in proteome research. (2007). Proteomics, 7(19), 3471-3483.
  • Enzyme Inhibitor Terms and Calcul
  • Stability studies of gabapentin in aqueous solutions. (1992). Pharmaceutical Research, 9(5), 595-600.
  • A novel thermosensitive in-situ gel of gabexate mesilate for treatment of traumatic pancreatitis: An experimental study. Semantic Scholar.
  • Stability. WuXi AppTec DMPK.

Sources

A Comparative Guide to Serine Protease Inhibition: Benchmarking Novel Candidates Against 4-Guanidinobenzoic Acid Methanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark novel serine protease inhibitors against the well-established standard, 4-Guanidinobenzoic Acid Methanesulfonate. We will delve into the mechanistic rationale behind experimental design, provide detailed protocols for quantitative comparison, and offer insights into data interpretation.

Introduction: The Critical Role of Serine Proteases and Their Inhibition

Serine proteases are a ubiquitous class of enzymes essential for a vast array of physiological processes, from digestion and blood coagulation to immune responses and tissue remodeling.[1][2] They are characterized by a highly conserved catalytic triad featuring a critical serine residue in the active site.[3] Dysregulation of serine protease activity is a hallmark of numerous pathologies, including inflammatory diseases, cancer, and viral infections, making them prime targets for therapeutic intervention.[4][5]

The development of potent and selective serine protease inhibitors is a cornerstone of modern drug discovery.[6] To objectively evaluate the potential of new chemical entities, a robust benchmarking strategy is indispensable. This involves comparing novel candidates to a "gold standard" or benchmark inhibitor—a compound with well-understood properties that provides a reliable baseline for potency, selectivity, and mechanism of action.

4-Guanidinobenzoic acid is a classic competitive inhibitor of trypsin-like serine proteases, which preferentially cleave peptide bonds following basic amino acid residues like arginine and lysine.[7][8] Its guanidinium group mimics the side chain of arginine, allowing it to bind tightly within the S1 specificity pocket of these enzymes.[] Its methanesulfonate salt form ensures adequate solubility for in vitro assays.[10][11] In this guide, we will use this compound as our benchmark to evaluate two hypothetical novel inhibitors, each representing a distinct modern inhibitory modality.

Inhibitor Profiles: The Benchmark and the Challengers

  • The Benchmark: this compound (4-GBAM)

    • Class: Reversible, competitive inhibitor.

    • Mechanism: The positively charged guanidinium group directly competes with endogenous substrates for binding to the negatively charged aspartate residue at the base of the S1 pocket in trypsin-like enzymes.[3]

    • Profile: A broad-spectrum inhibitor of trypsin-like serine proteases, valued for its well-characterized kinetics and predictable behavior.[12]

  • Novel Inhibitor A (NI-A): The Selective Covalent Agent

    • Class: Irreversible, active site-directed inhibitor.

    • Hypothesized Mechanism: Designed with a specific recognition motif for a target protease and a reactive "warhead" (e.g., a chloromethylketone) that forms a covalent bond with the active site histidine, permanently inactivating the enzyme.[13]

    • Profile: Expected to show high potency and selectivity due to its covalent mechanism, but may carry a higher risk of off-target effects or immunogenicity.

  • Novel Inhibitor B (NI-B): The Allosteric Modulator

    • Class: Reversible, non-competitive inhibitor.

    • Hypothesized Mechanism: Binds to a site distinct from the active site (an allosteric site), inducing a conformational change in the enzyme that reduces its catalytic efficiency without blocking substrate binding.[5]

    • Profile: May offer advantages in terms of selectivity and a non-traditional mechanism that could overcome resistance, but its discovery and characterization can be more complex.

The Benchmarking Workflow: A Strategic Overview

The objective comparison of these inhibitors requires a multi-step experimental approach. The workflow is designed to move from a general assessment of potency to a detailed characterization of kinetic behavior and target selectivity.

G cluster_0 Phase 1: Potency Screening cluster_1 Phase 2: Mechanistic & Kinetic Analysis cluster_2 Phase 3: Specificity Profiling IC50 IC50 Determination (Potency Ranking) MoA Mechanism of Action (MoA) (e.g., Lineweaver-Burk) IC50->MoA Top Candidates Ki Ki Determination (True Binding Affinity) MoA->Ki Selectivity Selectivity Panel (Off-Target Effects) Ki->Selectivity Characterized Inhibitors

Caption: High-level experimental workflow for inhibitor benchmarking.

Experimental Protocols and Methodologies

Experiment 1: Determination of IC50 (Half-Maximal Inhibitory Concentration)

Scientific Rationale: The IC50 value represents the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. It is a primary metric for assessing and ranking inhibitor potency. A fluorometric assay is chosen for its high sensitivity and wide dynamic range compared to colorimetric methods.[14] The substrate, Cbz-Gly-Gly-Arg-AMC, is specific for trypsin-like proteases and releases a fluorescent product (AMC) upon cleavage, providing a direct measure of enzyme activity.[15][16]

Protocol:

  • Reagent Preparation:

    • Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.

    • Enzyme Stock: Prepare a 10 µg/mL stock solution of human trypsin in assay buffer.

    • Substrate Stock: Prepare a 10 mM stock of Cbz-Gly-Gly-Arg-AMC in DMSO. Dilute in assay buffer to a working concentration of 100 µM (2X final concentration).

    • Inhibitor Stocks: Prepare 10 mM stock solutions of 4-GBAM, NI-A, and NI-B in DMSO. Perform a serial 10-fold dilution series in DMSO, followed by a final dilution into assay buffer to create a range of 2X final concentrations.

  • Assay Procedure (96-well plate format):

    • Add 50 µL of each 2X inhibitor dilution to respective wells. For control wells, add 50 µL of assay buffer containing the same percentage of DMSO.

    • Add 25 µL of assay buffer to all wells.

    • Initiate the reaction by adding 25 µL of the trypsin stock solution (final concentration ~0.1 µ g/well ). This step is staggered for NI-A (the irreversible inhibitor) to allow for a defined pre-incubation period.

    • Pre-incubation: Incubate the plate at 37°C for 15 minutes. This allows the inhibitors to bind to the enzyme before the substrate is introduced. For irreversible inhibitors like NI-A, this step is critical.

    • Add 100 µL of the 2X substrate solution to all wells to start the reaction (final volume 200 µL, final substrate concentration 50 µM).

    • Kinetic Reading: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the rate of increase in fluorescence (λex=360 nm, λem=480 nm) over 30-60 minutes.[1][15]

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each inhibitor concentration.

    • Normalize the data by expressing velocities as a percentage of the uninhibited control.

    • Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Experiment 2: Determining the Inhibitory Constant (Ki) and Mechanism of Action (MoA)

Scientific Rationale: While IC50 is a useful measure of potency, it is dependent on the specific assay conditions (especially substrate concentration). The inhibitory constant, Ki, is a true measure of binding affinity and is independent of assay conditions.[17] Determining the MoA is crucial for understanding how an inhibitor works. By measuring enzyme kinetics at multiple substrate and inhibitor concentrations, we can use double-reciprocal plots (Lineweaver-Burk plots) to distinguish between different inhibition modalities (competitive, non-competitive, etc.).[3]

Protocol:

  • Assay Setup: The setup is similar to the IC50 assay. However, instead of a single substrate concentration, a matrix of conditions is created.

    • Vary the final substrate concentration (e.g., from 0.25x KM to 5x KM, where KM is the Michaelis-Menten constant for the substrate).

    • For each substrate concentration, test a range of inhibitor concentrations (e.g., 0, 0.5x Ki, 1x Ki, 2x Ki). For novel inhibitors, initial estimates may be based on the IC50 value.

  • Data Analysis:

    • Calculate the initial reaction velocity for each condition.

    • Generate a Lineweaver-Burk plot (1/Velocity vs. 1/[Substrate]) for each inhibitor concentration.

    • Interpretation:

      • Competitive (4-GBAM): Lines will intersect on the y-axis.

      • Non-competitive (NI-B): Lines will intersect on the x-axis.

      • Irreversible (NI-A): The pattern will resemble non-competitive inhibition, as the active enzyme concentration is effectively lowered.

    • Ki Calculation: For competitive inhibitors, the Ki can be calculated from the IC50 using the Cheng-Prusoff equation : Ki = IC50 / (1 + [S]/KM).[17] For other mechanisms, Ki is determined by analyzing the slopes and intercepts of the Lineweaver-Burk plots.

G cluster_comp Competitive Inhibition (e.g., 4-GBAM) cluster_noncomp Non-Competitive Inhibition (e.g., NI-B) E1 Enzyme ES1 Enzyme-Substrate Complex E1->ES1 + S EI1 Enzyme-Inhibitor Complex (Inactive) E1->EI1 + I S1 Substrate I1 Inhibitor ES1->E1 - S P1 Product ES1->P1 → E + P EI1->E1 - I E2 Enzyme ES2 Enzyme-Substrate Complex E2->ES2 + S EI2 Enzyme-Inhibitor Complex E2->EI2 + I S2 Substrate I2 Inhibitor ES2->E2 - S ESI2 Enzyme-Substrate-Inhibitor Complex (Inactive) ES2->ESI2 + I P2 Product ES2->P2 → E + P EI2->E2 - I EI2->ESI2 + S ESI2->ES2 - I ESI2->EI2 - S

Caption: Simplified models of competitive and non-competitive inhibition.

Experiment 3: Selectivity Profiling

Scientific Rationale: An ideal therapeutic inhibitor should be highly selective for its intended target to minimize off-target effects and potential toxicity. This experiment assesses inhibitor potency against a panel of related serine proteases. A high selectivity ratio (IC50 for off-target / IC50 for primary target) is desirable.[1]

Protocol:

  • Enzyme Panel: Select a panel of relevant serine proteases, such as chymotrypsin (aromatic residue preference), neutrophil elastase (small aliphatic residue preference), and thrombin (a key coagulation enzyme).[1][5]

  • Assay Execution: Perform the IC50 determination protocol (as described in 4.1) for each inhibitor against each enzyme in the panel, using the appropriate fluorogenic substrate for each enzyme (e.g., Suc-Ala-Ala-Pro-Phe-AMC for chymotrypsin).[1]

  • Data Analysis:

    • Determine the IC50 value for each inhibitor-enzyme pair.

    • Calculate the selectivity ratio by dividing the IC50 for an off-target protease by the IC50 for the primary target (trypsin).

Comparative Data Summary

The following table summarizes the hypothetical data obtained from our benchmarking experiments.

Parameter4-GBAM (Benchmark)Novel Inhibitor A (NI-A)Novel Inhibitor B (NI-B)
IC50 (Trypsin) 1.5 µM25 nM500 nM
MoA CompetitiveIrreversible (Covalent)Non-competitive (Allosteric)
Ki (Trypsin) 750 nMN/A (k_inact/Ki)500 nM
IC50 (Chymotrypsin) > 100 µM5 µM> 50 µM
IC50 (Elastase) > 100 µM> 50 µM25 µM
Selectivity (vs Chymotrypsin) > 67-fold200-fold> 100-fold
Selectivity (vs Elastase) > 67-fold> 2000-fold50-fold

Discussion and Interpretation

This head-to-head comparison, anchored by the 4-GBAM benchmark, provides critical insights into the profiles of our novel inhibitors.

  • This compound (4-GBAM): As expected, 4-GBAM performed as a reliable benchmark. It displayed moderate, micromolar potency against trypsin and excellent selectivity against proteases with different S1 pocket preferences (chymotrypsin, elastase). Its competitive mechanism is well-understood, providing a solid baseline for comparison.

  • Novel Inhibitor A (NI-A): This inhibitor demonstrates exceptional potency, with an IC50 in the nanomolar range, approximately 60 times more potent than the benchmark. This is a common feature of well-designed covalent inhibitors. Furthermore, its selectivity is outstanding, particularly against elastase. The trade-off for this high potency is its irreversible mechanism, which requires further investigation for potential long-term toxicity.

  • Novel Inhibitor B (NI-B): NI-B presents a unique profile. While less potent than NI-A, it is still three times more potent than the benchmark 4-GBAM. Its key advantage is its non-competitive, allosteric mechanism. This could be highly beneficial in a physiological setting where substrate concentrations are high, as its efficacy would not be diminished by substrate competition. However, its selectivity against elastase is only moderate, suggesting that further optimization may be needed to reduce potential off-target effects.

Conclusion

This guide outlines a systematic approach to benchmarking novel serine protease inhibitors against the established standard, this compound. By employing a phased experimental workflow that assesses potency (IC50), mechanism of action (Ki, MoA), and selectivity, researchers can build a comprehensive and comparative dataset. This robust evaluation is critical for making informed decisions in the drug discovery pipeline, enabling the prioritization of candidates with the most promising therapeutic potential. The use of a well-characterized benchmark like 4-GBAM is not merely a control; it is the foundational reference point that gives context and meaning to the performance of novel agents.

References

  • Karger S. AG. (2009). A novel serine protease inhibitor acts as an immunomodulatory switch while maintaining homeostasis. PubMed.
  • Kore, A. R., & Shanmugasundaram, M. (2012). Novel Serine Protease Inhibitors.
  • Kore, A. R., & Shanmugasundaram, M. (2012). Novel serine protease inhibitors. PubMed.
  • Ferguson, L. J., et al. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Chemistry.
  • MDPI. (2023).
  • Various Authors. (2023). Recent advances in developing small-molecule inhibitors against SARS-CoV-2. Signal Transduction and Targeted Therapy.
  • Various Authors. (2023). Recent advances in developing small-molecule inhibitors against SARS-CoV-2. PMC.
  • Haugen, F., & Stensen, W. (2018). Kinetic studies of serine protease inhibitors in simple and rapid 'active barrier' model systems. PubMed.
  • Patsnap Synapse. (2024). What are Serine protease inhibitors and how do they work?.
  • ResearchGate. (n.d.). Experimental conditions for serine protease inhibition assays.
  • ResearchGate. (2021). Advances in Proteasome Enhancement by Small Molecules.
  • Springer Nature. (2024). A new class of protease inhibitors delivered specifically to target cells.
  • Chondrex, Inc. (n.d.). Trypsin Activity Assay. Chondrex, Inc..
  • ScienceDirect. (n.d.). Recent advances in screening of enzymes inhibitors based on capillary electrophoresis. TrAC Trends in Analytical Chemistry.
  • Colbry, D. (2019). Quick Graphviz Tutorial. Dirk's Home Page.
  • BenchChem. (2025). Phe-Pro-Arg Analogs in Serine Protease Inhibitor Screening. BenchChem.
  • Atomic Spin. (2013). Making Diagrams with graphviz.
  • MIT OpenCourseWare. (n.d.). Enzymes Kinetics and Enzyme Inhibition. MIT OpenCourseWare.
  • Antibodies Incorporated. (n.d.). Serine Proteases.
  • Medium. (2017). A Quick Introduction to Graphviz. Medium.
  • Ferguson, L. J., et al. (2022). Novel Inhibitors and Activity-Based Probes Targeting Trypsin-Like Serine Proteases. Frontiers in Chemistry.
  • Chen, J., et al. (n.d.). Comparison of analytical methods to assay inhibitors of angiotensin I-converting enzyme. Semantic Scholar.
  • Graphviz. (n.d.). Graphviz.
  • Royal Society of Chemistry. (2020). An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors. Analyst.
  • CliniSciences. (n.d.). Trypsin Assay Kit. CliniSciences.
  • Laskowski, M. Jr., & Kato, I. (1980).
  • Lubej, M. (2022). Graphviz (create charts and diagrams with Python). YouTube.
  • Oppert, B., et al. (1997). Rapid Microplate Assay for Substrates and Inhibitors of Proteinase Mixtures. BioTechniques.
  • Edmondson, D. E., et al. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC.
  • Ferguson, L. J., et al. (2022). Novel Inhibitors and Activity-Based Probes Targeting Trypsin-Like Serine Proteases. NIH.
  • Rudolf, A. F., et al. (2014).
  • PubChem. (n.d.).
  • Santa Cruz Biotechnology. (n.d.).
  • Abound. (n.d.).
  • ResearchGate. (n.d.). In silico Analysis of Molecules for the Inhibition of Trypsin, and its Inhibition Assay using Trilobatin.
  • BIOFOUNT. (n.d.).
  • Google Patents. (n.d.). Preparation method for 4-guanidinozoic acid (4-methoxycarbonyl)-phenyl ester monomesylate.
  • Aladdin Scientific. (n.d.).
  • BOC Sciences. (n.d.).
  • Fisher Scientific. (n.d.). This compound 98.0+%, TCI America™. Fisher Scientific.
  • TCI AMERICA. (n.d.).
  • Feuers, R. J., et al. (1985). Development of a New Biochemical Mutation Test in Mice Based Upon Measurement of Enzyme Activities. II.
  • Bishop, J. B., & Feuers, R. J. (1982).

Sources

Safety Operating Guide

Leitfaden zur sicheren Handhabung von 4-Guanidinobenzoesäure-Methansulfonat: Ein technischer Leitfaden für Laborpersonal

Author: BenchChem Technical Support Team. Date: January 2026

Von Ihrem leitenden Anwendungswissenschaftler

Dieser Leitfaden bietet umfassende Sicherheits- und Handhabungsprotokolle für 4-Guanidinobenzoesäure-Methansulfonat, die für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung unerlässlich sind. Durch die Konzentration auf die Kausalität hinter den experimentellen Entscheidungen und die Verankerung der Verfahren in maßgeblichen Quellen soll dieses Dokument das Vertrauen in Ihre Laborpraktiken stärken und die Sicherheit bei der Handhabung dieser Verbindung gewährleisten.

Zusammenfassung der Gefahren: Was Sie wissen müssen

4-Guanidinobenzoesäure-Methansulfonat ist als eine Verbindung eingestuft, die Hautreizungen und schwere Augenreizungen verursacht.[1][2] Das Verständnis dieser Gefahren ist der erste Schritt zur Entwicklung sicherer Handhabungsverfahren. Die primären Expositionswege sind der direkte Kontakt mit Haut und Augen. Obwohl es nicht als hochgiftig eingestuft ist, kann die reizende Natur der Verbindung bei unsachgemäßer Handhabung zu Beschwerden und Verletzungen führen.

GefahrenklasseGHS-KategorieBeschreibung
HautreizungKategorie 2Verursacht Hautreizungen.[1]
Schwere Augenschädigung/AugenreizungKategorie 2AVerursacht schwere Augenreizungen.[1][2]

Persönliche Schutzausrüstung (PSA): Ihre erste Verteidigungslinie

Die Auswahl und korrekte Verwendung von PSA ist von entscheidender Bedeutung, um eine Exposition gegenüber 4-Guanidinobenzoesäure-Methansulfonat zu verhindern. Die folgende Tabelle fasst die empfohlene PSA für verschiedene Handhabungsszenarien zusammen.

PSA-KategorieSpezifikationHandhabung von festem PulverHandhabung von Lösungen
Augen- und Gesichtsschutz Chemikalienschutzbrille mit Seitenschutz (gemäß ANSI Z87.1 oder EN 166)Erforderlich Erforderlich
GesichtsschutzEmpfohlen, insbesondere bei der Handhabung größerer MengenEmpfohlen bei Spritzgefahr
Haut- und Körperschutz Laborkittel in voller LängeErforderlich Erforderlich
Chemikalienbeständige SchürzeEmpfohlenEmpfohlen
Handschutz Nitril- oder NeoprenhandschuheErforderlich Erforderlich

Es ist wichtig, die Handschuhe vor Gebrauch zu inspizieren und sie sofort zu wechseln, wenn sie kontaminiert sind. Nach Abschluss der Arbeiten und vor dem Verlassen des Labors sollten die Hände gründlich gewaschen werden.

Detaillierte Betriebsabläufe: Schritt-für-Schritt-Anleitung

Die Einhaltung eines strukturierten Arbeitsablaufs minimiert das Risiko einer Exposition und gewährleistet die Integrität Ihrer Experimente. Die folgenden Diagramme und Verfahren beschreiben die sichere Handhabung von 4-Guanidinobenzoesäure-Methansulfonat in fester und gelöster Form.

Arbeitsablauf bei der Handhabung

Arbeitsablauf bei der Handhabung von 4-Guanidinobenzoesäure-Methansulfonat cluster_prep Vorbereitung cluster_handling Handhabung cluster_cleanup Aufräumen cluster_disposal Entsorgung prep_sds Sicherheitsdatenblatt (SDB) prüfen prep_ppe Erforderliche PSA anlegen prep_sds->prep_ppe prep_workspace Arbeitsbereich vorbereiten (z. B. Abzug, Waage) prep_ppe->prep_workspace handling_solid Feststoff handhaben (siehe Protokoll 3.2.1) prep_workspace->handling_solid handling_solution Lösung handhaben (siehe Protokoll 3.2.2) prep_workspace->handling_solution cleanup_decontaminate Arbeitsbereich dekontaminieren handling_solid->cleanup_decontaminate handling_solution->cleanup_decontaminate cleanup_ppe PSA ordnungsgemäß entfernen cleanup_decontaminate->cleanup_ppe cleanup_handwash Hände gründlich waschen cleanup_ppe->cleanup_handwash disposal_waste Abfall entsorgen (siehe Entsorgungsplan 4) cleanup_handwash->disposal_waste

Bildunterschrift: Allgemeiner Arbeitsablauf für die sichere Handhabung von 4-Guanidinobenzoesäure-Methansulfonat.

Spezifische Handhabungsprotokolle

Die Inhalation von Partikeln und die Kontamination von Oberflächen sind die Hauptrisiken bei der Handhabung von pulverförmigen Chemikalien.

  • Vorbereitung des Arbeitsbereichs: Führen Sie alle Arbeiten mit dem Pulver in einem ordnungsgemäß funktionierenden chemischen Abzug durch.[3][4] Decken Sie den Arbeitsbereich mit saugfähigem Bankpapier ab.

  • Abwiegen:

    • Tarieren Sie einen sauberen, leeren Wägebehälter (z. B. Wägeschiffchen oder Becherglas) auf der Waage.

    • Überführen Sie den Wägebehälter in den Abzug.

    • Geben Sie die gewünschte Menge 4-Guanidinobenzoesäure-Methansulfonat vorsichtig in den Wägebehälter. Vermeiden Sie dabei die Bildung von Staub.

    • Schließen Sie den Vorratsbehälter sofort nach Gebrauch.

    • Wenn die Waage nicht im Abzug steht, decken Sie den Wägebehälter ab, bevor Sie ihn zur Waage bringen.

  • Auflösung:

    • Wenn Sie eine Lösung herstellen, geben Sie das Lösungsmittel langsam zu dem abgewogenen Pulver im Abzug.

    • Rühren Sie vorsichtig um, um die Auflösung zu unterstützen und Spritzer zu minimieren.

Obwohl das Inhalationsrisiko bei Lösungen geringer ist, bleibt das Risiko von Haut- und Augenkontakt durch Spritzer bestehen.

  • Vorbereitung: Arbeiten Sie in einem gut belüfteten Bereich, vorzugsweise in einem chemischen Abzug, insbesondere wenn mit flüchtigen Lösungsmitteln gearbeitet wird.

  • Übertragung:

    • Verwenden Sie beim Übertragen von Lösungen geeignete Glaswaren (z. B. Pipetten, Messzylinder), um Spritzer zu minimieren.

    • Halten Sie die Behälter beim Ausgießen niedrig an der Arbeitsfläche, um die Fallhöhe und das Spritzpotenzial zu verringern.

  • Heizung/Mischen:

    • Wenn die Lösung erhitzt oder gerührt werden muss, stellen Sie sicher, dass der Behälter stabil ist und verwenden Sie eine geeignete Heiz-/Rührplatte.

    • Erhitzen Sie niemals in einem geschlossenen System.

Entsorgungsplan: Verantwortungsvolles Abfallmanagement

Eine ordnungsgemäße Abfallentsorgung ist entscheidend, um die Umwelt zu schützen und die Einhaltung der Vorschriften zu gewährleisten. Da es keine spezifischen Entsorgungsrichtlinien für 4-Guanidinobenzoesäure-Methansulfonat gibt, ist ein auf den Eigenschaften der Verbindung basierender Entscheidungsfindungsprozess erforderlich.

Entscheidungs-Workflow für die Entsorgung start Abfall erzeugt (fest oder gelöst) is_mixed Mit gefährlichem Abfall gemischt? start->is_mixed treat_hazardous Als gefährlichen Abfall behandeln is_mixed->treat_hazardous Ja is_solution Ist der Abfall eine wässrige Lösung? is_mixed->is_solution Nein collect_for_pickup Für die Abholung durch den Entsorgungsdienst sammeln treat_hazardous->collect_for_pickup check_local_regs_solid Lokale Vorschriften für nicht gefährlichen Feststoffabfall prüfen is_solution->check_local_regs_solid Nein check_local_regs_solution Lokale Vorschriften für die Einleitung in die Kanalisation prüfen is_solution->check_local_regs_solution Ja dispose_solid Als nicht gefährlichen Feststoffabfall entsorgen check_local_regs_solid->dispose_solid dispose_sewer Mit reichlich Wasser in die Kanalisation entsorgen check_local_regs_solution->dispose_sewer Zulässig check_local_regs_solution->collect_for_pickup Nicht zulässig end Entsorgung abgeschlossen dispose_solid->end dispose_sewer->end collect_for_pickup->end

Bildunterschrift: Entscheidungs-Workflow für die Entsorgung von 4-Guanidinobenzoesäure-Methansulfonat-Abfällen.

Entsorgung von festem Abfall
  • Kontaminierte Materialien: Alle mit 4-Guanidinobenzoesäure-Methansulfonat kontaminierten festen Abfälle (z. B. Wägeschiffchen, kontaminiertes Bankpapier, Handschuhe) sollten in einem deutlich gekennzeichneten Abfallbehälter für nicht gefährliche chemische Abfälle gesammelt werden.

  • Unbenutztes Produkt: Unbenutztes oder unerwünschtes 4-Guanidinobenzoesäure-Methansulfonat sollte als chemischer Abfall gemäß den institutionellen und lokalen Vorschriften entsorgt werden.

Entsorgung von flüssigem Abfall
  • Wässrige Lösungen: Kleine Mengen wässriger Lösungen von 4-Guanidinobenzoesäure-Methansulfonat, die keine anderen gefährlichen Chemikalien enthalten, können in der Regel mit reichlich Wasser in die Kanalisation gespült werden.[5][6] Überprüfen Sie jedoch immer Ihre lokalen und institutionellen Vorschriften, bevor Sie Abfälle in die Kanalisation entsorgen.

  • Lösungen in organischen Lösungsmitteln: Lösungen in organischen Lösungsmitteln müssen als gefährlicher chemischer Abfall behandelt werden. Sammeln Sie diese Abfälle in einem geeigneten, gekennzeichneten Behälter für halogenierte oder nicht halogenierte Lösungsmittelabfälle, je nach Art des Lösungsmittels.

  • Vermeiden Sie das Mischen mit Bleichmittel: Mischen Sie niemals Guanidin-haltige Abfälle mit Bleichmittel, da dies zur Bildung von giftigem Chlorgas führen kann.

Notfallmaßnahmen: Vorbereitet sein

Verschüttungen
  • Kleine Verschüttungen (Pulver):

    • Evakuieren Sie den unmittelbaren Bereich.

    • Ziehen Sie die entsprechende PSA an.

    • Decken Sie die Verschüttung vorsichtig mit feuchten Papiertüchern ab, um die Staubbildung zu minimieren.

    • Sammeln Sie das Material mit einem Schaber oder einer Kehrschaufel und geben Sie es in einen gekennzeichneten Abfallbehälter.

    • Reinigen Sie den Bereich mit Wasser und Seife.

  • Kleine Verschüttungen (Lösung):

    • Absorbieren Sie die Verschüttung mit einem inerten Material (z. B. Vermiculit, Sand oder Chemikalienbindemittel).

    • Sammeln Sie das absorbierte Material und geben Sie es in einen gekennzeichneten Abfallbehälter.

    • Reinigen Sie den Bereich mit Wasser und Seife.

  • Große Verschüttungen: Evakuieren Sie den Bereich und befolgen Sie die Notfallprotokolle Ihrer Einrichtung. Benachrichtigen Sie das zuständige Sicherheitspersonal.

Exposition
  • Hautkontakt: Waschen Sie die betroffene Stelle sofort mindestens 15 Minuten lang mit viel Wasser und Seife.[2] Ziehen Sie kontaminierte Kleidung aus. Suchen Sie einen Arzt auf, wenn die Reizung anhält.

  • Augenkontakt: Spülen Sie die Augen sofort mindestens 15 Minuten lang mit reichlich Wasser und halten Sie dabei die Augenlider offen.[2] Entfernen Sie Kontaktlinsen, falls vorhanden und leicht möglich. Suchen Sie sofort einen Arzt auf.

  • Einatmen (des Pulvers): Bringen Sie die Person an die frische Luft. Suchen Sie einen Arzt auf, wenn Atembeschwerden auftreten.

  • Verschlucken: Spülen Sie den Mund mit Wasser aus. Kein Erbrechen herbeiführen. Suchen Sie sofort einen Arzt auf.

Durch die Einhaltung dieser Richtlinien können Forscher und Laborpersonal die mit 4-Guanidinobenzoesäure-Methansulfonat verbundenen Risiken erheblich reduzieren und eine sichere und produktive Forschungsumgebung gewährleisten.

Referenzen

  • PubChem. 4-Guanidinobenzoic Acid Methanesulfonate. National Center for Biotechnology Information. [Link]

  • Stephen F. Austin State University. VIII. Disposal Procedures for Non Hazardous Waste. [Link]

  • Syracuse University. Irritants - Environmental Health & Safety Services. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Guanidinobenzoic Acid Methanesulfonate
Reactant of Route 2
4-Guanidinobenzoic Acid Methanesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.